3,5-Diiodosalicylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3,5-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVWQPHNWDCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt) | |
| Record name | 3,5-Diiodosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059636 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-91-5, 1321-04-6 | |
| Record name | 3,5-Diiodosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiodosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIIODOSALICYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIIODOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1496OH15B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Key Intermediate: A Technical History of 3,5-Diiodosalicylic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
3,5-Diiodosalicylic acid, a halogenated derivative of salicylic acid, stands as a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and specialty chemicals. Its unique molecular architecture, featuring two iodine atoms ortho and para to a hydroxyl group on a benzoic acid scaffold, imparts specific reactivity and properties that have been harnessed in various scientific and industrial applications. This technical guide delves into the historical discovery and the evolution of the synthetic methodologies for this compound, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the initial discovery, the progression of synthetic routes from classical to more modern approaches, and a detailed examination of a well-established synthetic protocol.
The Dawn of a Molecule: Discovery and Early Synthesis
The first documented synthesis of a diiodinated salicylic acid derivative is attributed to the German chemist E. Lautemann in 1861. In his work published in Annalen der Chemie und Pharmacie, Lautemann reported the preparation of diiodosalicylic acid by reacting salicylic acid with iodine.[1] However, this early method was not without its ambiguities. Later, in 1864, the renowned chemist August Kekulé critically examined Lautemann's process and noted that the formation of the diiodo-compound only occurred when the reaction mixture was treated with alkali. Kekulé proposed an alternative synthesis using iodine and iodic acid to directly iodinate salicylic acid. These pioneering efforts laid the groundwork for future investigations into the synthesis of this important molecule.
The early 20th century saw further refinements. A notable contribution came from Cofman, whose work formed the basis for a well-documented procedure using iodine monochloride (ICl) as the iodinating agent. This method, detailed in Organic Syntheses, offered a more reliable and higher-yielding route to this compound compared to earlier approaches.[1] These foundational studies established the key principles of electrophilic aromatic substitution on the salicylic acid ring, a concept that continues to underpin modern synthetic strategies.
The Evolution of Synthesis: A Journey of Refinement
The quest for more efficient, safer, and environmentally benign methods for synthesizing this compound has led to the development of a variety of approaches over the decades. The evolution of these methods reflects the broader trends in synthetic organic chemistry, moving from harsh reagents and conditions to more controlled and sustainable processes.
Classical Iodination Methods
The earliest methods for the synthesis of this compound relied on direct iodination of salicylic acid using elemental iodine in the presence of an oxidizing agent or a base.
-
Iodine and an Oxidizing Agent: This approach involves the in-situ generation of a more electrophilic iodine species. Various oxidizing agents have been employed, including:
-
Iodic Acid (HIO₃): As demonstrated by Kekulé, this method provides a direct route to the diiodinated product.
-
Hydrogen Peroxide (H₂O₂): A greener alternative that generates the active iodinating species with water as the only byproduct.[2]
-
Potassium Iodate (KIO₃) or Sodium Hypochlorite (NaClO): These are also effective oxidizing agents for this transformation.
-
-
Iodine in the Presence of a Base: The reaction of salicylic acid with iodine in an alkaline medium, as observed by Kekulé in his analysis of Lautemann's work, proceeds through the formation of hypoiodite (IO⁻) as the active iodinating species.
-
Iodine Monochloride (ICl): This interhalogen compound serves as a potent source of electrophilic iodine (I⁺) and has been a popular reagent for the iodination of aromatic compounds, including salicylic acid. The Organic Syntheses procedure provides a detailed and reliable protocol using this reagent in glacial acetic acid.[1]
Modern and Greener Approaches
More recent developments in the synthesis of this compound have focused on improving reaction conditions, increasing yields and purity, and minimizing environmental impact.
-
Catalytic Methods: Some modern approaches utilize catalysts to enhance the efficiency of the iodination reaction. For instance, a Japanese patent describes the use of ferric chloride, aluminum chloride, zinc chloride, copper chloride, sulfuric acid, or phosphoric acid as catalysts for the reaction of salicylic acid with iodine monochloride in an aqueous medium.[3]
-
Use of Alternative Solvents: To reduce the reliance on volatile organic solvents like glacial acetic acid, methods using greener solvents have been explored. A Chinese patent details a synthesis using an ethanol solution as the solvent for the reaction of salicylic acid with elemental iodine, followed by a purification process involving alkalization and acid precipitation.[4]
-
Novel Oxidizing Agents: A Chinese patent discloses a method using ferrates as a "green" oxidizing agent in conjunction with an iodide source and a protonic acid to achieve high conversion rates and product purity.[5]
The choice of a particular synthetic route often depends on factors such as scale, cost, available equipment, and desired purity of the final product.
Comparative Analysis of Synthesis Methods
To provide a clearer understanding of the different synthetic strategies, the following table summarizes the key parameters of some of the most common methods for the preparation of this compound.
| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Iodine Monochloride [1] | ICl | - | Glacial Acetic Acid | 91-92% | High | High yield, reliable procedure | Use of corrosive glacial acetic acid |
| Elemental Iodine/Ethanol [4] | I₂ | - | Ethanol | Up to 98.5% | >99.5% | Milder conditions, environmentally friendlier solvent | Requires careful purification |
| Iodine/Hydrogen Peroxide [2] | I₂ | H₂O₂ | Not specified | Not specified | Not specified | "Green" oxidant (water byproduct) | Reaction control can be challenging |
| Iodine/Ferrate [5] | Iodide source (e.g., NaI) | Ferrate (e.g., K₂FeO₄) | Polar solvent (e.g., water, ethanol) | Up to 98.5% | >98% | High conversion, environmentally friendly oxidant | Newer method, may require optimization |
| Catalytic ICl [3] | ICl | Lewis/Protic Acids | Water | 95-98% | High | Avoids organic solvents, catalyst enhances reaction | Requires catalyst separation |
In-Depth Protocol: Synthesis via Iodine Monochloride
The method described in Organic Syntheses remains a benchmark for the laboratory-scale preparation of this compound due to its high yield and the reliability of the procedure.[1]
Reaction Principle
This synthesis is an electrophilic aromatic substitution reaction. The hydroxyl and carboxyl groups of salicylic acid are activating and ortho-, para-directing. Iodine monochloride (ICl) acts as the source of the electrophile, iodonium ion (I⁺), which attacks the electron-rich aromatic ring at the positions ortho and para to the hydroxyl group.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound using the iodine monochloride method.
Step-by-Step Methodology
-
Dissolution of Salicylic Acid: In a suitable reaction vessel equipped with a mechanical stirrer, dissolve salicylic acid in glacial acetic acid. Gentle warming may be required to facilitate dissolution.
-
Preparation of Iodine Monochloride Solution: Separately, prepare a solution of iodine monochloride in glacial acetic acid.
-
Reaction Initiation: To the stirred salicylic acid solution, slowly add the iodine monochloride solution.
-
Precipitation: After the addition of the iodine monochloride solution, add water to the reaction mixture. A yellow precipitate of this compound will form.
-
Heating: Gradually heat the stirred reaction mixture to approximately 80°C and maintain this temperature for a specified period (e.g., 20-30 minutes) to ensure the reaction goes to completion.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with glacial acetic acid and then with water to remove any unreacted starting materials and soluble impurities.
-
Recrystallization: For purification, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., acetone). Filter the hot solution to remove any insoluble impurities.
-
Precipitation of Pure Product: Slowly add water to the filtrate with stirring to precipitate the purified this compound as a fine, flocculent solid.
-
Final Filtration and Drying: Collect the pure product by vacuum filtration, wash with water, and dry thoroughly to obtain the final product.
Causality Behind Experimental Choices
-
Glacial Acetic Acid as Solvent: Acetic acid is used as it is a polar protic solvent that can dissolve both the salicylic acid and the iodine monochloride. It is also relatively unreactive towards the iodinating agent under the reaction conditions.
-
Use of Iodine Monochloride: ICl is a more potent iodinating agent than elemental iodine because the iodine atom is polarized positive due to the higher electronegativity of chlorine, making it a better electrophile.
-
Addition of Water for Precipitation: this compound is sparingly soluble in water. The addition of water to the acetic acid solution decreases the solubility of the product, causing it to precipitate out of the reaction mixture, which can help to drive the reaction to completion according to Le Chatelier's principle.
-
Heating: Providing thermal energy increases the rate of the reaction, ensuring that the di-substitution occurs in a reasonable timeframe.
-
Recrystallization from Acetone/Water: This solvent system is chosen for purification because this compound is soluble in hot acetone but much less soluble in water. This allows for the separation of the desired product from impurities that have different solubility profiles.
Reaction Mechanism
The iodination of salicylic acid with iodine monochloride proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: A simplified representation of the two-step electrophilic aromatic substitution mechanism for the di-iodination of salicylic acid.
Conclusion
The journey of this compound from its initial discovery in the mid-19th century to its current status as a valuable synthetic intermediate is a testament to the continuous evolution of organic synthesis. The development of various synthetic methods, from classical approaches to more modern, greener alternatives, provides chemists with a range of options to suit their specific needs. A thorough understanding of the history, the different synthetic routes, and the underlying chemical principles is crucial for researchers and drug development professionals working with this versatile molecule. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for the practical application and further innovation in the synthesis and utilization of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. isca.in [isca.in]
- 3. JP2677687B2 - Method for producing this compound - Google Patents [patents.google.com]
- 4. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 5. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
Part 1: Molecular Identity and Physicochemical Characteristics
An In-depth Technical Guide: Chemical and Physical Properties of 3,5-Diiodosalicylic Acid
Introduction
This compound (CAS No. 133-91-5) is a halogenated derivative of salicylic acid, a compound renowned for its therapeutic effects. The introduction of two iodine atoms onto the benzene ring at positions 3 and 5 profoundly modifies the parent molecule's physicochemical properties and pharmacological profile.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, moving from its fundamental molecular identity to its synthesis, applications, and handling. Its primary significance lies in its role as a crucial synthetic intermediate for veterinary anthelmintic drugs and as a molecule of interest in modern pharmacological research due to its activity at orphan receptors.[2][3][4]
A precise understanding of a compound's identity and physical properties is the cornerstone of all laboratory and developmental work. These parameters dictate the selection of solvents, reaction conditions, and formulation strategies.
Chemical Identity
The compound is systematically named 2-Hydroxy-3,5-diiodobenzoic acid.[5][6] Its structure consists of a benzene ring substituted with a carboxylic acid group and a hydroxyl group at positions 1 and 2, respectively, with iodine atoms at positions 3 and 5.[1]
| Identifier | Value | Source(s) |
| CAS Number | 133-91-5 | [2][3][6] |
| Molecular Formula | C₇H₄I₂O₃ | [2][5][6] |
| Molecular Weight | 389.91 g/mol | [3][5][6] |
| IUPAC Name | 2-Hydroxy-3,5-diiodobenzoic acid | [6] |
| Synonyms | Diiodosalicylic acid, Sanoform | [3] |
Physical Properties
This compound is typically an off-white to beige or grey crystalline powder.[3][7] Its high molecular weight and the presence of polar functional groups capable of hydrogen bonding, contrasted with the large, nonpolar iodine atoms, result in a distinct set of physical properties.
| Property | Value | Source(s) |
| Appearance | Cream white, off-white to beige or grey powder/crystals | [2][3][5] |
| Melting Point | 220–236°C (with decomposition) | [2][3][5][8] |
| Solubility in Water | Sparingly soluble; ~0.02 g/100 mL at 25°C | [3][5] |
| Solubility (Organic) | Freely soluble in alcohol, ether; practically insoluble in chloroform, benzene | [3][5] |
| Density | 2.697 g/cm³ | [3][7] |
| Refractive Index | 1.784 | [3][8] |
The poor aqueous solubility is a critical consideration for drug development, often necessitating formulation approaches such as salt formation or the use of co-solvents to achieve therapeutic concentrations.[9] Conversely, its high solubility in common organic solvents like ethanol and acetone makes it well-suited for use in organic synthesis.[5][10]
Part 2: Spectroscopic Profile
Spectroscopic analysis is indispensable for structure verification and purity assessment. The key features for this compound are predictable based on its functional groups.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are characteristic of their positions on the substituted ring.[11]
-
IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (often overlapping with the phenolic O-H), a sharp C=O stretch from the carbonyl group, and C-I stretches at lower wavenumbers.[12]
Part 3: Synthesis and Reactivity
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The hydroxyl and carboxylic acid groups on the salicylic acid ring direct incoming electrophiles, and the presence of two iodine atoms is achieved using a suitable iodinating agent.
Synthetic Methodology: Iodination with Iodine Monochloride
A reliable and well-documented method for the preparation of this compound uses iodine monochloride (ICl) as the iodinating agent and glacial acetic acid as the solvent.[5][10] This method is advantageous due to its high yield and relatively straightforward procedure.
The causality behind this choice of reagents is rooted in the reactivity of ICl. Iodine monochloride is a polarized interhalogen compound where the iodine atom carries a partial positive charge (δ+), making it an effective electrophile for attacking the electron-rich salicylic acid ring. Glacial acetic acid serves as a polar solvent that can dissolve the reactants but does not compete in the reaction.
Experimental Protocol: Synthesis via ICl
The following protocol is adapted from the verified procedure in Organic Syntheses.[10]
-
Dissolution: Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer. Complete dissolution may occur upon the addition of the ICl solution.[10]
-
Addition of Iodinating Agent: With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.[10]
-
Precipitation: Add 725 cc of water to the mixture. A yellow precipitate of this compound will form.[10]
-
Heating and Reaction: Gradually heat the reaction mixture to 80°C while stirring and maintain this temperature for approximately 20-40 minutes. The mixture will become thick with the precipitate.[10]
-
Isolation: Cool the mixture to room temperature. Collect the precipitate by filtration on a Büchner funnel.[10]
-
Washing: Wash the collected solid first with acetic acid and then with water to remove unreacted starting materials and inorganic byproducts.[10]
-
Purification (Recrystallization): Dissolve the crude solid in approximately 100 cc of warm acetone and filter by gravity to remove any insoluble impurities. To the filtrate, slowly add 400 cc of water with shaking to induce recrystallization.[10]
-
Final Product: Filter the fine, flocculent precipitate by suction, wash with water, and dry. The expected yield is 64–64.5 g (91–92%).[10]
This protocol includes an inherent validation step; the melting point of the final product should be sharp and within the expected range (235–236°C) to confirm purity.[5][10]
Caption: Workflow for the synthesis of this compound.
Part 4: Applications in Research and Industry
The utility of this compound stems from its unique structure, making it a valuable building block and a biologically active molecule.
Intermediate in Veterinary Pharmaceuticals
The most significant industrial application of this compound is as a key starting material for the synthesis of salicylanilide anthelmintics, particularly Closantel and Rafoxanide.[2][4] These drugs are highly effective against liver flukes and other parasites in cattle and sheep. The di-iodo-substituted salicylic acid core is essential for the biological activity of the final API.[4]
Role in Pharmacological Research
In the realm of drug discovery, this compound is notable for two primary reasons:
-
Aspirin Metabolite: It is a known metabolite of aspirin, contributing to the overall pharmacological effects of this widely used drug.[3][13]
-
GPR35 Agonist: It has been identified as an agonist for GPR35, an orphan G protein-coupled receptor.[3][13][] GPR35 is implicated in metabolic regulation and inflammatory responses, making it an attractive target for the development of new therapeutics.[3] The study of this compound and its derivatives provides a chemical scaffold for designing more potent and selective GPR35 modulators.
Other Applications
Beyond its pharmaceutical roles, the compound serves as an intermediate in several other areas:
-
Iodinated Contrast Media: It is a precursor for certain contrast agents used to enhance visibility in medical imaging techniques like X-rays and CT scans.[15]
-
Organic Synthesis: Its iodine-rich structure makes it a useful building block for producing more complex molecules, including antiseptics and disinfectants.[3][16]
-
Analytical Chemistry: It is employed as a reagent in analytical methods for the detection and quantification of certain metal ions.[16]
Caption: Key application areas for this compound.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory when working with this compound.
Hazard Profile
According to safety data sheets, this compound is classified as hazardous.[17][18] The primary risks include:
-
Harmful if swallowed (Acute oral toxicity, Category 4).[18]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[17][18]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[19][20]
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[17][19]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use.[19]
-
Skin and Body Protection: Wear a lab coat and other protective clothing as needed to prevent skin contact.[17]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[20][21]
Storage
Proper storage is crucial to maintain the compound's integrity.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][19]
-
The compound is noted as being light-sensitive, so it should be stored in a dark place or in an amber container.
References
- 1. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]
- 2. calibrechem.com [calibrechem.com]
- 3. innospk.com [innospk.com]
- 4. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. This compound | CAS#:133-91-5 | Chemsrc [chemsrc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound(133-91-5) 1H NMR [m.chemicalbook.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. This compound | 133-91-5 [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. chemimpex.com [chemimpex.com]
- 17. fishersci.fi [fishersci.fi]
- 18. fishersci.com [fishersci.com]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 20. samratpharmachem.com [samratpharmachem.com]
- 21. chemos.de [chemos.de]
3,5-Diiodosalicylic Acid (CAS 133-91-5): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
3,5-Diiodosalicylic acid (DISA), registered under CAS number 133-91-5, is a halogenated derivative of salicylic acid.[1][2] The strategic placement of two iodine atoms on the benzene ring significantly alters its physicochemical properties compared to the parent molecule, bestowing upon it unique functionalities. This guide provides an in-depth technical overview of DISA, covering its chemical and physical characteristics, established synthesis protocols, and key applications in scientific research and pharmaceutical development. The content is tailored for researchers, scientists, and professionals in the drug development sector, offering both foundational knowledge and practical insights.
Core Properties and Physicochemical Data
The introduction of iodine atoms profoundly impacts the molecular weight, lipophilicity, and electronic character of the salicylic acid scaffold. These modifications are pivotal to its utility in various applications. A summary of its key properties is presented below.
| Property | Value |
| CAS Number | 133-91-5 |
| Molecular Formula | C₇H₄I₂O₃[3][4][5] |
| Molecular Weight | 389.91 g/mol [3][4][5][6] |
| Appearance | White to off-white or beige crystalline powder.[1][7] |
| Melting Point | 220-230 °C with decomposition[8][9][10] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1][7] |
| Synonyms | 2-Hydroxy-3,5-diiodobenzoic acid[1][3][9] |
Synthesis of this compound: A Protocol Grounded in Experience
The synthesis of this compound is most commonly achieved through the direct iodination of salicylic acid. The choice of iodinating agent and reaction conditions are critical for achieving high yields and purity.
Electrophilic Iodination using Iodine Monochloride
A well-established and reliable method involves the use of iodine monochloride (ICl) as the iodinating agent in a polar solvent like glacial acetic acid.[11]
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve salicylic acid in glacial acetic acid within a flask equipped for stirring and addition.
-
Reagent Addition: A solution of iodine monochloride in glacial acetic acid is added portion-wise to the salicylic acid solution. The reaction is exothermic and requires controlled addition.[11]
-
Reaction Progression: The mixture is gently heated (e.g., to 80°C) to drive the reaction to completion.[11]
-
Product Isolation: The reaction mixture is then poured into cold water, causing the this compound to precipitate.[11]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality and Trustworthiness in the Protocol:
-
Iodine Monochloride: ICl is a more potent electrophile than molecular iodine (I₂), enabling the efficient di-iodination of the electron-rich salicylic acid ring.
-
Glacial Acetic Acid: This solvent is ideal as it dissolves the reactants and facilitates the electrophilic aromatic substitution mechanism.
-
Controlled Heating: Gentle heating ensures a sufficient reaction rate without promoting undesirable side reactions or decomposition.
-
Precipitation and Recrystallization: These are standard and effective methods for isolating and purifying solid organic compounds, ensuring a high-purity final product.
Synthesis Workflow Diagram:
Caption: A schematic overview of the synthesis of this compound.
Applications in Research and Pharmaceutical Development
The unique chemical structure of this compound underpins its utility in several specialized applications.
A Key Intermediate in Pharmaceutical Synthesis
DISA serves as a crucial building block in the synthesis of various pharmaceutical compounds.[7][12][13][14] It is a key intermediate in the production of anthelmintic veterinary drugs like closantel.[15] Its structure allows for further chemical modifications, making it a versatile precursor for creating more complex molecules.[12]
Role in the Development of Iodinated Contrast Media
The presence of iodine atoms makes DISA and its derivatives valuable in the development of iodinated contrast media.[14] These agents are essential for enhancing the visibility of internal structures in medical imaging techniques like X-rays and computed tomography (CT) scans.[14]
Protein Solubilization Studies
In biochemical research, DISA has been utilized in studies involving the solubilization of proteins, particularly membrane proteins. Its ability to disrupt non-covalent interactions can aid in the extraction and study of these otherwise insoluble proteins. While effective, the optimal conditions for its use in protein solubilization often require empirical determination.
Logical Relationship of DISA in Drug Development:
Caption: The role of this compound as a precursor in pharmaceutical development.
Safety and Handling
As with all chemical reagents, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[16]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[17][18]
-
Handling: Avoid creating dust.[17] Wash hands thoroughly after handling.[19]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[18][19]
In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[16][17]
Conclusion
This compound is a compound of significant interest due to its versatile applications as a chemical intermediate in the pharmaceutical industry, particularly in the synthesis of veterinary drugs and contrast agents. Its synthesis is well-documented, and its properties are well-characterized. For researchers and professionals in drug development, a thorough understanding of this molecule's chemistry and applications is invaluable for leveraging its full potential in creating novel and effective chemical entities.
References
- 1. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. 133-91-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound | 133-91-5 [chemicalbook.com]
- 9. This compound , ≥98.0% , 133-91-5 - CookeChem [cookechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. calibrechem.com [calibrechem.com]
- 16. fishersci.fi [fishersci.fi]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 18. This compound Manufacturers, SDS [mubychem.com]
- 19. samratpharmachem.com [samratpharmachem.com]
A Technical Guide to 3,5-Diiodosalicylic Acid: Structure, Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 3,5-Diiodosalicylic acid (CAS No: 133-91-5), a pivotal halogenated aromatic compound. We delve into its precise molecular structure and IUPAC nomenclature, physicochemical properties, and established synthetic methodologies. The guide highlights its critical role as a versatile intermediate in the pharmaceutical industry, particularly in the synthesis of iodinated contrast media and novel therapeutic agents, including anthelmintics. Furthermore, its applications in analytical chemistry are discussed. Detailed experimental protocols, safety and handling procedures, and expert insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Chemical Identity and Molecular Structure
This compound is an organic compound built upon a salicylic acid backbone, which is characterized by a benzene ring substituted with adjacent hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.[1] In this derivative, two iodine atoms are covalently bonded to the aromatic ring at positions 3 and 5, relative to the carboxylic acid group.
The accepted IUPAC name for this compound is 2-Hydroxy-3,5-diiodobenzoic acid .[1][2][3][4][5] It is also commonly referred to by synonyms such as 3,5-Diiodo-2-hydroxybenzoic acid.[1][4][5]
| Identifier | Value |
| CAS Number | 133-91-5[2][3][4] |
| Molecular Formula | C₇H₄I₂O₃[1][2][3][4] |
| Molecular Weight | 389.91 g/mol [2][3][4] |
| InChI Key | DHZVWQPHNWDCFS-UHFFFAOYSA-N[1][6] |
| Canonical SMILES | C1=C(C(=C(C=C1I)I)O)C(=O)O[1] |
The presence of the electron-withdrawing iodine atoms significantly influences the electronic properties and reactivity of the aromatic ring and the acidity of the phenolic and carboxylic acid protons. This unique structural arrangement is fundamental to its utility as a chemical intermediate.[1][4]
Caption: Molecular Structure of 2-Hydroxy-3,5-diiodobenzoic acid.
Physicochemical Properties
The physical and chemical properties of this compound are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Appearance | White to off-white or slightly yellow crystalline powder or needles. | [1][2][4] |
| Melting Point | 220-236 °C (with decomposition). | [2][4][7][8] |
| Solubility | Sparingly soluble in water; freely soluble in alcohol, ether, and most other organic solvents. Practically insoluble in chloroform and benzene. | [1][2][8] |
| Density | ~2.697 g/cm³ | [8] |
| Boiling Point | 380.8 °C at 760 mmHg | [8] |
| Flash Point | 184.1 °C | [8] |
The compound's high melting point is indicative of a stable crystalline lattice structure. Its solubility profile—poor in water but high in organic solvents—is typical for aromatic carboxylic acids and is a key consideration for its use in organic synthesis and subsequent purification processes.
Synthesis and Characterization
Overview of Synthetic Routes
Several methods have been established for the synthesis of this compound. Common approaches involve the direct iodination of salicylic acid using various iodinating agents. These include:
-
Heating salicylic acid with elemental iodine in alcohol.[9]
-
Utilizing a combination of iodine and an oxidizing agent like mercuric oxide or iodic acid.[9]
-
Reaction with iodine monochloride (ICl) in a suitable solvent.[9][10]
The iodine monochloride method is particularly effective and widely cited due to its high efficiency and yield.[9] ICl serves as a potent source of electrophilic iodine (I⁺), which readily attacks the electron-rich positions of the salicylic acid ring (ortho and para to the activating hydroxyl group). The presence of the deactivating carboxylic acid group directs the second iodination to the other available activated position.
Detailed Experimental Protocol: Synthesis via Iodine Monochloride
This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[9]
Expertise & Experience Insight: This procedure is favored for its high yield and the relative ease of handling iodine monochloride compared to more hazardous reagents. The use of glacial acetic acid as a solvent is strategic; it readily dissolves the salicylic acid starting material and is an appropriate medium for the electrophilic aromatic substitution reaction.
Methodology:
-
Dissolution of Reactant: In a 2-liter beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid. Note: Complete dissolution may occur upon addition of the ICl solution.[9]
-
Addition of Iodinating Agent: While stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.
-
Initiation of Precipitation: Add 725 mL of water to the mixture. A yellow precipitate of this compound will form. Causality: The product is significantly less soluble in the aqueous acetic acid mixture than the reactants, driving the reaction forward via Le Châtelier's principle.
-
Reaction Completion: With continued stirring, gradually heat the reaction mixture on a hot plate to 80 °C and maintain this temperature for approximately 20 minutes to ensure the reaction goes to completion.
-
Isolation and Washing: Cool the mixture and filter the precipitate by suction. Wash the collected solid thoroughly with water to remove residual acetic acid and any unreacted reagents. A wash with a 5% sodium sulfite solution can be employed to remove any free iodine, if present.[9]
-
Drying: Dry the final product. The expected yield is 64–64.5 g (91–92% of the theoretical amount).[9]
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from acetone.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized product, standard analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the substitution pattern on the aromatic ring.[11]
-
Infrared (IR) Spectroscopy: FTIR analysis will show characteristic peaks for the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-I bonds.[3]
-
Melting Point Analysis: A sharp melting point range consistent with literature values indicates high purity.
Key Applications in Drug Development and Research
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile building block in the synthesis of various high-value molecules.[4][12]
-
Intermediate for Iodinated Contrast Media: One of its primary applications is in the development of iodinated contrast agents used to enhance the visibility of internal structures in medical imaging techniques like X-rays and Computed Tomography (CT) scans.[12][13] The high atomic weight and electron density of the iodine atoms are responsible for absorbing X-rays, creating contrast. The di-iodo salicylic acid core provides a stable scaffold for building more complex and safer contrast agents.
-
Precursor for Veterinary Anthelmintics: It is a key starting material for the synthesis of potent anthelmintic (anti-parasitic) drugs.[14] Notable examples include Rafoxanide and Closantel, which are used to treat parasitic infections in livestock.[14]
-
Scaffold for Novel Therapeutic Agents: Researchers are exploring its use in synthesizing new drugs that target specific cellular pathways.[12] Its role as a metabolite of aspirin and its identified agonist activity at the G protein-coupled receptor GPR35 make it a compound of interest in inflammation and metabolic disease research.[7][8]
-
Reagent in Analytical Chemistry: The compound is also utilized as a reagent in analytical methods, for instance, in the detection and quantification of certain metal ions or iodine in various samples.[4][13]
Safety, Handling, and Storage
As with all halogenated compounds, proper safety protocols must be strictly followed when handling this compound.
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302[15] |
| Skin Corrosion/Irritation | Causes skin irritation | H315[15][16] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[15][16] |
| STOT - Single Exposure | May cause respiratory irritation | H335[15][16] |
Recommended Handling Procedures:
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16][17]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[17][19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][18]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[15][17]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[15][17][18]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do.[15][17][18]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[17]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[18][19]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[17][18][19]
Conclusion
2-Hydroxy-3,5-diiodobenzoic acid is a fine chemical of significant industrial and academic importance. Its well-defined structure, characterized by a salicylic acid core with two iodine substituents, imparts unique reactivity that makes it an invaluable intermediate. From life-saving medical imaging agents to essential veterinary medicines, its applications are diverse and critical. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its potential in drug discovery and chemical synthesis.
References
- 1. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound 99 133-91-5 [sigmaaldrich.com]
- 7. This compound | 133-91-5 [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [guidechem.com]
- 11. This compound(133-91-5) 1H NMR [m.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 15. fishersci.fi [fishersci.fi]
- 16. chemos.de [chemos.de]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 18. samratpharmachem.com [samratpharmachem.com]
- 19. This compound Manufacturers, SDS [mubychem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Diiodosalicylic Acid
This guide provides a comprehensive analysis of the spectroscopic data for 3,5-diiodosalicylic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.
Introduction
This compound (C₇H₄I₂O₃, CAS No. 133-91-5) is a di-iodinated derivative of salicylic acid.[1][2][3] Its molecular structure, characterized by a benzene ring substituted with a carboxylic acid, a hydroxyl group, and two iodine atoms, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and Mass spectra is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will delve into the theoretical underpinnings and practical aspects of each spectroscopic technique, presenting and interpreting the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field.[4][5] For this compound, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the aromatic ring and identifying the key functional groups.
¹H NMR Spectroscopy
Theoretical Insight: The chemical shift of a proton in ¹H NMR is highly dependent on its local electronic environment. Electron-withdrawing groups, such as halogens and carbonyls, tend to deshield nearby protons, causing them to resonate at a higher frequency (downfield). The splitting pattern, or multiplicity, of a proton signal is determined by the number of neighboring, non-equivalent protons, as described by the n+1 rule.
Experimental Protocol: ¹H NMR Data Acquisition
A standard protocol for acquiring a ¹H NMR spectrum of a solid aromatic carboxylic acid is as follows:
-
Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial.[5] Ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine structural confirmation, the residual solvent peak can be used as a reference.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard one-pulse experiment is typically performed. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet (d) | 1H | Aromatic H (H-6) |
| ~8.2 | Doublet (d) | 1H | Aromatic H (H-4) |
| Broad Signal | Singlet (s) | 2H | -COOH and -OH |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region.
-
The two aromatic protons, H-4 and H-6, appear as doublets due to coupling with each other. The downfield chemical shifts are a result of the deshielding effects of the iodine atoms and the carbonyl group.
-
The protons of the carboxylic acid and hydroxyl groups typically appear as a broad singlet. The chemical shift of these exchangeable protons is highly dependent on factors such as solvent, concentration, and temperature. In many cases, these protons will exchange with deuterium if a deuterated solvent containing D₂O is used, leading to the disappearance of their signal, which can be a useful diagnostic tool.[6]
¹³C NMR Spectroscopy
Theoretical Insight: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons in electron-poor environments, such as those in carbonyl groups or attached to halogens, will resonate at higher frequencies.
Experimental Protocol: ¹³C NMR Data Acquisition
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, although a higher concentration of the sample (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[5] A standard proton-decoupled ¹³C NMR experiment is typically performed to produce a spectrum with singlets for each unique carbon atom.
¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~160 | C-OH |
| ~145 | C-H (Aromatic) |
| ~135 | C-H (Aromatic) |
| ~115 | C-I |
| ~110 | C-COOH |
| ~95 | C-I |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum of this compound will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (~170 ppm).[7]
-
The carbon attached to the hydroxyl group (C-2) also appears at a relatively downfield position (~160 ppm).
-
The two aromatic C-H carbons will have distinct chemical shifts.
-
The carbons directly bonded to the iodine atoms (C-3 and C-5) will be significantly shielded compared to the other aromatic carbons, appearing at upfield positions.
-
The carbon to which the carboxylic acid group is attached (C-1) will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy measures the vibrations of molecular bonds.[8] Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule.
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[9][10][11][12][13]
-
Sample and KBr Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. It is crucial to use dry KBr as water has strong IR absorption bands.[10]
-
Pellet Formation: Transfer the finely ground mixture to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be run and subtracted from the sample spectrum.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3200 (broad) | O-H (Phenolic) | Stretching |
| ~1680 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1470 | C=C (Aromatic Ring) | Stretching |
| ~1300 | C-O (Carboxylic Acid/Phenol) | Stretching |
| ~870 | C-H (Aromatic) | Out-of-plane bending |
| Below 700 | C-I | Stretching |
Interpretation of the IR Spectrum:
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
-
A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[14]
-
A broad peak around 3200 cm⁻¹ is indicative of the phenolic O-H stretch.
-
A strong absorption band around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid group.
-
The presence of the aromatic ring is confirmed by the C=C stretching vibrations typically observed around 1600 and 1470 cm⁻¹.
-
The C-O stretching vibrations for the carboxylic acid and the phenol are expected to appear in the 1300 cm⁻¹ region.
-
Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern of the ring. For a 1,2,4,6-tetrasubstituted benzene ring, a band around 870 cm⁻¹ is expected.
-
The C-I stretching vibrations occur at lower frequencies, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure.[16][17]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe. The sample is then vaporized by heating.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[17]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment |
| 390 | [M]⁺ (Molecular Ion) |
| 372 | [M - H₂O]⁺ |
| 345 | [M - COOH]⁺ |
| 263 | [M - I]⁺ |
| 218 | [M - COOH - I]⁺ |
| 136 | [M - 2I]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound provides valuable information for confirming its molecular weight and elucidating its structure through fragmentation analysis.
-
The molecular ion peak (M⁺) is expected at an m/z of 390, corresponding to the molecular weight of the compound (C₇H₄I₂O₃).
-
Aromatic carboxylic acids often show prominent fragment ions resulting from the loss of -OH and -C=O groups.[6][18]
-
A peak at m/z 372 likely corresponds to the loss of a water molecule ([M - H₂O]⁺).
-
The loss of the carboxylic acid group as a radical leads to a fragment at m/z 345 ([M - COOH]⁺).
-
The loss of an iodine atom results in a fragment at m/z 263 ([M - I]⁺).
-
Subsequent fragmentation can lead to the loss of both an iodine atom and the carboxylic acid group, giving a peak at m/z 218 .
-
A fragment corresponding to the salicylic acid backbone after the loss of both iodine atoms may be observed at m/z 136 .
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and substitution pattern of the molecule. FT-IR spectroscopy verifies the presence of the key functional groups, namely the carboxylic acid and hydroxyl moieties, as well as the aromatic ring. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. This integrated spectroscopic approach is essential for ensuring the identity, purity, and quality of this compound in research and industrial applications.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Relationship between Spectroscopic Data and Molecular Structure
Caption: Correlation of spectroscopic data with the molecular structure.
References
- 1. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound 99 133-91-5 [sigmaaldrich.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 11. shimadzu.com [shimadzu.com]
- 12. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 13. youtube.com [youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Solubility of 3,5-Diiodosalicylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3,5-Diiodosalicylic Acid in Organic Solvents
Executive Summary
This compound (DISA) is a halogenated derivative of salicylic acid, notable for its role as a key synthetic intermediate and a metabolite of aspirin.[1][2] Its utility in pharmaceutical synthesis, particularly for veterinary anthelmintics like closantel, and as a building block for advanced materials, necessitates a thorough understanding of its physicochemical properties.[1] Solubility, a critical parameter, governs every stage from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its molecular structure. We will explore its fundamental physicochemical characteristics, present a robust, self-validating protocol for experimental solubility determination, and discuss its solubility profile in various organic solvents, using its parent compound, salicylic acid, as a key reference for understanding its behavior.
Physicochemical Properties of this compound
A molecule's solubility is a direct consequence of its structure and physical properties. The key characteristics of this compound (CAS 133-91-5) are summarized below.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄I₂O₃ | [4] |
| Molecular Weight | 389.91 g/mol | [3][4] |
| Appearance | Off-white to beige or grey crystalline powder | [5] |
| Melting Point | 220-236 °C (with decomposition) | [2][3] |
| Water Solubility | Very sparingly soluble (~0.02 g/100 mL at 25 °C) | [5] |
| Predicted pKa | ~2.07 | [5] |
The structure of DISA is defined by three key features that dictate its interactions with solvents:
-
Aromatic Ring: The core phenyl ring is hydrophobic and capable of engaging in π-π stacking and van der Waals interactions.
-
Carboxylic Acid (-COOH) & Hydroxyl (-OH) Groups: These are polar, hydrophilic functional groups capable of acting as both hydrogen bond donors and acceptors. They are the primary drivers of solubility in polar solvents.
-
Iodine Atoms (-I): The two heavy iodine atoms significantly increase the molecule's molecular weight and electron density. They enhance van der Waals forces and reduce the overall polarity compared to salicylic acid, playing a crucial role in its solubility profile.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can act as both hydrogen bond donors and acceptors. DISA possesses a carboxylic acid and a hydroxyl group, which can readily form strong hydrogen bonds with these solvents. Therefore, high solubility is expected in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipoles but lack O-H bonds, making them hydrogen bond acceptors only. The carbonyl oxygen in acetone or the sulfoxide in DMSO can accept hydrogen bonds from DISA's -OH and -COOH groups, leading to good solubility.[5]
-
Nonpolar Solvents (e.g., Benzene, Hexane): These solvents primarily interact through weak van der Waals forces. While the large iodine atoms and the phenyl ring of DISA contribute to these forces, the strong, self-associating hydrogen bonds of the polar functional groups dominate, making it difficult for nonpolar solvents to break these interactions apart. Consequently, DISA is expected to have very low solubility in nonpolar solvents.[6]
The Influence of Iodo-Substituents
Compared to its parent compound, salicylic acid, the two iodine atoms on DISA introduce two competing effects:
-
Increased Molecular Weight & Van der Waals Forces: This effect can slightly increase solubility in less polar solvents.
-
Steric Hindrance & Reduced Polarity: The bulky iodine atoms can sterically hinder the hydrogen bonding capabilities of the adjacent hydroxyl and carboxyl groups. This, combined with their electron-withdrawing nature, can slightly decrease the molecule's overall polarity, potentially reducing its solubility in highly polar solvents relative to the parent compound.
Experimental Determination of Solubility: A Validated Protocol
To ensure accuracy and reproducibility, a standardized protocol such as the isothermal shake-flask equilibrium method is recommended.[7] This method establishes a state of equilibrium between the undissolved solid and the saturated solution, providing a true measure of thermodynamic solubility.
Workflow for Equilibrium Solubility Determination
Caption: Isothermal shake-flask method for solubility determination.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a precise volume (e.g., 5 mL) of the desired organic solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the sealed vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is achieved.[8] Preliminary experiments should be run to determine the minimum time required to reach a plateau in concentration.[8]
-
Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately perform a serial dilution of the clear filtrate with the appropriate solvent or mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification (HPLC/UV-Vis):
-
Method: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is preferred for its specificity and ability to separate the analyte from any potential degradants.[8] A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and acidified water, with UV detection.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations.[3] Analyze these standards to generate a calibration curve (Absorbance vs. Concentration for UV-Vis, or Peak Area vs. Concentration for HPLC).
-
Analysis: Analyze the diluted sample and use the calibration curve to determine its concentration. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.
-
This self-validating system, which relies on a multi-point calibration curve and a specific analytical method, ensures the trustworthiness and accuracy of the final solubility value.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent(s) | Observed Solubility | Source(s) |
| Polar Protic | Ethanol | Soluble, Dissolves well | [5][6] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble, Dissolves well | [5][6] |
| Ethers | Diethyl Ether | Freely soluble | [6] |
| Halogenated | Chloroform (CHCl₃) | Practically insoluble | [6] |
| Aromatic | Benzene | Practically insoluble | [6] |
| Aqueous | Water | Sparingly soluble (0.192 g/L) | [5] |
Interpreting the Data: A Comparative Approach
To provide a quantitative framework for researchers, it is highly instructive to examine the solubility of the parent compound, salicylic acid. This data provides a baseline from which to estimate the solubility behavior of DISA.
Table 2: Quantitative Solubility of Salicylic Acid in Select Solvents at 25 °C (298.15 K)
| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Reference |
| Methanol | 3.49 | 482 | |
| Ethanol | 2.56 | 354 | |
| Acetone | 4.85 | 670 | |
| Ethyl Acetate | 2.22 | 307 | |
| Water | 0.016 | 2.2 |
Analysis:
-
Salicylic acid exhibits very high solubility in polar organic solvents like methanol, ethanol, and acetone, which aligns with the qualitative observations for DISA.
-
The extremely high solubility in acetone can be attributed to strong hydrogen bond acceptance by the carbonyl group.
-
The significantly lower solubility in water highlights the hydrophobic nature of the benzene ring.
For this compound, we can predict that its molar solubility (mol/L) in these same solvents will likely be lower than that of salicylic acid due to its much larger molecular weight (389.91 vs 138.12 g/mol ) and potential steric hindrance. However, its solubility in grams per liter (g/L) may be comparable or even higher in some cases due to the nearly threefold increase in mass per mole.
Caption: Solute-solvent interaction potential for DISA.
Practical Applications and Conclusion
A clear understanding of this compound's solubility is paramount for its practical application:
-
Reaction Chemistry: Selecting a solvent where both DISA and other reactants are highly soluble can significantly improve reaction rates and yields. Alcohols and acetone are excellent starting points.
-
Purification: The high solubility in acetone followed by precipitation upon adding water is a documented purification method.[1] The low solubility in nonpolar solvents like benzene or chloroform suggests they could be used as anti-solvents for crystallization.[6]
-
Drug Development: For formulation scientists, knowing that DISA is poorly water-soluble but dissolves well in organic solvents is the first step in designing appropriate delivery systems, such as amorphous solid dispersions or lipid-based formulations.
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. This compound | 133-91-5 [chemicalbook.com]
- 3. 3,5-二碘水杨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A-Scientist's Guide to the Synthesis of 3,5-Diiodosalicylic Acid from Salicylic Acid
Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 3,5-diiodosalicylic acid, a key intermediate in the pharmaceutical and chemical industries. The document delves into the mechanistic principles of electrophilic aromatic substitution governing the reaction, offers a detailed, field-proven experimental protocol, and discusses process optimization and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important transformation.
Introduction: The Significance of this compound
This compound is a halogenated derivative of salicylic acid with significant applications in medicinal chemistry and materials science.[1][2] It serves as a crucial building block for the synthesis of various pharmaceutical compounds, including antiseptics, disinfectants, and certain therapeutic agents.[3][4] Notably, it is a key precursor for anthelmintic drugs like rafoxanide and closantel, which are vital in veterinary medicine.[2] The presence of two iodine atoms on the aromatic ring imparts unique chemical properties, making it a valuable intermediate for developing radiocontrast agents and other specialized organic molecules.[1][5] Understanding its synthesis is fundamental for chemists aiming to leverage this versatile compound in novel applications.
Mechanistic Insights: The Iodination of Salicylic Acid
The synthesis of this compound from salicylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[6] The outcome of this reaction is governed by the directing effects of the functional groups already present on the benzene ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.[7][8]
-
Directing Effects: The hydroxyl group is a powerful activating group and an ortho, para-director.[9][10] It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the carbons at the ortho (C2, C6) and para (C4) positions. The carboxylic acid group, conversely, is a deactivating group and a meta-director, withdrawing electron density from the ring.[8][11]
-
Regioselectivity: In the case of salicylic acid (2-hydroxybenzoic acid), the potent activating and directing effect of the hydroxyl group dominates. It strongly directs incoming electrophiles to the positions ortho and para relative to itself. The position para to the -OH group (C5) and one of the ortho positions (C3) are available for substitution. The other ortho position is already occupied by the -COOH group. Consequently, the incoming iodine electrophiles are directed to the 3 and 5 positions, yielding the desired this compound.
-
Generation of the Electrophile: Molecular iodine (I₂) itself is not a sufficiently strong electrophile to react readily with the aromatic ring. Therefore, the reaction requires the in-situ generation of a more potent electrophilic iodine species, often represented as I⁺. This is typically achieved by using an oxidizing agent, such as iodic acid, or by employing a more reactive iodinating agent like iodine monochloride (ICl).[12][13] In the widely used method involving potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium, iodic acid (HIO₃) is formed, which then reacts with iodide to generate the electrophilic iodine.
Experimental Protocol: Synthesis via Iodide and Iodate
This protocol details a reliable method for the synthesis of this compound using salicylic acid, potassium iodide, and potassium iodate in an acidic aqueous medium. This method avoids the use of harsher reagents like iodine monochloride.
Materials and Reagents:
-
Salicylic Acid (C₇H₆O₃)
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
-
Ethanol or Acetone (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve salicylic acid in a suitable amount of deionized water. Gentle heating may be required to aid dissolution.
-
Addition of Iodide: To the stirred solution, add potassium iodide (KI) and stir until it is completely dissolved.
-
Preparation of Iodate Solution: In a separate beaker, prepare an aqueous solution of potassium iodate (KIO₃).
-
Initiation of Reaction: Slowly add the potassium iodate solution to the reaction flask via a dropping funnel. Following this, carefully and slowly add concentrated sulfuric acid to the mixture. The reaction is exothermic and will generate iodine in situ, turning the solution dark brown.
-
Reaction Period: Heat the reaction mixture to a temperature of 60-80°C and maintain it with continuous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the disappearance of the salicylic acid spot on TLC), cool the mixture to room temperature. A precipitate of the crude product should form.
-
Decolorization: To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the dark color of the solution disappears, leaving an off-white or pale yellow precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water or acetone-water mixture, to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight. The final product should be a white to off-white crystalline solid.[1]
Process Visualization and Data
Reaction Workflow Diagram:
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound|Pharmaceutical Intermediate [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. aakash.ac.in [aakash.ac.in]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. isca.in [isca.in]
Introduction: The Significance and Challenges of Aromatic Iodination
An In-Depth Technical Guide to the Electrophilic Iodination of Salicylic Acid
Iodinated organic molecules are crucial intermediates in modern synthetic chemistry, particularly within the pharmaceutical industry. Iodinated salicylates serve as precursors for various biologically active compounds, including anti-inflammatory agents, analgesics, and tumor imaging agents.[1][2][3] The introduction of an iodine atom onto the salicylic acid scaffold is achieved through electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.[1][4]
Unlike other halogens like bromine and chlorine, the direct iodination of aromatic rings with molecular iodine (I₂) is often thermodynamically unfavorable and slow.[5][6][7] This is due to the low electrophilicity of iodine. Consequently, the reaction requires "activation" to generate a more potent electrophilic iodine species, typically denoted as I⁺.[5][8] This guide provides a detailed examination of the mechanistic principles governing the electrophilic iodination of salicylic acid, the factors influencing its regioselectivity and rate, and practical methodologies for its execution.
The Substrate: Unpacking the Reactivity of the Salicylic Acid Ring
The outcome of the electrophilic iodination of salicylic acid is dictated by the electronic properties of its aromatic ring, which are modulated by two competing substituents: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.
-
The Hydroxyl (-OH) Group : As a substituent, the hydroxyl group is a powerful activating group. Through its lone pairs of electrons, it donates electron density to the aromatic ring via resonance (a +R effect). This significantly increases the ring's nucleophilicity, making it more susceptible to attack by an electrophile. It is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[4]
-
The Carboxylic Acid (-COOH) Group : In contrast, the carboxylic acid group is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less nucleophilic. It functions as a meta-director.[4]
In an electrophilic aromatic substitution, the substituent with the highest level of activation dictates the placement of the incoming electrophile.[4] Therefore, the strongly activating ortho, para-directing hydroxyl group governs the regioselectivity of the iodination of salicylic acid. The incoming iodine electrophile will be directed to the positions ortho and para to the -OH group, which correspond to the C3 and C5 positions of the salicylic acid ring.
The Electrophile: Strategies for Generating a Potent Iodinating Species
The core challenge in this reaction is the generation of a sufficiently reactive iodine electrophile. Molecular iodine (I₂) itself is not electrophilic enough to react with even activated aromatic rings at a practical rate.[6][8] Several strategies are employed to overcome this hurdle.
Method A: Oxidation of Molecular Iodine
The most common approach involves the use of an oxidizing agent in conjunction with I₂. Oxidizing agents like nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or sodium hypochlorite (NaOCl) oxidize I₂ to a more potent electrophilic species, effectively behaving as an I⁺ source.[5][6][9][10] The reaction with sodium hypochlorite, for instance, generates hypoiodite (I-O⁻), which can then act as the electrophile.[4][11]
Method B: Use of Pre-formed Interhalogen Compounds
Interhalogen compounds, such as Iodine Monochloride (ICl), are highly effective iodinating agents. Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, making the iodine atom electron-deficient and thus a strong electrophile.[12] ICl is a potent source of I⁺ and reacts readily with activated aromatic systems.[1][12]
Method C: In-situ Formation of Hypoiodous Acid (HOI)
Under neutral or mildly basic conditions, molecular iodine can disproportionate in water to form hypoiodous acid (HOI) and iodide (I⁻). HOI is a more effective iodinating agent than I₂ itself and is often the active species in iodinations of highly activated substrates like phenols in aqueous media.[13]
The Core Reaction Mechanism
The electrophilic iodination of salicylic acid proceeds via a canonical two-step EAS mechanism: formation of a resonance-stabilized carbocation intermediate (the σ-complex), followed by deprotonation to restore aromaticity.[5][8]
Step 1: Nucleophilic Attack and Formation of the Sigma (σ) Complex
The electron-rich π system of the salicylic acid ring (or more potently, the salicylate anion under appropriate pH) attacks the electrophilic iodine species (e.g., I⁺ from an I₂/oxidant mixture or the δ⁺ iodine of ICl). This is the rate-determining step of the reaction.[8] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or σ-complex.
The stability of this intermediate determines the regioselectivity. When the attack occurs at the C5 position (para to the -OH group), the positive charge can be delocalized onto the oxygen atom of the hydroxyl group, providing a highly stable resonance contributor. A similar, though slightly less stable, situation occurs with attack at the C3 position (ortho to the -OH group). Attack at other positions does not allow for this direct stabilization by the hydroxyl group, making the C3 and C5 positions the most favorable sites for substitution.
Caption: Formation of the σ-complex via nucleophilic attack.
Step 2: Deprotonation and Re-aromatization
In the final step, a weak base (B:), such as water, an acetate ion, or the chloride ion from ICl, abstracts a proton from the carbon atom bearing the newly attached iodine atom. This collapses the σ-complex, restores the stable aromatic π-system, and yields the iodinated salicylic acid product.[8]
Caption: Re-aromatization of the ring to form the final product.
Reaction Kinetics and Influencing Factors
The rate of iodination is sensitive to several experimental parameters. Kinetic studies provide valuable insight into the reaction mechanism and allow for process optimization.
Kinetic Profile
A study on the iodination of salicylic acid using iodine monochloride (ICl) in an aqueous medium at pH 7 found the reaction to be rapid and of the second order.[12] This is consistent with a bimolecular rate-determining step involving the collision of the salicylic acid molecule and the electrophilic iodinating agent.
| Parameter | Value | Conditions | Reference |
| Reaction Order | Second Order | ICl in aqueous solution, pH 7 | [12] |
| Rate Constant (k) | 6.81 M⁻¹s⁻¹ | 30.2 °C | [12] |
| Half-life (t₁/₂) | 300 seconds | 30.2 °C | [12] |
Influence of pH
The pH of the reaction medium has a profound effect on the rate of iodination. For phenolic substrates, the reaction rate increases significantly with increasing pH.[14] This is because at higher pH, the phenolic hydroxyl group is deprotonated to form the phenolate ion (-O⁻). The phenolate ion is a much more powerful activating group than the neutral hydroxyl group, making the aromatic ring substantially more nucleophilic and thus accelerating the rate of electrophilic attack.[14]
Steric Considerations
The bulky nature of the iodine atom can introduce steric hindrance.[12] While the C5 position (para to -OH) is electronically favored and sterically accessible, substitution at the C3 position (ortho to -OH and -COOH) can be sterically hindered. This often results in the preferential formation of the 5-iodo derivative, although di-substitution at both the C3 and C5 positions is possible under more forcing conditions or with a higher stoichiometry of the iodinating agent.[15][16]
Experimental Protocols and Methodologies
The following protocols are illustrative examples for the synthesis of mono- and di-iodinated salicylic acid, grounded in established chemical principles and published procedures.
Protocol 1: Synthesis of 3,5-Diiodosalicylic Acid using Iodine Monochloride
This protocol is adapted from a verified procedure in Organic Syntheses.[16] It provides a reliable method for the di-iodination of salicylic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: In a beaker equipped with a mechanical stirrer, dissolve salicylic acid (0.18 mole) in glacial acetic acid (225 mL).[16]
-
Addition of Iodinating Agent: While stirring, add a solution of iodine monochloride (0.38 mole) in glacial acetic acid (165 mL).[16]
-
Precipitation: Add water (725 mL) to the mixture. A yellow precipitate of the product will form.[16]
-
Heating: Gradually heat the reaction mixture to 80°C with continuous stirring and maintain this temperature for approximately 20 minutes.[16]
-
Isolation: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration on a Büchner funnel.[16]
-
Washing: Wash the filter cake sequentially with a small amount of acetic acid and then with water.[16]
-
Purification: For purification, dissolve the crude solid in warm acetone, filter, and slowly add water to the filtrate to induce recrystallization. Filter and dry the purified product. The expected yield is typically high (91-92%).[16]
Protocol 2: Synthesis of 5-Iodosalicylic Acid
While a specific, detailed protocol for the mono-iodination of salicylic acid was not found in the initial search, a general procedure can be constructed based on the iodination of the closely related salicylamide using sodium iodide and sodium hypochlorite.[4] Careful control of stoichiometry is critical to favor mono-substitution.
Step-by-Step Methodology:
-
Reactant Solution: Prepare an aqueous solution of salicylic acid and one equivalent of sodium iodide.
-
Electrophile Generation: Cool the solution in an ice bath. Slowly add one equivalent of sodium hypochlorite (bleach) solution dropwise with vigorous stirring. The hypochlorite oxidizes the iodide to generate the active electrophile in situ.[4][11]
-
Reaction: Allow the reaction to stir at low temperature for a set period, monitoring the progress by TLC or HPLC.
-
Quenching: Quench any excess oxidant by adding a solution of sodium thiosulfate until the characteristic iodine color disappears.[4]
-
Precipitation: Acidify the reaction mixture with an acid like HCl. This will protonate the carboxylate and cause the less soluble 5-iodosalicylic acid to precipitate out of the solution.[4]
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Summary and Future Perspectives
The electrophilic iodination of salicylic acid is a classic example of EAS on a substituted aromatic ring. The reaction's regioselectivity is decisively controlled by the activating, ortho, para-directing hydroxyl group. The primary challenge, the low reactivity of molecular iodine, is effectively overcome by using oxidizing agents or pre-formed, polarized iodinating agents like ICl. The reaction kinetics are typically second-order, and the rate is highly sensitive to pH, with the more nucleophilic phenolate ion reacting much faster.
Future research in this area is likely to focus on developing greener and more sustainable methodologies. This includes the exploration of electrochemical methods, which use electrons as the "reagent" to oxidize iodide, thereby avoiding the need for chemical oxidants and reducing waste.[17] Such advancements will continue to enhance the utility of iodinated salicylic acid derivatives in the development of novel therapeutics and advanced materials.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. B21291.36 [thermofisher.com]
- 4. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]
- 5. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 7. Iodination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Why are oxidizing agents like HNO3 and HIO3 are used in the iodinatio - askIITians [askiitians.com]
- 11. Solved Question 15 3 pts In the lab, iodination of salicylic | Chegg.com [chegg.com]
- 12. isca.in [isca.in]
- 13. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 14. DSpace [kb.osu.edu]
- 15. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,5-Diiodosalicylic Acid: Correcting the Record on Aspirin Metabolism
A Note to the Researcher: Initial hypotheses in scientific inquiry are foundational, yet subject to rigorous verification. The premise of 3,5-Diiodosalicylic acid as a metabolite of aspirin (acetylsalicylic acid) is a compelling starting point for investigation. However, extensive review of established metabolic pathways reveals this to be incorrect. This guide, therefore, serves a dual purpose: first, to clarify the established metabolic fate of aspirin, and second, to provide a comprehensive technical overview of this compound, a compound of significant interest in its own right.
Part 1: The True Metabolic Pathway of Aspirin
Aspirin is a prodrug that undergoes rapid deacetylation in the stomach, intestinal mucosa, blood, and primarily the liver to its active metabolite, salicylic acid.[1][2] This conversion is the critical first step, with salicylic acid being responsible for most of aspirin's anti-inflammatory and analgesic effects.[1] The subsequent metabolism of salicylic acid proceeds through several key pathways, none of which lead to the formation of this compound.
The primary routes of salicylate elimination are:
-
Glycine Conjugation: Formation of salicyluric acid.[3]
-
Glucuronidation: Formation of acyl and phenolic glucuronides.[3]
-
Hydroxylation: Minor conversion to gentisic acid.[3]
These pathways are well-documented and form the basis of pharmacokinetic models for aspirin.[2][4][5] The absence of an iodination step in any of these established pathways definitively excludes this compound as a metabolite.
Figure 1: Established metabolic pathway of aspirin.
Part 2: A Technical Profile of this compound
While not a metabolite of aspirin, this compound (3,5-DISA) is a significant compound with diverse applications in pharmaceutical synthesis, analytical chemistry, and biological research.[6][7]
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-3,5-diiodobenzoic acid | [8] |
| CAS Number | 133-91-5 | [9] |
| Molecular Formula | C₇H₄I₂O₃ | [9] |
| Molecular Weight | 389.91 g/mol | [9] |
| Appearance | White to off-white or beige powder | [] |
| Melting Point | 220-230 °C (with decomposition) | [11] |
| Solubility | Freely soluble in alcohol and ether; sparingly soluble in water. | [12] |
The synthesis of 3,5-DISA is typically achieved through the direct iodination of salicylic acid. Several methods exist, with the choice of iodinating agent and solvent system being critical to yield and purity.
Protocol: Synthesis via Iodine Monochloride
This protocol is a common and effective laboratory-scale method for producing 3,5-DISA.[13]
Causality: The use of iodine monochloride (ICl) in a glacial acetic acid solvent provides a reactive electrophilic iodine source for the aromatic substitution on the salicylic acid ring. The hydroxyl and carboxylic acid groups direct the substitution to the ortho and para positions, but steric hindrance and reaction conditions favor disubstitution at the 3 and 5 positions.
Step-by-Step Protocol:
-
Dissolution: Dissolve salicylic acid (1 equivalent) in glacial acetic acid in a suitable reaction vessel equipped with a mechanical stirrer.
-
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (approximately 2.1 equivalents) in glacial acetic acid to the stirring salicylic acid solution.
-
Precipitation: Add water to the reaction mixture to precipitate the crude this compound.
-
Heating and Digestion: Gently heat the mixture to approximately 80°C with continued stirring for about 20-40 minutes to ensure complete reaction and improve the crystal structure of the precipitate.
-
Isolation: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration on a Büchner funnel.
-
Washing: Wash the filter cake sequentially with acetic acid and then with water to remove unreacted starting materials and inorganic salts.
-
Recrystallization (Purification): Dissolve the crude product in warm acetone and filter to remove any insoluble impurities. Add water to the filtrate to reprecipitate the purified this compound.
-
Drying: Collect the purified product by filtration and dry thoroughly. The expected yield is typically high, often exceeding 90%.[13]
Figure 2: Workflow for the synthesis of 3,5-DISA.
3,5-DISA is a versatile building block and reagent.
-
Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of anthelmintic (anti-parasitic) drugs for veterinary use, such as rafoxanide and closantel.[14][15]
-
Analytical Reagent: The compound is used in analytical methods for the detection and quantification of iodine in various samples.[7]
-
Biological Research: It has been utilized in studies to examine protein structures, such as its binding to serum albumins, and to investigate the effects of iodine on cellular processes.[][16] Some research has also shown it to exhibit agonist activity at the orphan G protein-coupled receptor GPR35.[11]
Part 3: Conclusion
Scientific accuracy requires a commitment to established evidence. While this compound is not a metabolite of aspirin, it is a compound of considerable scientific and commercial importance. Its synthesis from salicylic acid, a primary aspirin metabolite, may be a source of the initial misconception. For researchers in drug development, understanding the distinct metabolic fate of aspirin is paramount for predicting pharmacokinetics and drug interactions. Simultaneously, recognizing the utility of this compound as a synthetic intermediate opens avenues for the development of new therapeutic agents, particularly in veterinary medicine. This guide provides the foundational knowledge for professionals in the field to proceed with clarity on both topics.
References
- 1. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 2. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 11. This compound | 133-91-5 [chemicalbook.com]
- 12. This compound [drugfuture.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 15. This compound|Pharmaceutical Intermediate [benchchem.com]
- 16. This compound | 133-91-5 | FD74945 | Biosynth [biosynth.com]
Methodological & Application
Synthesis of 3,5-Diiodosalicylic Acid via Electrophilic Iodination with Iodine Monochloride: An Application Note
<_ _>
Abstract
3,5-Diiodosalicylic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. This application note provides a detailed, reliable, and optimized protocol for the synthesis of this compound from salicylic acid using iodine monochloride as the iodinating agent. The procedure, adapted from established methods, offers a high yield and purity.[1] This document delves into the underlying chemical principles, provides a step-by-step experimental guide, and includes critical safety information, process optimization insights, and characterization data.
Introduction and Scientific Background
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophile (in this case, an iodine cation) attacks the electron-rich aromatic ring of salicylic acid, replacing two of the ring's hydrogen atoms.
The Reaction Mechanism
The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are ortho-, para-directing and meta-directing, respectively. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile to the positions ortho and para to it. Since the para position is occupied by the carboxyl group, substitution occurs at the two ortho positions (positions 3 and 5).
Iodine monochloride (ICl) is a highly effective iodinating agent because the bond between iodine and chlorine is polarized, with the iodine atom being the more electropositive of the two. This polarization facilitates the generation of the electrophilic iodine species (I+) that is required for the reaction.[2] The reaction proceeds via a standard EAS mechanism, which involves the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex.[3]
The overall reaction can be summarized as follows:
C₇H₆O₃ + 2ICl → C₇H₄I₂O₃ + 2HCl
Mechanism Diagram:
Caption: Electrophilic aromatic substitution mechanism for the iodination of salicylic acid.
Experimental Protocol
This protocol is based on the well-established procedure from Organic Syntheses.[1]
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| Salicylic Acid | Reagent | Any reputable supplier | 69-72-7 |
| Iodine Monochloride | Reagent | Any reputable supplier | 7790-99-0 |
| Glacial Acetic Acid | ACS | Any reputable supplier | 64-19-7 |
| Acetone | ACS | Any reputable supplier | 67-64-1 |
| Deionized Water | N/A | In-house | 7732-18-5 |
Equipment
-
2 L Beaker
-
Mechanical Stirrer
-
Hot Plate
-
Büchner Funnel and Flask
-
Filter Paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume Hood
Critical Safety Precautions
Iodine monochloride is a corrosive and toxic substance. It can cause severe burns to the skin and eyes, and its vapors are harmful if inhaled.[4] This entire procedure must be performed in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4][5][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe the vapors.[5] Iodine monochloride reacts with water to produce toxic and corrosive fumes.[4][7]
-
Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite or dry sand.[4] Do not use combustible materials.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink one or two glasses of water if the person is conscious.[4] Seek immediate medical attention.
-
Step-by-Step Synthesis Procedure
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
-
In a 2 L beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid.[1] It is not essential for all the salicylic acid to dissolve at this stage.[1]
-
With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.[1] Complete dissolution should occur upon this addition.[1]
-
Add 725 mL of water to the reaction mixture. A yellow precipitate of this compound will form.[1]
-
Gradually heat the stirred mixture on a hot plate to 80°C and maintain this temperature for 20 minutes. The total heating time should be approximately 40 minutes.[1] The mixture will become thick with the precipitate.
-
Allow the mixture to cool to room temperature.[1]
-
Collect the precipitate by suction filtration using a Büchner funnel. Wash the solid first with a small amount of acetic acid, followed by a thorough washing with water.[1]
Purification and Characterization
Purification by Recrystallization
-
Dissolve the crude solid (approximately 75 g) in 100 mL of warm acetone and filter by gravity to remove any insoluble impurities.[1]
-
Slowly add 400 mL of water to the filtrate while shaking. A fine, flocculent precipitate will form.[1]
-
Collect the purified product by suction filtration, wash with water, and dry thoroughly.[1]
Purification Workflow Diagram:
Caption: Workflow for the purification of this compound.
Characterization
The identity and purity of the final product can be confirmed by the following methods:
-
Melting Point: The expected melting point of this compound is 235-236°C.[1][8]
-
Appearance: The pure product should be colorless, odorless needles or a slightly yellow crystalline powder.[8]
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.
Process Optimization and Discussion
-
Stoichiometry: An excess of iodine monochloride is used to ensure the complete di-iodination of the salicylic acid.[1] A molar ratio of at least 2:1 (ICl:salicylic acid) is recommended, with a slight excess of ICl being beneficial.[9]
-
Solvent System: Glacial acetic acid is an effective solvent for this reaction as it dissolves the reactants and facilitates the electrophilic substitution.[1] The addition of water after the initial mixing helps to precipitate the product as it is formed.[1]
-
Temperature Control: Heating the reaction mixture to 80°C helps to drive the reaction to completion in a reasonable amount of time.[1]
-
Yield: The expected yield of pure this compound is between 64-64.5 g, which corresponds to a 91-92% theoretical yield.[1]
Quantitative Data Summary
| Parameter | Value |
| Moles of Salicylic Acid | 0.18 mol |
| Moles of Iodine Monochloride | 0.38 mol |
| Reaction Temperature | 80°C |
| Reaction Time | 40 minutes (total heating) |
| Expected Yield | 64-64.5 g (91-92%) |
| Melting Point (literature) | 235-236°C[1][8] |
| Molecular Weight | 389.91 g/mol [10] |
Conclusion
The synthesis of this compound using iodine monochloride in a glacial acetic acid medium is a highly efficient and reliable method. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can consistently obtain a high yield of a high-purity product. This application note serves as a comprehensive guide for professionals in research and drug development, providing both the practical steps and the theoretical understanding necessary for successful synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. isca.in [isca.in]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. samratpharmachem.com [samratpharmachem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound [drugfuture.com]
- 9. JP2677687B2 - Method for producing this compound - Google Patents [patents.google.com]
- 10. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Lab-Scale Synthesis of 3,5-Diiodosalicylic Acid
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 3,5-diiodosalicylic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] This application note details a reliable and high-yielding protocol, elucidates the underlying reaction mechanism, outlines essential safety precautions, and describes the analytical methods for product characterization. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step instructions.
Introduction
This compound is a halogenated derivative of salicylic acid with significant applications in medicinal and materials chemistry. Its structure, featuring two iodine atoms on the phenyl ring, makes it a valuable precursor for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] A notable application is its use as an intermediate in the synthesis of anthelmintic drugs.[2] The iodinated phenyl moiety is also of interest in the design of imaging agents and materials with unique electronic properties.
This guide focuses on a classic and robust method for the synthesis of this compound: the direct electrophilic iodination of salicylic acid using iodine monochloride. This method is favored for its high efficiency and relatively straightforward procedure.[3]
Synthetic Strategy and Mechanism
The synthesis of this compound from salicylic acid is a classic example of an electrophilic aromatic substitution reaction. The choice of iodinating agent and the understanding of substituent effects on the aromatic ring are crucial for achieving the desired product with high selectivity and yield.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Mechanism of Electrophilic Aromatic Iodination
The iodination of salicylic acid proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring play a critical role in directing the incoming electrophile.
-
Generation of the Electrophile: Iodine monochloride (ICl) is a polarized molecule, with the iodine atom being the more electropositive center (δ+). This makes it an effective source of the electrophilic iodonium ion (I+).
-
Directing Effects of Substituents:
-
The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group.[4][5][6] It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and stabilizing the carbocation intermediate (sigma complex) formed during the substitution at the ortho and para positions.
-
The carboxylic acid group (-COOH) is a deactivating, meta-directing group.[6][7][8] It withdraws electron density from the ring, making it less reactive.
The powerful activating and directing effect of the hydroxyl group dominates over the deactivating effect of the carboxylic acid group. Therefore, substitution is directed to the positions ortho and para to the -OH group. In salicylic acid, the positions ortho (C3) and para (C5) to the hydroxyl group are available for substitution.
-
-
Stepwise Substitution: The reaction proceeds in two steps to introduce two iodine atoms onto the ring. The first iodination occurs preferentially at the more accessible para position (C5) to the hydroxyl group. The introduction of the first iodine atom slightly deactivates the ring, but the strong activation by the hydroxyl group is sufficient to allow for a second iodination at one of the remaining activated ortho positions (C3).
Caption: Simplified mechanism of the electrophilic iodination of salicylic acid.
Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[3]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Salicylic Acid | 138.12 | 25 g (0.18 mol) | M.p. 159–160°C |
| Iodine Monochloride (ICl) | 162.36 | 62 g (0.38 mol) | See safety notes |
| Glacial Acetic Acid | 60.05 | 390 mL | Corrosive |
| Acetone | 58.08 | 100 mL | Flammable |
| Deionized Water | 18.02 | As needed | |
| 2 L Beaker | 1 | ||
| Mechanical Stirrer | 1 | ||
| Hot Plate | 1 | ||
| Büchner Funnel and Flask | 1 | ||
| Filter Paper | As needed |
Procedure
-
Dissolution of Salicylic Acid: In a 2 L beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid. Gentle warming may be required.
-
Addition of Iodine Monochloride: With continuous stirring, add a solution of 62 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid to the salicylic acid solution.
-
Precipitation: Add 725 mL of water to the reaction mixture. A yellow precipitate of this compound will form.
-
Reaction Heating: Gradually heat the stirred mixture on a hot plate to 80°C and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes. The mixture will become thick with the precipitate.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake first with a small amount of glacial acetic acid and then thoroughly with deionized water until the filtrate is colorless.
-
Purification by Recrystallization:
-
Transfer the crude solid (approximately 75 g) to a beaker and dissolve it in 100 mL of warm acetone.
-
Filter the warm solution by gravity to remove any insoluble impurities.
-
Slowly add 400 mL of deionized water to the filtrate with shaking to induce the precipitation of the purified product.
-
-
Final Filtration and Drying: Collect the fine, flocculent precipitate by vacuum filtration, wash with deionized water, and dry to a constant weight. The expected yield is 64–64.5 g (91–92%).[3]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
Reagent-Specific Precautions:
-
Iodine Monochloride (ICl): This reagent is highly corrosive and causes severe skin burns and eye damage.[9][10][11][12][13] It is also toxic if inhaled.[12] Handle with extreme care in a fume hood. Avoid contact with skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][13]
-
Glacial Acetic Acid: This is a corrosive liquid. Avoid inhalation of vapors and contact with skin and eyes.
-
Acetone: This is a highly flammable solvent. Keep away from open flames and other ignition sources.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline powder[14] |
| Melting Point | 235–236°C (with decomposition)[3][15] |
| Molecular Formula | C₇H₄I₂O₃[14] |
| Molecular Weight | 389.91 g/mol [14][16] |
| Solubility | Sparingly soluble in water; soluble in alcohol, ether, and acetone.[15] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, two distinct signals for the aromatic protons are anticipated.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-I bonds.
Note: Specific spectral data can be found in databases such as PubChem.[16]
Alternative Synthetic Methods
While the iodine monochloride method is highly effective, other approaches for the synthesis of this compound have been reported:
-
Iodination with Elemental Iodine: Salicylic acid can be iodinated using elemental iodine in a suitable solvent such as ethanol.[1][17] This method may require an oxidizing agent to generate the electrophilic iodine species in situ.
-
Iodide/Ferrate System: A method involving the use of an iodide salt, a ferrate, and a protonic acid in a polar solvent has also been described.[2]
Conclusion
The synthesis of this compound via the electrophilic iodination of salicylic acid with iodine monochloride is a reliable and high-yielding laboratory-scale procedure. A thorough understanding of the reaction mechanism, careful adherence to the experimental protocol, and strict observance of safety precautions are essential for a successful outcome. The analytical techniques outlined in this guide provide a framework for the comprehensive characterization of the final product, ensuring its suitability for further applications in research and development.
References
- 1. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 2. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iodination Of Salicylamide Lab Report - 1008 Words | Bartleby [bartleby.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. grokipedia.com [grokipedia.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. samratpharmachem.com [samratpharmachem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. riccachemical.com [riccachemical.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]
- 15. This compound [drugfuture.com]
- 16. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols: 3,5-Diiodosalicylic Acid as a Key Intermediate for Veterinary APIs
Introduction: The Strategic Importance of 3,5-Diiodosalicylic Acid in Veterinary Medicine
This compound (DISA) is a cornerstone intermediate in the synthesis of several critical active pharmaceutical ingredients (APIs) for the veterinary sector.[1][2][3] This off-white to beige crystalline powder, a derivative of salicylic acid, is distinguished by the presence of two iodine atoms on the benzene ring, a feature that imparts unique reactivity essential for the construction of complex anthelmintic agents.[1][4] Its primary application lies in the manufacturing of salicylanilide-class drugs, which are indispensable for controlling parasitic infections in livestock, thereby ensuring animal welfare, agricultural productivity, and food safety.[1]
The salicylanilides, including prominent APIs like Closantel, Rafoxanide, and Niclosamide, function by disrupting the energy metabolism of parasites.[5][6] Specifically, they act as uncouplers of oxidative phosphorylation in the parasite's mitochondria, which interferes with the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[5][7][8][9] This disruption of the mitochondrial membrane gradient leads to paralysis and death of the parasite.[5][7] The structural integrity and purity of this compound are therefore paramount, as they directly influence the efficacy and safety of the final drug product.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a pivotal intermediate. It outlines detailed synthetic protocols for key veterinary APIs, discusses the underlying chemical principles, and provides methodologies for quality control and analysis.
Physicochemical Properties and Quality Control of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in API synthesis. The quality of this starting material dictates the reaction efficiency, yield, and impurity profile of the final product.
| Property | Value | Source |
| CAS Number | 133-91-5 | [10][11][12] |
| Molecular Formula | C7H4I2O3 | [1][10][11] |
| Molecular Weight | 389.91 g/mol | [1][10][12] |
| Appearance | Off-white to beige or grey crystalline powder | [1][10][11] |
| Melting Point | 220-236°C (with decomposition) | [1][10][13] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][4][10] |
| Purity (Assay) | ≥98.0% | [10] |
Protocol 1: Quality Control of Incoming this compound
-
Objective: To verify the identity and purity of this compound before its use in synthesis.
-
Methodology:
-
Appearance: Visually inspect the material for color and form, ensuring it meets the specification of an off-white to beige powder.
-
Melting Point Determination: Utilize a calibrated melting point apparatus to determine the melting range. A sharp melting point within the specified range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase: A suitable gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV spectrophotometer at an appropriate wavelength (e.g., 254 nm).
-
Procedure: Prepare a standard solution of known concentration and a sample solution. Inject both and compare the retention time and peak area to determine the purity.
-
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum and compare it with a reference spectrum to confirm the presence of key functional groups (e.g., O-H, C=O, C-I).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can provide detailed structural information and confirm the identity of the compound.
-
-
Synthesis of Veterinary APIs from this compound
The following sections detail the synthesis of three major veterinary anthelmintics using this compound as the common starting material. The core chemical transformation is the formation of an amide bond between the carboxylic acid group of DISA and a specific aniline derivative.
Synthesis of Closantel
Closantel is a potent anthelmintic used primarily against liver fluke in sheep and cattle.[1] The synthesis involves the condensation of this compound with a substituted aniline.[14][15]
Diagram: Synthesis Pathway of Closantel
Caption: Synthesis of Closantel via condensation.
Protocol 2: Laboratory-Scale Synthesis of Closantel
-
Objective: To synthesize Closantel from this compound and the corresponding amine intermediate.
-
Materials:
-
This compound
-
4-Amino-2-chloro-α-(4-chlorophenyl)-α-cyano-m-toluidine (Closantel Amine)
-
Phosphorus trichloride (PCl₃)
-
Toluene
-
-
Procedure:
-
In a reaction vessel, suspend this compound in toluene.[16]
-
Add the Closantel Amine intermediate to the suspension.[16]
-
Slowly add phosphorus trichloride to the mixture under stirring.[16] An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with fresh toluene, and then with a suitable non-polar solvent like hexane.
-
Dry the crude Closantel under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone-water) to obtain pure Closantel.
-
Synthesis of Rafoxanide
Rafoxanide is another halogenated salicylanilide effective against liver flukes in livestock.[2][17] Its synthesis also follows a condensation reaction pathway.[17][18]
Diagram: Synthesis Pathway of Rafoxanide
References
- 1. calibrechem.com [calibrechem.com]
- 2. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. wormboss.com.au [wormboss.com.au]
- 7. merckvetmanual.com [merckvetmanual.com]
- 8. researchgate.net [researchgate.net]
- 9. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound | 133-91-5 [chemicalbook.com]
- 14. Closantel [sitem.herts.ac.uk]
- 15. Closantel | C22H14Cl2I2N2O2 | CID 42574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. environmentclearance.nic.in [environmentclearance.nic.in]
- 17. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN104800158A - Rafoxanide preparation and preparation method - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Closantel from 3,5-Diiodosalicylic Acid
Abstract: This document provides a comprehensive guide for the synthesis of Closantel, a potent salicylanilide anthelmintic, through the condensation of 3,5-Diiodosalicylic acid with 4-amino-2-chloro-5-[(4-chlorophenyl)cyanomethyl]aniline. The protocol herein emphasizes the chemical principles, step-by-step procedures, safety considerations, and purification techniques necessary for the successful laboratory-scale synthesis of N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide (Closantel).[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Scientific Background
Closantel is a synthetic antiparasitic agent widely used in veterinary medicine for its efficacy against a range of parasites, including liver flukes and various nematodes in sheep and cattle.[2][3][4] Its mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the parasite's energy metabolism, leading to paralysis and death.[2][5]
The molecular structure of Closantel is characterized by a salicylanilide core, which is formed through the creation of an amide bond between a salicylic acid derivative and a substituted aniline.[1] The synthesis detailed in this application note focuses on a robust and well-documented pathway: the condensation reaction between this compound and the complex aniline intermediate, 4-amino-2-chloro-5-[(4-chlorophenyl)cyanomethyl]aniline (hereafter referred to as "Closantel Amine").
This reaction is a classic example of nucleophilic acyl substitution. To facilitate the amide bond formation, the carboxylic acid group of this compound must be "activated" to create a more reactive electrophile. This is typically achieved by converting the carboxylic acid into a highly reactive acyl chloride derivative in situ using a chlorinating agent such as phosphorus trichloride (PCl₃).[6][7][8] The resulting acyl chloride is then readily attacked by the nucleophilic amino group of the Closantel Amine to form the stable amide linkage of the final Closantel molecule.
Overall Synthetic Scheme
The synthesis proceeds in two principal stages within a one-pot reaction environment: (A) the activation of this compound to its corresponding acyl chloride, and (B) the condensation of the acyl chloride with the Closantel Amine to yield Closantel.
Diagram 1: Overall Synthetic Workflow for Closantel.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 133-91-5 | C₇H₄I₂O₃ | 389.91[9][10] |
| 4-amino-2-chloro-5-[(4-chlorophenyl)cyanomethyl]aniline (Closantel Amine) | Varies by salt/form | C₁₅H₁₂Cl₂N₂ | 291.18 |
| Phosphorus trichloride (PCl₃) | 7719-12-2 | PCl₃ | 137.33[11] |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 |
| Demineralized Water | 7732-18-5 | H₂O | 18.02 |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Vacuum oven
Detailed Experimental Protocol
Causality Note: This protocol employs an in situ activation method. Phosphorus trichloride is added directly to a mixture of the two primary reactants. PCl₃ selectively reacts with the carboxylic acid much faster than the amine at controlled temperatures, forming the acyl chloride intermediate. The subsequent application of heat drives the condensation reaction to completion.[7][8]
Reaction Setup
-
Preparation: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (0.01 moles, 3.90 g).
-
Addition of Reactant and Solvent: Add Closantel Amine (0.01 moles, 2.91 g) to the flask, followed by 150 mL of Toluene.[6] Begin stirring to form a suspension.
-
Inert Atmosphere: Ensure the system is protected from atmospheric moisture, which can hydrolyze PCl₃, by using drying tubes on the condenser and dropping funnel.
Synthesis Procedure
-
Activation: Prepare a solution of phosphorus trichloride (0.004 moles, 0.55 g or 0.35 mL) in 20 mL of Toluene. Add this solution to the dropping funnel.
-
Slow Addition: While stirring the suspension at room temperature, add the PCl₃ solution dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C during the addition.
-
Expert Insight: The slow addition of PCl₃ is critical to control the exothermic reaction and prevent unwanted side reactions. This ensures the selective formation of the 3,5-diiodosalicyloyl chloride intermediate.
-
-
Condensation Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C).[12] Maintain the reflux with vigorous stirring for 5-8 hours.[12][13]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[13] A suitable mobile phase is a Chloroform:Methanol (9:1) mixture.[13] The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
Product Isolation and Purification
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The crude Closantel product should precipitate out of the toluene solution.[13]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid cake sequentially with small portions of cold Toluene and then with demineralized water to remove any residual starting materials and inorganic byproducts.[13]
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purification (Recrystallization): For higher purity, the crude solid can be recrystallized. While specific solvent systems can vary, a mixture such as ethanol/water is often effective for salicylanilides.[14] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals, which are then filtered and dried.
-
Characterization: The final product's identity and purity can be confirmed by measuring its melting point (reported as ~218°C) and using spectroscopic techniques like IR and NMR.[13]
Reaction Mechanism Visualization
The core of the synthesis is a nucleophilic acyl substitution. The mechanism involves the activation of the carboxylic acid by PCl₃, followed by the nucleophilic attack of the amine.
Diagram 2: Simplified Reaction Mechanism.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Summary | Safe Handling Procedures |
| This compound | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[15][16][17] | Avoid breathing dust. Wash skin thoroughly after handling. Use in a well-ventilated area. Wear protective gloves and eye protection.[15][18] |
| Phosphorus trichloride (PCl₃) | Fatal if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gas.[11][19] | Handle with extreme caution. Avoid contact with water or moisture.[20] Use in a closed system or under an inert atmosphere. Wear a fire-retardant lab coat, impervious gloves, and face shield.[20][21] Keep a Class D fire extinguisher and dry sand available for spills.[20] |
| Toluene | Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing vapors. |
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash affected area with plenty of soap and water. For PCl₃ exposure, seek immediate medical attention.[11][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][15]
-
Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][15]
References
- 1. Closantel | C22H14Cl2I2N2O2 | CID 42574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Anthelmintic activity of closantel against Ancylostoma caninum in dogs [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Anthelmintic closantel enhances bacterial killing of polymyxin B against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. researchgate.net [researchgate.net]
- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. CN109851526A - The preparation method of closantel sodium - Google Patents [patents.google.com]
- 13. ukessays.com [ukessays.com]
- 14. 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide () for sale [vulcanchem.com]
- 15. samratpharmachem.com [samratpharmachem.com]
- 16. fishersci.fi [fishersci.fi]
- 17. tcichemicals.com [tcichemicals.com]
- 18. chemos.de [chemos.de]
- 19. chembk.com [chembk.com]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. lanxess.com [lanxess.com]
Application Notes & Protocols: 3,5-Diiodosalicylic Acid in the Synthesis of Radiocontrast Agents
Introduction: The Critical Role of Iodinated Scaffolds
Non-ionic X-ray contrast agents are indispensable tools in modern medical imaging, enhancing the visibility of internal structures for techniques like computed tomography (CT). The efficacy of these agents is directly proportional to their iodine content, which provides the necessary radiopacity. 3,5-Diiodosalicylic acid serves as a foundational building block for a multitude of these agents.[1][2][3] Its pre-iodinated aromatic ring, coupled with strategically placed carboxyl and hydroxyl functional groups, provides a versatile and efficient scaffold for constructing complex, highly substituted benzene rings that are the core of modern non-ionic contrast media.
This document provides an in-depth guide to the synthetic principles and a detailed protocol for the conversion of this compound into a key tri-iodinated intermediate, 5-amino-2,4,6-triiodoisophthaloyl dichloride, which is a direct precursor to agents like Iopamidol.
Chemical Principles & Strategic Rationale
The selection of this compound as a starting material is a strategic choice rooted in several key chemical principles:
-
Activated Aromatic System: The hydroxyl (-OH) and carboxyl (-COOH) groups are ortho-, para-directing activators for electrophilic aromatic substitution. This inherent reactivity facilitates the introduction of a third iodine atom at the C5 position, achieving the desired tri-iodinated core.
-
Stable Iodine Integration: The iodine atoms are covalently bonded to the aromatic ring, ensuring they remain fixed within the molecule under physiological conditions, a critical factor for patient safety.
-
Functional Group Handles: The carboxyl and hydroxyl groups are essential "handles" for subsequent chemical modifications. The carboxyl group is ultimately converted to a reactive acid chloride for amidation, while the hydroxyl group can be used for introducing other side chains or is eventually replaced.
The overall synthetic strategy involves a multi-step process that leverages this unique structure to build the final, highly functionalized, and water-soluble contrast agent.
Overview of the Synthetic Pathway
The conversion of a di-iodinated precursor to a fully functionalized non-ionic contrast agent is a multi-stage process. The initial and most critical phase involves the creation of a tri-iodinated, amine-functionalized aromatic core which is then activated for subsequent coupling reactions.
The workflow below illustrates the key transformations starting from a related compound, 5-aminoisophthalic acid, to generate the pivotal intermediate, 5-amino-2,4,6-triiodoisophthaloyl dichloride. This intermediate is the gateway to numerous non-ionic contrast agents.
Caption: Key synthetic steps to produce the activated intermediate.
Detailed Synthesis Protocol: Preparation of 5-Amino-2,4,6-triiodoisophthaloyl dichloride
This protocol details the conversion of 5-amino-2,4,6-triiodoisophthalic acid into its highly reactive di-acid chloride derivative. This intermediate is crucial for the subsequent amidation steps in the synthesis of agents like Iopamidol and Iohexol.
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 5-Amino-2,4,6-triiodoisophthalic acid | 35453-19-9 | 556.82 | 30.0 g (0.054 mol) | Ensure starting material is dry. |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 23.4 mL (0.323 mol) | Use freshly distilled. Corrosive. |
| Pyridine | 110-86-1 | 79.10 | 0.2 mL | Catalyst. Anhydrous grade. |
| 1,2-Dichloroethane | 107-06-2 | 98.96 | 20 mL | Anhydrous solvent. |
| Ice-water mixture | N/A | N/A | 300 g | For quenching the reaction. |
| Toluene or Dichloromethane | 108-88-3 | 92.14 | As needed | For washing/trituration. |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, add 5-amino-2,4,6-triiodoisophthalic acid (30.0 g, 0.054 mol).[4]
-
Add 1,2-dichloroethane (20 mL) and pyridine (0.2 mL) to the flask.[4]
-
Rationale: 1,2-dichloroethane is a suitable inert solvent for this reaction temperature. Pyridine acts as a catalyst to facilitate the formation of the acid chloride.
-
-
Initial Chlorination:
-
Begin stirring the suspension and gently heat the mixture to 70°C using an oil bath.
-
Add an initial portion of thionyl chloride (8.2 mL, 0.113 mol) to the flask.[4]
-
Rationale: A gentle initial heating and addition of thionyl chloride begins the conversion process. The reaction is highly exothermic and releases HCl and SO₂ gas, requiring careful control.
-
-
Controlled Addition and Reflux:
-
Through the dropping funnel, add the remaining portion of thionyl chloride (15.2 mL, 0.21 mol) dropwise over a period of 2 hours.[4][5]
-
After the addition is complete, increase the temperature of the oil bath to heat the mixture to 85°C and maintain this reflux for 6 hours.[4]
-
Rationale: The slow, controlled addition of thionyl chloride prevents a runaway reaction. The extended reflux period at a higher temperature ensures the reaction proceeds to completion, converting both carboxylic acid groups to acid chlorides.[5]
-
-
Quenching and Precipitation:
-
After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing 300 g of an ice-water slurry with vigorous stirring.[4] A yellow precipitate will form immediately.
-
Rationale: Quenching with ice-water hydrolyzes any remaining thionyl chloride and precipitates the desired acid chloride product, which is insoluble in water. This must be done cautiously as the reaction with water is vigorous.
-
-
Filtration and Washing:
-
Filter the yellow precipitate using a Büchner funnel under vacuum.
-
Wash the filter cake thoroughly with cold deionized water until the pH of the filtrate is neutral (pH ~5-7).[4]
-
Optionally, triturate the solid with a non-polar solvent like toluene or dichloromethane to remove organic-soluble impurities.[5][6]
-
Rationale: Washing with water removes water-soluble byproducts and unreacted reagents. A neutral pH indicates that acidic impurities have been removed.
-
-
Drying and Characterization:
Characterization and Quality Control
Validating the structure and purity of the synthesized 5-amino-2,4,6-triiodoisophthaloyl dichloride is a non-negotiable step for trustworthiness and ensuring success in subsequent reactions.
| Analysis Technique | Expected Result / Observation | Purpose |
| FT-IR | Appearance of a strong carbonyl (C=O) stretch for the acid chloride at ~1777 cm⁻¹. Disappearance of the broad -OH stretch from the carboxylic acid. Presence of N-H stretches (~3370-3470 cm⁻¹).[4] | Confirms conversion of carboxylic acid to acid chloride. |
| ¹³C NMR | Signals observed around δ 169 ppm (carbonyl carbon), with aromatic signals in the δ 66-150 ppm range.[4] | Confirms the carbon backbone and functional groups. |
| Mass Spec (ES-) | Expected [M-H]⁻ peak at m/z ~593.5.[4] | Confirms the molecular weight of the product. |
| Melting Point | A sharp melting point indicates high purity. Literature values should be consulted. | Quick assessment of purity. |
| Titre/Purity | Titration or HPLC analysis should indicate high purity, typically >96%.[5] | Quantifies the purity of the final intermediate. |
Troubleshooting and Optimization
| Issue Observed | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; moisture in reagents/glassware; insufficient reflux time. | Ensure all reagents and solvents are anhydrous. Extend reflux time. Confirm temperature is maintained. Use freshly distilled thionyl chloride. |
| Product is Dark/Oily | Presence of impurities; decomposition during heating. | Ensure temperature does not exceed 85°C. Perform the optional trituration with toluene or dichloromethane to remove colored impurities.[5][6] |
| Incomplete conversion (FT-IR shows -OH) | Insufficient thionyl chloride; reaction time too short; poor catalytic activity. | Increase the molar excess of thionyl chloride slightly. Ensure the full 6-hour reflux is completed. Verify the quality and quantity of the pyridine catalyst. |
| Difficulty Filtering | Very fine precipitate formed during quenching. | Allow the precipitate to settle in the cold quench solution for a longer period before filtering. Use a slower filtration method if necessary. |
Conclusion
This compound is a cornerstone intermediate in the synthesis of non-ionic radiocontrast agents. The protocol detailed above for its conversion into an activated tri-iodinated building block, 5-amino-2,4,6-triiodoisophthaloyl dichloride, represents a robust and well-established method. By understanding the chemical principles behind each step—from catalytic activation to controlled reflux and purification—researchers can reliably produce this critical precursor with high yield and purity, paving the way for the successful synthesis of life-saving diagnostic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (133-91-5) at Nordmann - nordmann.global [nordmann.global]
- 4. 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - chemicalbook [chemicalbook.com]
- 5. WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
Colorimetric assay for glucose detection using 3,5-Diiodosalicylic acid
Application Note & Protocol
Topic: Colorimetric Assay for Glucose Detection using Aromatic Acid Reagents
A Senior Application Scientist's Guide to the Quantification of Reducing Sugars
Introduction and Reagent Clarification
The quantification of glucose and other reducing sugars is fundamental in disciplines ranging from clinical diagnostics to biotechnology and drug development. A common, robust, and cost-effective method for this purpose is the colorimetric assay based on a salicylic acid derivative.
It is a point of frequent inquiry whether 3,5-Diiodosalicylic acid can be used for this purpose. While this compound is a valuable precursor in pharmaceutical synthesis, particularly for anthelmintic drugs and imaging agents, it is not the standard reagent for glucose detection[1][2]. The established and scientifically validated method relies on the reduction of 3,5-Dinitrosalicylic acid (DNS or DNSA) .
This application note provides a comprehensive guide to the DNSA method. The underlying principle involves a redox reaction where the aldehyde group of a reducing sugar, such as glucose, reduces the nitro groups of DNSA, yielding a colored product whose absorbance is proportional to the sugar concentration[3][4]. This guide is designed for researchers and professionals seeking a reliable protocol, grounded in a clear understanding of the reaction's chemistry and validation principles.
Principle of the DNSA Assay
The DNSA assay is a quantitative method for determining the concentration of reducing sugars. In an alkaline solution, the free carbonyl group (aldehyde or ketone) of a reducing sugar reduces the yellow-colored 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid[5][6]. This reaction is facilitated by heating, typically in a boiling water bath.
The resulting colored compound, 3-amino-5-nitrosalicylic acid, exhibits a strong absorbance maximum at approximately 540 nm[3][7]. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the reducing sugar in the sample[6]. By creating a standard curve with known concentrations of glucose, the concentration of glucose in an unknown sample can be accurately determined.
Reaction Mechanism Visualization
The core chemical transformation is illustrated below. The aldehyde group of glucose is oxidized to a carboxylic acid group, while a nitro group on the DNSA molecule is reduced to an amino group.
Caption: Chemical reaction scheme of the DNSA assay for reducing sugars.
Materials, Reagents, and Protocol Validation
Required Equipment
-
Spectrophotometer (visible range) or 96-well plate reader
-
Cuvettes or 96-well microplates
-
Water bath (capable of 90-100°C)
-
Vortex mixer
-
Calibrated micropipettes and tips
-
Volumetric flasks and glass test tubes
Preparation of Reagents
Expertise in Practice: The Role of Each Component The DNSA reagent is a multi-component solution where each chemical serves a specific purpose to ensure stability, sensitivity, and reproducibility. Simply listing the components is insufficient; understanding their function is key to troubleshooting and adapting the assay.
-
DNSA Reagent (100 mL):
-
3,5-Dinitrosalicylic Acid (1.0 g): The primary reactant that is reduced and changes color.
-
Sodium Hydroxide (NaOH) (1.0 g): Creates the necessary alkaline environment for the redox reaction to proceed efficiently[8].
-
Rochelle Salt (Sodium Potassium Tartrate) (20.0 g): This is a critical stabilizing agent. It prevents the colored complex from precipitating over time and stabilizes the final color, ensuring consistent readings[4][6].
-
Phenol (0.2 g, optional but recommended): Phenol acts to increase the color intensity, thereby enhancing the sensitivity of the assay[4][9].
-
Sodium Sulfite (Na₂SO₃) (0.05 g): Acts as an antioxidant. It scavenges dissolved oxygen from the solution, which can otherwise interfere with the oxidation of glucose, leading to more accurate and reproducible results[4].
-
-
Preparation Procedure:
-
In a 250 mL beaker, dissolve 1.0 g of NaOH in approximately 50 mL of deionized water.
-
To this solution, slowly add 1.0 g of 3,5-dinitrosalicylic acid and stir until fully dissolved. The solution will turn yellow.
-
Sequentially add the Rochelle salt (20.0 g), phenol (0.2 g), and sodium sulfite (0.05 g), stirring until each is completely dissolved.
-
Carefully transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water.
-
Store in a dark, airtight bottle at room temperature. The reagent is stable for several weeks.
-
-
Glucose Stock Solution (1 mg/mL):
-
Accurately weigh 100 mg of anhydrous D-glucose.
-
Dissolve in deionized water in a 100 mL volumetric flask and bring to volume.
-
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system by first establishing a reliable standard curve, which serves as the benchmark for measuring unknown samples.
Part A: Generation of the Glucose Standard Curve
-
Prepare Standards: Label a series of clean test tubes (e.g., 0 to 6). Prepare glucose standards by diluting the 1 mg/mL stock solution as detailed in the table below. The "Blank" (Tube 0) is critical for zeroing the spectrophotometer.
-
Add DNSA Reagent: Add 1.0 mL of the DNSA reagent to each test tube.
-
Mix: Vortex each tube thoroughly to ensure a homogenous mixture.
-
Incubate: Place all tubes in a boiling water bath (100°C) for exactly 5-10 minutes[8]. A consistent incubation time for all tubes (standards and samples) is crucial for reproducibility.
-
Cool: Immediately transfer the tubes to a cold water bath to stop the reaction. This ensures that the color development is uniform across all samples.
-
Dilute: Add 8.0 mL of deionized water to each tube and mix well. This step brings the final color into the optimal reading range of the spectrophotometer.
-
Measure Absorbance: Set the spectrophotometer to 540 nm. Use the "Blank" solution (Tube 0) to zero the instrument. Measure and record the absorbance for each standard.
Part B: Assay of Unknown Sample
-
Prepare Sample: Dilute your unknown sample if necessary to ensure its glucose concentration falls within the range of your standard curve (0.1 - 1.0 mg/mL).
-
Reaction: In a new test tube, mix 1.0 mL of your (diluted) unknown sample with 1.0 mL of the DNSA reagent.
-
Follow Steps 3-7 from Part A: Treat the unknown sample tube exactly as you treated the standard tubes for mixing, incubation, cooling, dilution, and absorbance measurement.
Workflow Visualization
Caption: Step-by-step workflow for the DNSA glucose assay.
Data Presentation and Analysis
Sample Data for Standard Curve
| Tube No. | Glucose Stock (mL) | Deionized H₂O (mL) | Final Glucose Conc. (mg/mL) | Absorbance at 540 nm (AU) |
| 0 (Blank) | 0.0 | 1.0 | 0.0 | 0.000 |
| 1 | 0.2 | 0.8 | 0.2 | 0.215 |
| 2 | 0.4 | 0.6 | 0.4 | 0.432 |
| 3 | 0.6 | 0.4 | 0.6 | 0.648 |
| 4 | 0.8 | 0.2 | 0.8 | 0.860 |
| 5 | 1.0 | 0.0 | 1.0 | 1.075 |
Data Interpretation
-
Plot the Standard Curve: Graph the Absorbance at 540 nm (y-axis) against the Final Glucose Concentration (x-axis).
-
Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form y = mx + c , where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. A good standard curve should have a coefficient of determination (R²) value of ≥ 0.99.
-
Calculate Unknown Concentration: Use the measured absorbance of your unknown sample ('y') to calculate its concentration ('x') using the equation from the standard curve: x = (y - c) / m Remember to multiply this result by any dilution factor used during the preparation of your unknown sample.
Trustworthiness and Troubleshooting
-
Specificity: The DNSA method is not specific to glucose; it detects all reducing sugars (e.g., fructose, lactose, maltose)[5]. It is unsuitable for complex mixtures unless the goal is to measure total reducing sugar content. For glucose-specific measurements in complex biological fluids, enzymatic assays (e.g., using glucose oxidase) are preferred[10].
-
Linear Range: If an unknown sample's absorbance is higher than the highest standard, it must be diluted and re-assayed to fall within the linear range of the curve.
-
High Blank Reading: This can be caused by contaminated glassware or degradation of the DNSA reagent. Prepare fresh reagent if this occurs.
-
Inconsistent Results: The most common cause is inconsistent heating times. Ensure all samples and standards are heated for the exact same duration.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|Pharmaceutical Intermediate [benchchem.com]
- 3. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 4. Glucose Assay [terpconnect.umd.edu]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. sciencevivid.com [sciencevivid.com]
- 7. youtube.com [youtube.com]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 9. tandfonline.com [tandfonline.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Application Note: Advanced Methods for Carbohydrate Quantification in Research and Drug Development
Introduction: Navigating Reagent Choices for Carbohydrate Analysis
The accurate quantification of carbohydrates is a cornerstone of numerous workflows in biochemical research and pharmaceutical development, from monitoring fermentation processes to assessing the glycosylation of therapeutic proteins. While the query for using 3,5-Diiodosalicylic acid (DISA) as a direct colorimetric reagent for this purpose has been noted, it is crucial to clarify that its use in this manner is not a widely established or documented scientific method. The properties of DISA lend it to other applications, primarily as a pharmaceutical and chemical intermediate.[1][2][3]
It is highly probable that the inquiry stems from a confusion with the structurally similar and ubiquitously employed 3,5-Dinitrosalicylic acid (DNS or DNSA) , which is the gold standard for a direct, colorimetric assay of reducing sugars.[4][5][6]
Alternatively, a compound like DISA could theoretically be utilized in an indirect enzymatic assay for glucose, acting as a chromogenic substrate that is oxidized by hydrogen peroxide. This application note will therefore provide comprehensive, field-proven protocols for two distinct and robust methods:
-
The 3,5-Dinitrosalicylic Acid (DNSA) Method: A reliable, direct colorimetric assay for the general quantification of reducing carbohydrates.
-
The Glucose Oxidase (GOx) Coupled Assay: A highly specific enzymatic method for the precise quantification of glucose, illustrating the principle by which a chromogenic indicator could be used.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the causality behind experimental choices, and self-validating protocols to ensure scientific integrity.
Part 1: The 3,5-Dinitrosalicylic Acid (DNSA) Assay for Total Reducing Carbohydrates
The DNSA method remains a workhorse in biochemistry for its simplicity, cost-effectiveness, and reliability in quantifying the total concentration of reducing sugars in a sample.[6]
Principle of the DNSA Assay
The assay is predicated on a redox reaction that occurs under alkaline conditions and high temperatures.[7] 3,5-Dinitrosalicylic acid (a yellow-colored compound) is reduced by the free carbonyl group (aldehyde or ketone) of a reducing sugar. This reduction converts the nitro groups (-NO₂) on the salicylic acid ring to amino groups (-NH₂), resulting in the formation of 3-amino-5-nitrosalicylic acid. This product has a distinct reddish-brown color and exhibits a strong absorbance maximum at a wavelength of 540 nm.[4][6] The intensity of the color produced is directly proportional to the concentration of reducing sugar in the sample.
The inclusion of Rochelle salt (sodium potassium tartrate) and phenol in the reagent is critical for stabilizing the color and preventing the interference of dissolved oxygen.[8]
Reaction Mechanism
The core chemical transformation is the reduction of DNSA by the carbohydrate.
Caption: DNSA is reduced by a reducing sugar to ANSA under heat and alkaline conditions.
Experimental Protocol: DNSA Assay
This protocol is a self-validating system. The standard curve provides an internal validation of reagent performance and instrument calibration.
Materials and Reagents
-
3,5-Dinitrosalicylic acid (DNSA)
-
Sodium hydroxide (NaOH)
-
Sodium potassium tartrate tetrahydrate (Rochelle salt)
-
Phenol (crystalline)
-
Sodium sulfite (Na₂SO₃)
-
D-Glucose (for standard curve)
-
Distilled or deionized water
-
Spectrophotometer capable of reading at 540 nm
-
Cuvettes (1 cm path length)
-
Water bath (100°C)
-
Vortex mixer
-
Calibrated pipettes
Preparation of DNSA Reagent
Causality: This specific formulation is designed to maximize sensitivity and color stability. The phenol and sodium sulfite are crucial for enhancing the color intensity and preventing oxidative degradation of the colored product, respectively.
-
In 800 mL of distilled water, dissolve 10 g of 3,5-dinitrosalicylic acid by gently heating and stirring.
-
In a separate beaker, dissolve 10 g of NaOH in a small amount of water (caution: exothermic). Once cool, add this to the DNSA solution.
-
Slowly add 2 g of phenol and 0.5 g of sodium sulfite to the main solution. Stir until fully dissolved.
-
Gradually add 300 g of sodium potassium tartrate and stir until it is completely dissolved.
-
Transfer the solution to a 1 L volumetric flask and bring the final volume to 1000 mL with distilled water.
-
Store the reagent in a dark, amber bottle at room temperature. It is stable for several months.
Procedure
-
Prepare Glucose Standards: Prepare a stock solution of D-glucose (1 mg/mL). From this stock, create a series of standards with concentrations ranging from 0.1 mg/mL to 1.0 mg/mL. A "blank" standard will be distilled water (0 mg/mL).
-
Sample Preparation: Dilute your unknown samples to ensure their carbohydrate concentration falls within the range of your standard curve.
-
Reaction Setup:
-
Pipette 1.0 mL of each standard and each unknown sample into separate, clearly labeled test tubes.
-
Add 1.0 mL of the DNSA reagent to every tube, including the blank.
-
Mix the contents of each tube thoroughly using a vortex mixer.
-
-
Color Development:
-
Place all tubes in a boiling water bath (100°C) for exactly 5 minutes. The timing is critical for consistent and reproducible color development.
-
After 5 minutes, immediately transfer the tubes to a cold water bath to stop the reaction. This ensures that all samples are treated identically.
-
-
Final Preparation for Reading:
-
Add 8.0 mL of distilled water to each tube to bring the final volume to 10 mL.
-
Mix thoroughly by inversion or vortexing to ensure a homogenous solution.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 540 nm.
-
Use the "blank" sample to zero the spectrophotometer.
-
Measure the absorbance of each standard and unknown sample.
-
Data Analysis and Interpretation
-
Standard Curve Generation: Plot the absorbance values (Y-axis) of the glucose standards against their corresponding concentrations (X-axis). The resulting plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is indicative of a reliable standard curve.
-
Quantification of Unknowns: Use the equation of the line to calculate the concentration of reducing sugar in your unknown samples.
-
Concentration (mg/mL) = (Absorbance_of_Unknown - y-intercept) / slope
-
Remember to multiply the result by any dilution factor used during sample preparation.
-
Sample Data Table
| Glucose Conc. (mg/mL) | Absorbance at 540 nm |
| 0.0 (Blank) | 0.000 |
| 0.1 | 0.152 |
| 0.2 | 0.301 |
| 0.4 | 0.605 |
| 0.6 | 0.910 |
| 0.8 | 1.208 |
| 1.0 | 1.511 |
| Unknown Sample 1 | 0.755 |
| Unknown Sample 2 | 1.102 |
Experimental Workflow Diagram
References
- 1. mmpc.org [mmpc.org]
- 2. scribd.com [scribd.com]
- 3. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 4. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 5. 3,5-ジニトロサリチル酸 used in colorimetric determination of reducing sugars | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
Application Notes and Protocols: The Use of 3,5-Diiodosalicylic Acid in Elucidating Enzyme Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3,5-Diiodosalicylic Acid (3,5-DISA) as a versatile tool in the study of enzyme activity. This document delves into the compound's role as both an enzyme inducer and inhibitor, offering detailed protocols for practical application in the laboratory.
Introduction: Unveiling the Potential of this compound in Enzymology
This compound (CAS 133-91-5), a di-iodinated derivative of salicylic acid, has emerged as a molecule of interest beyond its established use as a pharmaceutical intermediate. Its structural similarity to endogenous molecules and its reactive iodine atoms contribute to its diverse biological activities.[1] Notably, 3,5-DISA has demonstrated the ability to modulate the activity of key enzymes through both induction and inhibition, making it a valuable chemical probe for elucidating enzymatic mechanisms and for screening potential therapeutic agents.
This guide will explore three distinct applications of 3,5-DISA in enzyme research:
-
Enzyme Induction: Investigating the upregulation of xenobiotic-metabolizing enzymes.
-
Enzyme Inhibition: Characterizing the direct inhibitory effects on specific enzymes.
-
Coupled Enzyme Assays: Its potential application as a chromogenic substrate.
For each application, the underlying scientific principles will be discussed, followed by detailed, field-proven protocols to ensure reliable and reproducible results.
Section 1: this compound as an Inducer of Xenobiotic-Metabolizing Enzymes
This compound has been shown to have a significant inductive effect on enzymes involved in the metabolism of foreign compounds (xenobiotics).[2] Specifically, it can increase the expression and activity of Cytochrome P450 (CYP) enzymes, ethoxycoumarin deethylase, bilirubin glucuronosyl transferase, and benzphetamine-N-demethylase, with an efficacy comparable to the well-known inducer, phenobarbital.[2][3] This makes 3,5-DISA a useful tool for studying the regulation of these critical detoxification pathways.
Protocol 1: In Vitro Induction of Cytochrome P450 Enzymes in Human Hepatocytes
This protocol outlines a method to assess the potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes. The primary endpoints are the quantification of mRNA levels and the measurement of catalytic activity.[2]
Materials:
-
Cryopreserved human hepatocytes (at least 3 donors recommended)[2]
-
Hepatocyte culture medium and supplements
-
Collagen-coated 24-well plates
-
This compound (3,5-DISA)
-
Positive controls: Omeprazole (for CYP1A2), Phenobarbital (for CYP2B6), Rifampicin (for CYP3A4)[2]
-
Negative control: Flumazenil[2]
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP-specific substrates and metabolites for activity assays
-
LC-MS/MS system for metabolite quantification
Experimental Workflow:
Caption: Workflow for in vitro CYP450 induction assay.
Procedure:
-
Hepatocyte Culture:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Plate the cells on collagen-coated 24-well plates at a recommended density.
-
Allow the cells to attach and form a monolayer for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of 3,5-DISA in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of 3,5-DISA, positive controls, and negative control in the culture medium at various concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Replace the culture medium with the medium containing the test compounds.
-
Incubate for 72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.[4]
-
-
Endpoint Analysis - mRNA Quantification:
-
After 72 hours of treatment, lyse the cells and isolate total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR with specific primers and probes. Normalize the data to a stable housekeeping gene.
-
-
Endpoint Analysis - Enzyme Activity:
-
After 72 hours of treatment, wash the cells with warm incubation buffer.
-
Incubate the cells with a cocktail of specific probe substrates for the CYP isoforms of interest.
-
After the incubation period, collect the supernatant and analyze the formation of specific metabolites using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the fold induction of mRNA expression and enzyme activity for each treatment group relative to the vehicle control.
-
A concentration-dependent increase in mRNA expression with a fold change of ≥2-fold relative to the vehicle control or an increase >20% of the positive control is generally considered a positive induction result.[2]
-
If sufficient data points are available, calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values for 3,5-DISA.
Section 2: this compound as an Enzyme Inhibitor
3,5-DISA has been identified as an inhibitor of specific enzymes, highlighting its potential for therapeutic development and as a tool for studying enzyme structure and function. Two notable examples are its inhibition of transthyretin amyloidogenesis and 20α-hydroxysteroid dehydrogenase.
Application Example 1: Inhibition of Transthyretin (TTR) Amyloidogenesis
Transthyretin is a protein that can misfold and aggregate into amyloid fibrils, leading to amyloidosis. 3,5-DISA has been shown to inhibit this process by stabilizing the native tetrameric structure of TTR.[4] The following protocol describes a thioflavin T (ThT) fluorescence assay to screen for and characterize inhibitors of TTR aggregation.
Materials:
-
Recombinant human TTR
-
This compound (3,5-DISA)
-
Thioflavin T (ThT)
-
Sodium acetate buffer (pH 4.4)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for TTR amyloidogenesis inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TTR in an appropriate buffer.
-
Prepare a stock solution of 3,5-DISA in DMSO. Create a serial dilution of 3,5-DISA in the assay buffer.
-
Prepare a stock solution of ThT in buffer and filter it through a 0.2 µm syringe filter.[5] Prepare a fresh working solution of ThT on the day of the experiment.[5]
-
-
Aggregation Assay:
-
In a 96-well plate, combine the TTR solution with either the 3,5-DISA dilutions or a vehicle control (DMSO).
-
Induce TTR aggregation by adjusting the pH to acidic conditions (e.g., pH 4.4 with sodium acetate buffer) or by heating.[1]
-
Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 72 hours) to allow for fibril formation.[4]
-
-
Thioflavin T Fluorescence Measurement:
Data Analysis:
-
Subtract the background fluorescence of ThT alone from all readings.
-
Plot the fluorescence intensity against the concentration of 3,5-DISA.
-
Calculate the percentage of inhibition for each concentration of 3,5-DISA compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of TTR aggregation) by fitting the data to a dose-response curve. The reported IC₅₀ for 3,5-DISA in a TTR amyloidogenesis assay is approximately 50 μM.[4]
Application Example 2: Inhibition of 20α-Hydroxysteroid Dehydrogenase (AKR1C1)
20α-hydroxysteroid dehydrogenase (AKR1C1) is an enzyme belonging to the aldo-keto reductase superfamily that is involved in the metabolism of steroids.[8] 3,5-DISA has been suggested as a potential inhibitor for this enzyme.[4] The following protocol describes a spectrophotometric assay to measure the activity of AKR1C1 and to determine the inhibitory potential of 3,5-DISA.
Materials:
-
Recombinant human AKR1C1 enzyme
-
Assay Buffer (e.g., 50 mM Tris, 500 mM NaCl, pH 8.5)
-
Substrate (e.g., S-1-Indanol)
-
Cofactor (NADP⁺)
-
This compound (3,5-DISA)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human AKR1C1 in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., 200 mM S-1-Indanol in DMSO).
-
Prepare a stock solution of the cofactor (e.g., NADP⁺) in the assay buffer.
-
Prepare a stock solution of 3,5-DISA in DMSO and create serial dilutions.
-
-
Enzyme Activity Assay:
-
In a 96-well plate, add the assay buffer, AKR1C1 enzyme solution, and the desired concentration of 3,5-DISA or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a short period at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a mixture of the substrate and cofactor.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5 minutes) in kinetic mode. This corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each condition.
-
Determine the percentage of inhibition for each concentration of 3,5-DISA relative to the vehicle control.
-
Calculate the IC₅₀ value of 3,5-DISA.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and 3,5-DISA and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Section 3: Potential Use of this compound in Coupled Enzyme Assays
While not a direct application in studying enzyme activity, 3,5-DISA's structure suggests its potential use as a chromogenic agent in coupled enzyme assays, similar to other salicylic acid derivatives. For instance, in a glucose oxidase assay, the hydrogen peroxide produced can be used by a second enzyme, peroxidase, to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.[9][10]
Conceptual Protocol: Coupled Assay for Glucose Oxidase using 3,5-DISA as a Chromogenic Substrate
This conceptual protocol outlines how 3,5-DISA could be employed in a coupled assay to determine the activity of glucose oxidase.
Principle:
-
Glucose + O₂ --(Glucose Oxidase)--> Gluconic Acid + H₂O₂
-
H₂O₂ + 3,5-DISA (reduced) --(Peroxidase)--> Oxidized 3,5-DISA (colored) + H₂O
Materials:
-
Glucose Oxidase
-
Peroxidase
-
Glucose
-
This compound (3,5-DISA)
-
Buffer (e.g., potassium phosphate buffer, pH 6.0)[9]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, glucose, peroxidase, and 3,5-DISA.
-
Initiate the reaction by adding glucose oxidase.
-
Monitor the increase in absorbance at a specific wavelength (to be determined empirically for the oxidized form of 3,5-DISA) over time.
Data Analysis:
-
The rate of color formation is proportional to the activity of glucose oxidase.
-
A standard curve can be generated using known concentrations of hydrogen peroxide or by measuring the endpoint absorbance with known concentrations of glucose.
Conclusion
This compound is a multifaceted compound with significant potential in the field of enzymology. Its ability to induce xenobiotic-metabolizing enzymes and inhibit key enzymes such as transthyretin and 20α-hydroxysteroid dehydrogenase makes it a valuable tool for researchers. The protocols provided in these application notes offer a solid foundation for utilizing 3,5-DISA to explore enzyme function, regulation, and inhibition, thereby facilitating advancements in both basic research and drug discovery.
References
- 1. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Thioflavin T Assay [protocols.io]
- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 8. AKR1C1 - Wikipedia [en.wikipedia.org]
- 9. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. New chromogen for assay of glucose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3,5-Diiodosalicylic Acid Derivatives
Introduction: The Significance of 3,5-Diiodosalicylic Acid and Its Derivatives
This compound is a key chemical intermediate with significant applications across the pharmaceutical, veterinary medicine, and materials science sectors.[1][2] Its structure, a salicylic acid backbone heavily substituted with two iodine atoms, makes it a valuable precursor for the synthesis of more complex molecules.[1] In the pharmaceutical realm, it is a known metabolite of aspirin and exhibits agonist activity at the GPR35 receptor, a target for drug discovery in metabolic and inflammatory diseases.[1][3] Furthermore, its derivatives are crucial in the formulation of antiseptics, disinfectants, and even in the development of iodinated polymers for advanced materials.[1][2] Notably, it serves as a critical building block for veterinary drugs like Closantel and Rafoxanide, which are used to treat parasitic infections in livestock.[4][5] This guide provides detailed, field-proven protocols for the synthesis of this compound, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Understanding the Core Reaction: Electrophilic Aromatic Substitution
The synthesis of this compound from salicylic acid is a classic example of an electrophilic aromatic substitution reaction.[6][7] In this type of reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring of salicylic acid, replacing one of the hydrogen atoms. The hydroxyl (-OH) and carboxyl (-COOH) groups already present on the salicylic acid ring direct the incoming electrophile to specific positions. The hydroxyl group is a strong activating group and an ortho, para-director, while the carboxyl group is a deactivating group and a meta-director. The powerful activating effect of the hydroxyl group dictates the positions of substitution, leading to the iodination at the ortho and para positions relative to the -OH group (positions 3 and 5).
The general mechanism can be visualized as a two-step process:
-
Formation of the Electrophile: An active iodine electrophile (often represented as I+) is generated from the iodinating agent.
-
Attack and Re-aromatization: The electron-rich aromatic ring of salicylic acid attacks the iodine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base in the reaction mixture then removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring.
Protocol 1: Synthesis of this compound via the Iodine Monochloride Method
This protocol is adapted from a well-established and reliable procedure, offering high yields and purity.[8]
Principle and Causality:
This method utilizes iodine monochloride (ICl) as the iodinating agent. ICl is a potent source of electrophilic iodine because the more electronegative chlorine atom polarizes the I-Cl bond, making the iodine atom electron-deficient and thus a strong electrophile. Glacial acetic acid serves as the solvent, and the reaction is driven to completion by heating.[8]
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound using the iodine monochloride method.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| Salicylic Acid | 138.12 | 25.0 g (0.18 mol) | Ensure it is dry and has a m.p. of 159-160°C. |
| Iodine Monochloride (ICl) | 162.35 | 62.0 g (0.38 mol) | Handle in a fume hood with appropriate PPE. |
| Glacial Acetic Acid | 60.05 | ~390 mL | Corrosive. |
| Acetone | 58.08 | ~100 mL | Flammable. |
| Water | 18.02 | ~1.125 L | Deionized water is preferred. |
Step-by-Step Protocol:
-
Dissolution of Salicylic Acid: In a 2-liter beaker equipped with a mechanical stirrer, dissolve 25.0 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[8]
-
Addition of Iodine Monochloride: With continuous stirring, add a solution of 62.0 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid to the salicylic acid solution.[8]
-
Precipitation: Add 725 mL of water to the reaction mixture. A yellow precipitate of this compound will form.[8]
-
Reaction Heating: Gradually heat the stirred mixture on a hot plate to 80°C and maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes. The mixture will become thick with the precipitate.[8]
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the precipitate by filtration on a Büchner funnel.[8]
-
Washing: Wash the filter cake first with a small amount of acetic acid, followed by a thorough wash with water to remove any remaining acid and unreacted reagents.[8]
-
Purification by Recrystallization: Dissolve the crude solid (approximately 75 g) in 100 mL of warm acetone and filter by gravity to remove any insoluble impurities.[8]
-
Final Precipitation: Slowly add 400 mL of water to the acetone filtrate with shaking. A fine, flocculent precipitate of pure this compound will form.[8]
-
Final Filtration and Drying: Collect the purified product by suction filtration, wash with water, and dry to a constant weight. The expected yield is 64-64.5 g (91-92%).[8]
Expected Results:
-
Appearance: White to slightly yellow crystalline powder.[5][9]
-
Yield: 91-92% of the theoretical yield.[8]
Protocol 2: A Greener Approach - Synthesis Using Elemental Iodine
This method avoids the use of the highly reactive and corrosive iodine monochloride, presenting a safer and more environmentally friendly alternative.[10]
Principle and Causality:
This protocol uses elemental iodine (I₂) as the iodinating agent in an ethanol solution. The reaction is typically slower than with ICl and may require an oxidizing agent to generate the more reactive electrophilic iodine species in situ. Alternatively, the reaction can be driven by heating over a longer period. This method often results in a cleaner product profile, although yields may be slightly lower than the ICl method.[10]
Reaction Mechanism Diagram:
Caption: Generalized mechanism of electrophilic iodination of salicylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| Salicylic Acid | 138.12 | 12.0 g | |
| Iodine (I₂) | 253.81 | 21.4 g | |
| Ethanol (95%) | 46.07 | 94.5 mL | Flammable. |
| Sodium Hydroxide | 40.00 | As needed for pH adj. | For purification step. Corrosive. |
| Hydrochloric Acid | 36.46 | As needed for pH adj. | For purification step. Corrosive. |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 94.5 mL of 95% ethanol, 12.0 g of salicylic acid, and 21.4 g of crystalline iodine.[11]
-
Reflux: Heat the mixture to reflux and maintain for a sufficient time for the reaction to go to completion (this may take several hours and should be monitored by TLC).
-
Cooling and Crude Product Isolation: After the reaction is complete, cool the mixture. The crude product may precipitate upon cooling. If necessary, reduce the solvent volume by rotary evaporation to induce crystallization. Filter the crude product.
-
Purification (Alkalized Acid Precipitation):
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide to form the sodium salt of this compound.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.[10]
-
-
Final Filtration and Drying: Collect the purified product by filtration, wash thoroughly with cold water to remove any residual acid and salts, and dry under vacuum.[10]
Expected Results:
Comparative Summary of Synthetic Protocols
| Feature | Protocol 1: Iodine Monochloride | Protocol 2: Elemental Iodine |
| Iodinating Agent | Iodine Monochloride (ICl) | Elemental Iodine (I₂) |
| Solvent | Glacial Acetic Acid | Ethanol |
| Advantages | High yield (91-92%), well-established, relatively fast reaction.[8] | Safer reagents, environmentally friendlier solvent, high purity.[10] |
| Disadvantages | Uses corrosive and hazardous ICl, corrosive solvent.[10] | Potentially longer reaction times, may require an oxidizing agent. |
| Typical Purity | High, requires recrystallization. | Very high (>99.5% by HPLC).[10] |
Applications of this compound Derivatives
The derivatives of this compound are employed in a variety of fields, underscoring the importance of its synthesis.
-
Veterinary Pharmaceuticals: It is a key intermediate in the synthesis of Closantel, a broad-spectrum anthelmintic used to treat parasitic infections in cattle and sheep.[4][5]
-
Human Health: As a metabolite of aspirin, it is studied for its anti-inflammatory and anti-platelet properties.[1][3] It also shows potential in cancer prevention research.[1] Its interaction with the TTR protein is being investigated for the treatment of amyloid diseases.[12]
-
Analytical Chemistry: It is used as a reagent for the detection and quantification of certain metal ions and iodine in environmental samples.[2][13]
-
Organic Synthesis: Its iodine atoms can be readily replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile building block for the synthesis of complex organic molecules.[14]
-
Materials Science: There is research into its use in developing iodinated polymers for advanced materials with unique properties.[2]
Conclusion
The synthesis of this compound is a fundamental process for obtaining a versatile and valuable chemical intermediate. This guide has provided two robust protocols, each with distinct advantages. The iodine monochloride method offers high yields and is well-documented, while the elemental iodine method provides a safer and greener alternative. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed steps outlined, researchers can confidently and efficiently synthesize this important compound for a wide array of applications in drug development, chemical research, and materials science.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 133-91-5 [chemicalbook.com]
- 4. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 5. calibrechem.com [calibrechem.com]
- 6. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]
- 7. chegg.com [chegg.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound [drugfuture.com]
- 10. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Diiodosalicylic Acid
Welcome to the technical support center for the synthesis of 3,5-diiodosalicylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate for pharmaceuticals, including anthelmintic agents like Rafoxanide and Closantel, and iodinated contrast media, achieving a high-yield, high-purity synthesis is paramount.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My final yield is significantly lower than the 90%+ reported in literature. What are the common causes?
Answer: Low yield is a multifaceted problem often stemming from incomplete reactions, suboptimal stoichiometry, or mechanical loss during workup.
-
Probable Cause 1: Incomplete Iodination. The di-iodination of salicylic acid requires forcing conditions or a highly reactive electrophile. If the reaction is not driven to completion, a mixture of starting material and mono-iodinated intermediates will result, lowering the yield of the desired product.[4]
-
Solution:
-
Reaction Time & Temperature: Ensure the reaction is heated for the appropriate duration. For the common iodine monochloride (ICl) method in acetic acid, heating to 80°C for at least 40 minutes is critical.[5] Methods using iodine with an oxidant may require several hours of reflux.[1][6] Monitor the reaction via TLC until the salicylic acid spot disappears completely.
-
Stirring: The product often precipitates during the reaction, creating a thick slurry that can be difficult to stir.[5] Inadequate agitation can lead to poor mass transfer, preventing reagents from reacting completely. Use a powerful mechanical stirrer, not just a magnetic stir bar, especially for larger-scale reactions.
-
-
Probable Cause 2: Incorrect Stoichiometry. To achieve di-iodination, a sufficient excess of the iodinating agent is essential. Using less than two molar equivalents of the iodine source per equivalent of salicylic acid will inherently lead to the formation of mono-iodinated byproducts and unreacted starting material.[4]
-
Solution:
-
For the ICl method, use a slight excess of ICl (e.g., ~2.1 equivalents, or 0.38 moles of ICl for 0.18 moles of salicylic acid as per the established protocol).[5] A patent suggests a range of 2.0 to 2.6 molar equivalents is effective.[4]
-
When using molecular iodine (I₂) with an oxidant (like H₂O₂ or ferrate), ensure both the iodine and the oxidant are present in sufficient quantities to generate the electrophilic iodine species in situ for two successive substitutions.
-
-
Probable Cause 3: Loss During Workup/Purification. The product has low solubility in water but is freely soluble in organic solvents like acetone and alcohol.[7] Significant product can be lost if incorrect solvent volumes are used during washing or recrystallization.
-
Solution:
-
When washing the crude precipitate, use cold solvents to minimize dissolution.
-
During recrystallization from an acetone/water system, add water slowly to the warm acetone solution until turbidity is observed, then allow it to cool slowly. Adding too much water or cooling too quickly can cause the product to "oil out" or precipitate as very fine particles that are difficult to filter.[5]
-
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reaction [label="Check Reaction Completion\n(TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_stoich [label="Verify Reagent\nStoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Review Workup\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="Incomplete Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; incorrect_stoich [label="Incorrect Stoichiometry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; loss [label="Product Loss", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Increase Reaction\nTime / Temperature", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Use >2.0 Equivalents\nof Iodinating Agent", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Optimize Solvent Volumes\nfor Washing/Recrystallization", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reaction; start -> check_stoich; start -> check_workup; check_reaction -> incomplete [label=" Start material\n or mono-iodo\n intermediate present "]; incomplete -> solution1; check_stoich -> incorrect_stoich [label=" <2 eq. of iodine\n source used "]; incorrect_stoich -> solution2; check_workup -> loss [label=" Filtrate is colored\n or yields precipitate\n on standing "]; loss -> solution3; } ` Caption: Troubleshooting logic for addressing low product yield.
Question 2: The final product has a persistent yellow or brown color. How can I decolorize it?
Answer: A yellow to brown tint in the final product is almost always due to the presence of residual molecular iodine (I₂).
-
Probable Cause: Trapped Iodine. Free iodine from the reaction can become trapped within the crystal lattice of the precipitate. While washing with water or acetic acid may remove some, it is often insufficient.
-
Solution: Reductive Wash. The most effective way to remove free iodine is to wash the crude product with a dilute solution of a reducing agent. This converts the colored I₂ into colorless iodide ions (I⁻).
-
Recommended Procedure: During the workup, after filtering the crude product, create a slurry of the filter cake with a 5% aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[1][5] Stir until the color disappears, then filter and wash thoroughly with water to remove the resulting inorganic salts. This step can also be incorporated into the recrystallization process.[1]
-
Question 3: My analysis shows significant contamination with mono-iodosalicylic acid. How do I prevent its formation?
Answer: The formation of 3-iodo- and 5-iodosalicylic acid is a classic sign of incomplete reaction, stemming from the stepwise nature of electrophilic aromatic substitution.
-
Probable Cause 1: Insufficient Iodinating Agent. As discussed in the low-yield section, this is the primary cause. The first iodination is rapid, but driving the reaction to the di-iodinated product requires a sufficient concentration of the electrophile.[4]
-
Solution: Ensure you are using at least 2.0 molar equivalents, and preferably a slight excess (2.1-2.4 eq.), of the iodinating agent relative to salicylic acid.[4]
-
Probable Cause 2: Poor Reagent Reactivity or Localized Depletion. If the iodinating agent is added too quickly or mixing is poor, localized "hot spots" of reaction can occur, followed by areas where the reagent is depleted, stalling the reaction at the mono-iodinated stage.
-
Solution:
-
Controlled Addition: Add the iodinating agent (e.g., a solution of ICl in acetic acid) slowly and with vigorous mechanical stirring to the salicylic acid solution.[5]
-
Catalyst Use: Some patented methods describe using catalysts like ferric chloride or other Lewis acids to increase the reactivity of the iodinating species, which can help drive the reaction to completion even in an aqueous solvent.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the iodination of salicylic acid?
The reaction proceeds via electrophilic aromatic substitution. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on salicylic acid influence where the iodine atoms will add. The -OH group is a powerful activating group and an ortho, para-director, while the -COOH group is a deactivating group and a meta-director. The activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho and para to it (C3, C5, and C6). The two iodine atoms add at the C3 and C5 positions due to the strong directing effect of the hydroxyl group.[8] The process requires an electrophilic iodine species, often denoted as I⁺, which is generated from the iodinating agent (e.g., ICl, or from I₂ + oxidant).[8][9]
// Connections between steps "Cl-" -> SA [style=invis]; MonoIodo -> MonoIodo [style=invis]; // Align nodes } ` Caption: Simplified mechanism of di-iodination of salicylic acid.
Q2: What are the pros and cons of different iodination methods?
Choosing the right method depends on a balance of yield, cost, safety, and environmental impact.
| Method | Reagents | Pros | Cons |
| Iodine Monochloride | Salicylic Acid, ICl, Acetic Acid | High yield (90%+), well-established, reliable.[5] | ICl is expensive, corrosive, moisture-sensitive, and difficult to prepare/store; generates HCl gas.[1][10] |
| Iodine/H₂O₂ | Salicylic Acid, I₂, H₂O₂, Ethanol | Greener (byproduct is water), reagents are readily available and cheaper.[6] | Reaction may be slower; requires careful control of H₂O₂ addition and temperature. |
| Iodine/Ferrate | Salicylic Acid, Iodide Salt, Ferrate Salt, Acid | High yield, environmentally friendly oxidant.[1] | Ferrate salts are not as common as other oxidants and can be more expensive. |
| Iodine/Iodic Acid | Salicylic Acid, I₂, HIO₃ | Avoids halogenated reagents like ICl.[5] | May require more stringent pH and temperature control. |
Q3: What are the most critical safety precautions for this synthesis?
-
Iodine Monochloride (ICl): ICl is highly corrosive and reacts violently with water. It is a lachrymator and is harmful if inhaled or in contact with skin. Always handle ICl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure apparatus is completely dry before use.[5]
-
Solvents: Glacial acetic acid is corrosive and has a strong odor. Ethanol is flammable. Handle all solvents in a fume hood.
-
Iodine: Iodine can cause skin irritation and its vapors are harmful. Avoid inhalation of iodine dust or vapor.
-
Pressure Build-up: The reaction between salicylic acid and ICl generates hydrogen chloride (HCl) gas.[10] The reaction should be performed in an open or vented system (e.g., with a gas outlet bubbler) to prevent pressure build-up.
Q4: What is the best general-purpose method for purifying the crude product?
Recrystallization from a mixed solvent system of acetone and water is a highly effective and widely used method for obtaining pure this compound.[1][5] This method effectively removes most inorganic salts and unreacted starting materials. For products contaminated with residual iodine, incorporating a sodium sulfite wash before or during the recrystallization process is highly recommended.[1][5]
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via the Iodine Monochloride Method
This protocol is adapted from the robust and high-yielding procedure published in Organic Syntheses.[5]
// Nodes A [label="1. Dissolve Salicylic Acid\nin Glacial Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Slowly Add ICl Solution\nwith Vigorous Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add Water to Precipitate\nCrude Product", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Heat Mixture to 80°C\nfor ~40 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Cool to Room Temperature\n& Filter", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Wash with Acetic Acid,\nthen Water", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Purify via Recrystallization\n(See Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G; } ` Caption: Experimental workflow for the ICl synthesis method.
Materials & Reagents:
-
Salicylic Acid (25.0 g, 0.18 mol)
-
Iodine Monochloride (62.0 g, 0.38 mol)
-
Glacial Acetic Acid (390 mL total)
-
Deionized Water
-
Acetone
-
5% Sodium Sulfite solution (optional, for decolorizing)
Procedure:
-
In a 2 L beaker equipped with a robust mechanical stirrer, dissolve 25.0 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid. Gentle warming may be required.
-
In a separate flask, prepare a solution of 62 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid.
-
With vigorous stirring, slowly add the iodine monochloride solution to the salicylic acid solution.
-
Once the addition is complete, add 725 mL of water to the reaction mixture. A yellow precipitate of the crude product will form.
-
Gradually heat the stirred mixture on a hot plate to 80°C. Maintain this temperature for approximately 20 minutes. The total heating period should be about 40 minutes. The slurry will become very thick.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by suction filtration on a Büchner funnel.
-
Wash the filter cake first with a small amount of cold 50% acetic acid, followed by a thorough wash with cold deionized water until the filtrate is no longer acidic.
-
The crude solid can now be purified as described in Protocol 2. Expected crude yield is ~75 g.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, moist filter cake (~75 g) to a beaker and add 100 mL of acetone.
-
Gently warm the mixture with stirring to dissolve the solid. If any insoluble material remains, filter the warm solution by gravity.
-
To the warm, clear acetone filtrate, slowly add 400 mL of deionized water with constant swirling. A fine, white to off-white precipitate will form.
-
(Optional Decolorizing Step) If the solution or precipitate is yellow, add a 5% sodium sulfite solution dropwise until the color is discharged before filtration.
-
Allow the mixture to cool completely, first to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the pure product by suction filtration.
-
Wash the filter cake with a generous amount of cold deionized water.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield of pure this compound is 64-65 g (91-92% overall yield), with a melting point of 235–236°C.[5]
References
- 1. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. JP2677687B2 - Method for producing this compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis method of medical intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound [drugfuture.com]
- 8. echemi.com [echemi.com]
- 9. isca.in [isca.in]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 3,5-Diiodosalicylic Acid
Welcome to our dedicated technical support guide for the purification of 3,5-Diiodosalicylic Acid by recrystallization. As a key intermediate in the manufacturing of veterinary APIs like Closantel, achieving high purity is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. Each answer explains the underlying chemical principles to help you diagnose and resolve the problem effectively.
Q1: My this compound won't crystallize out of the solution after cooling. What's wrong?
A1: This is a common issue in recrystallization and typically points to one of two scenarios: excessive solvent use or supersaturation.
-
Cause 1: Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude product.[2] The goal is to create a saturated solution at high temperature, which becomes supersaturated upon cooling, forcing crystallization. If the solution is too dilute, the concentration of the solute may not exceed its solubility limit even at low temperatures.[3]
-
Solution: Re-heat the solution to its boiling point and evaporate a portion of the solvent in a well-ventilated fume hood. Reduce the volume by 20-30% and then allow it to cool again. To check if you have a viable concentration, dip a glass stirring rod into the hot solution; a rapid formation of crystals on the rod as it cools indicates a properly saturated solution.[4]
-
-
Cause 2: Supersaturation: Occasionally, a solution can become supersaturated without forming crystals because the nucleation process (the initial formation of a crystal seed) has not initiated.[2]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic imperfections on the glass provide a surface for the first crystals to form.[3]
-
Solution 2: Seed Crystals. If you have a small sample of pure this compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[3]
-
Solution 3: Flash Cooling. Briefly cool the flask in an ice-salt bath to dramatically lower the temperature, which can sometimes shock the system into crystallization. However, be aware that very rapid crystallization can trap impurities.[2][4]
-
Q2: My product has "oiled out" as a liquid instead of forming solid crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid crystalline lattice. This is often due to a very high concentration of the solute or the presence of impurities that depress the compound's melting point.[2][4]
-
Solution 1: Re-dissolve and Dilute. Heat the mixture until the oil completely redissolves. Add a small, measured amount of additional hot solvent (10-15% more volume) to slightly dilute the solution. This lowers the saturation temperature, ensuring that crystallization begins below the compound's melting point.[4]
-
Solution 2: Slow Down Cooling. Rapid cooling encourages oiling out. Once the product is re-dissolved, allow the flask to cool very slowly. Insulate the flask by leaving it on the (turned-off) hotplate or wrapping it in glass wool to prolong the cooling period. Slow cooling provides the necessary time for an ordered crystal lattice to form.[2]
-
Solution 3: Change Solvent System. If the problem persists, the chosen solvent may be unsuitable. This compound is freely soluble in ethanol and acetone but poorly soluble in water.[5] A mixed solvent system, like acetone-water, is often effective. Dissolve the compound in the minimum amount of hot acetone (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Add a few more drops of hot acetone to clarify the solution, then cool slowly.
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield indicates that a significant amount of your product has not been recovered as a solid. Several factors during the procedure can contribute to this loss.[3][4]
-
Cause 1: Using Too Much Solvent. As discussed in Q1, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[3] Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.
-
Cause 2: Premature Crystallization. If the solution cools and forms crystals during the hot filtration step (intended to remove insoluble impurities), you will lose product on the filter paper.
-
Solution: Use a pre-heated filter funnel and receiving flask. Rinsing the glassware with hot solvent just before filtration will keep the apparatus warm and prevent premature crystallization.[6]
-
-
Cause 3: Improper Rinsing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your purified product.[3]
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent. This removes residual soluble impurities without significantly dissolving the desired product.
-
Q4: The purified crystals are still colored (yellow/beige). How can I obtain a white product?
A4: A persistent color after recrystallization suggests the presence of colored impurities that have similar solubility to your product or residual iodine from the synthesis.[7][8]
-
Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules.[8]
-
Dissolve the impure, colored this compound in the appropriate amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the solution to boiling for a few minutes to allow for adsorption.
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Allow the filtrate to cool and crystallize as usual.
Note: Using too much charcoal can adsorb your product and reduce the yield.[4]
-
-
Residual Iodine: If the impurity is residual iodine, it can sometimes be removed by washing the crude solid with a dilute solution of sodium thiosulfate before recrystallization.[7]
Q5: The melting point of my recrystallized product is broad or lower than the literature value. Is it pure?
A5: A sharp melting point is a key indicator of purity. A broad melting point range (greater than 2°C) or a value significantly lower than the literature range (approx. 230-236°C with decomposition) indicates the presence of impurities.[9][10]
-
Cause 1: Incomplete Removal of Impurities. If impurities have solubility characteristics very similar to this compound, a single recrystallization may not be sufficient.
-
Solution: Perform a second recrystallization on the purified material. This should further reduce the impurity concentration and sharpen the melting point.
-
-
Cause 2: Residual Solvent. The crystals may not be fully dry. Trapped solvent molecules act as an impurity, depressing and broadening the melting point.
-
Solution: Dry the crystals thoroughly under vacuum for several hours. A vacuum oven at a moderate temperature (e.g., 60-80°C) is effective.
-
-
Cause 3: Decomposition. this compound decomposes at its melting point. Heating the sample too slowly in the melting point apparatus can cause it to decompose before it fully melts, giving an inaccurate reading. Ensure you are using an appropriate ramp rate on your apparatus.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] Based on solubility data, several systems are effective:
-
Ethanol: this compound is freely soluble in ethanol.[5][9] You can dissolve it in hot ethanol and cool to crystallize.
-
Acetone-Water: This is an excellent mixed-solvent system. The compound is highly soluble in acetone and practically insoluble in water.[5][9] The procedure described in Organic Syntheses uses dissolving the solid in warm acetone and then adding water to induce precipitation/crystallization, which is a highly effective method.[7]
-
Acetic Acid-Water: Some synthesis procedures use acetic acid as a solvent.[7] Similar to the acetone-water system, the product can be crystallized by adding water to a solution in hot acetic acid.
Q2: What are the common impurities in crude this compound?
A2: Impurities depend on the synthetic route but typically include:
-
Unreacted Starting Material: Salicylic acid.[11]
-
Intermediates: Mono-iodinated salicylic acid (e.g., 3-iodosalicylic acid or 5-iodosalicylic acid).
-
Reagent-Related Impurities: Residual iodine or byproducts like ICl₃ if iodine monochloride is used.[7][12]
-
Inorganic Salts: Salts formed during pH adjustments or from catalysts.[6][13]
-
Synthesis Solvents: Residual acetic acid or ethanol.[12]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should be a white to off-white crystalline powder.[5] Literature values for the melting point vary slightly but are typically in the range of 230-236 °C , with decomposition noted.[1][9] A sharp melting point within this range is a strong indicator of high purity.
| Property | Value | Source |
| Appearance | White to off-white/cream crystalline powder | [1][5] |
| Molecular Formula | C₇H₄I₂O₃ | |
| Molecular Weight | 389.91 g/mol | [9] |
| Melting Point | 230-236 °C (with decomposition) | [1][9] |
| Solubility (Water) | Very low (0.02 g/100 mL at 25°C) | [5] |
| Solubility (Organic) | Freely soluble in ethanol, acetone, ether | [5][9] |
Q4: What safety precautions must I take when handling and recrystallizing this compound?
A4: this compound is a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Classifications: It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] When handling the powder, a dust mask (e.g., N95) is recommended to prevent inhalation.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation.[14][15] Avoid creating and inhaling dust. Wash hands thoroughly after handling.[14]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]
-
Skin: Wash off immediately with soap and plenty of water.[15]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[14][15]
-
Experimental Protocol: Recrystallization via Acetone-Water System
This protocol is adapted from established methodologies for purifying this compound.[7]
Materials:
-
Crude this compound
-
Acetone, reagent grade
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add a minimal amount of warm acetone (approx. 40-50°C) while stirring until the solid is completely dissolved. Avoid using a large excess of acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a second Erlenmeyer flask on the hotplate and pre-heat it. Pre-warm a filter funnel. Filter the hot acetone solution by gravity into the clean, pre-heated flask. This step removes any particulate matter.
-
Precipitation: While stirring the warm acetone solution, slowly add warm deionized water dropwise. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of warm acetone to the cloudy solution until it just becomes clear again. This ensures the solution is saturated but not yet precipitating at the high temperature.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small portion of ice-cold water or an ice-cold acetone-water mixture to remove any remaining soluble impurities.
-
Drying: Leave the crystals on the filter with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven until a constant weight is achieved.
Visualization of Workflows
// Start Node Start [label="Problem:\nNo Crystals Formed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Decision Nodes Decision1 [label="Is the solution\ncompletely clear?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Action Nodes Action1 [label="Cause: Too much solvent.\nAction: Boil off excess solvent,\nthen cool again.", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Action2 [label="Cause: Supersaturation.\nAction: Scratch flask interior\nwith a glass rod.", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Action3 [label="Action: Add a seed crystal\nof pure compound.", fillcolor="#E8F0FE", fontcolor="#1967D2"];
// End Node End [label="Crystals Form", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Decision1; Decision1 -> Action1 [label="Yes"]; Decision1 -> Action2 [label="No (Saturated)"]; Action2 -> Action3; Action1 -> End; Action3 -> End; } DOT Caption: Troubleshooting decision tree for crystallization failure.
References
- 1. calibrechem.com [calibrechem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 9. This compound [drugfuture.com]
- 10. samratremedies.com [samratremedies.com]
- 11. Synthesis method of medical intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 13. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 14. samratpharmachem.com [samratpharmachem.com]
- 15. fishersci.fi [fishersci.fi]
Technical Support Center: Purification of 3,5-Diiodosalicylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3,5-Diiodosalicylic acid (DISA), focusing on the effective removal of mono-iodinated impurities.
Introduction: The Challenge of Purity
This compound (CAS 133-91-5) is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly veterinary APIs like Closantel and Rafoxanide.[1] During its synthesis, which typically involves the direct iodination of salicylic acid, the formation of mono-iodinated impurities, such as 3-iodosalicylic acid and 5-iodosalicylic acid, is a common side reaction.[2] These impurities can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Achieving high purity (often >99.5%) is therefore a critical step in the manufacturing process.[3]
This guide details robust methods for identifying and removing these persistent impurities, ensuring your final product meets the required specifications.
Initial Assessment: Identifying and Quantifying Impurities
Before attempting purification, it is essential to identify and quantify the level of mono-iodinated contaminants in your crude this compound. This baseline analysis will inform your choice of purification strategy and help you assess its success.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of DISA and its related substances.[3] A well-developed HPLC method can effectively separate DISA from its mono-iodinated counterparts.
-
Typical Setup: A reverse-phase C18 column (like an Agilent ZORBAX StableBond SB-C18) is often effective.[4] The mobile phase usually consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. Using acidic modifiers (e.g., phosphoric acid, TFA) can improve peak shape and resolution for these acidic compounds.[5]
-
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring the progress of a reaction or the effectiveness of a purification step.
-
Principle of Separation: this compound is more nonpolar than the mono-iodinated impurities due to the presence of two iodine atoms. Therefore, DISA will have a higher Rf value (travel further up the plate) in a typical normal-phase silica gel system.
-
Visualization: Since these compounds are aromatic, they can be easily visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator, where they will appear as dark spots.[6][7] Staining with iodine vapor is also an effective method; the compounds will form yellow-brown spots.[6]
-
Comparative Data for Iodinated Salicylic Acids
| Compound | Molecular Weight ( g/mol ) | Polarity | Expected TLC Rf | Expected HPLC Retention |
| Salicylic Acid | 138.12 | Most Polar | Lowest | Earliest Elution |
| 3-Iodosalicylic Acid | 264.02 | Intermediate | Intermediate | Intermediate Elution |
| 5-Iodosalicylic Acid | 264.02 | Intermediate | Intermediate | Intermediate Elution |
| This compound | 389.91 | Least Polar | Highest | Latest Elution |
Table 1: Physicochemical properties and expected chromatographic behavior of salicylic acid and its iodinated derivatives. Polarity and chromatographic behavior are relative comparisons.
Purification Strategies: A Multi-Pronged Approach
No single method is universally perfect. The choice of purification strategy depends on the scale of your experiment, the level of impurity, and available resources. Often, a combination of techniques is most effective.
Workflow for Purification Strategy Selection
Caption: Decision workflow for purifying this compound.
Strategy 1: Recrystallization
Recrystallization is often the most efficient first-line purification method for solids. It leverages the solubility differences between the desired compound and its impurities in a chosen solvent at different temperatures.
Causality: The underlying principle is that the mono-iodinated impurities, being more polar, may have different solubility profiles than the di-iodinated product. Furthermore, as minor components, they are more likely to remain in the cold solvent (mother liquor) while the less soluble, highly concentrated DISA crystallizes out.
Detailed Protocol: Recrystallization from an Acetone/Water System
This procedure is adapted from established methods for purifying related aromatic acids.[8]
-
Solvent Selection: this compound is freely soluble in organic solvents like acetone and methanol but sparingly soluble in water.[9][10] This makes a mixed solvent system like acetone/water or ethanol/water ideal.
-
Dissolution: In a fume hood, place your crude DISA in an Erlenmeyer flask. Add the minimum amount of hot acetone required to fully dissolve the solid. Using the absolute minimum is key to maximizing yield.[11]
-
Hot Filtration (Optional): If there are any insoluble particulates (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot acetone to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it gives impurities time to be excluded from the growing crystal lattice.[12]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water or a pre-chilled acetone/water mixture to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 90°C) to remove all solvent.[3]
Strategy 2: Flash Column Chromatography
For challenging separations where recrystallization is ineffective, or for achieving the highest possible purity, flash column chromatography is the preferred method.
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). Because this compound is significantly less polar than the mono-iodinated impurities, it will adhere less strongly to the polar silica gel and elute from the column faster with a moderately polar mobile phase.
Detailed Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a column packed with silica gel (e.g., 230-400 mesh) using a suitable solvent system as a slurry.
-
Sample Loading: Dissolve the crude DISA in a minimum amount of the mobile phase or a slightly stronger solvent (like acetone). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system where the Rf of DISA is around 0.3-0.4 on a TLC plate. A good starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape and prevent streaking on the column.
-
Elution: Begin running the column, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions using TLC. Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Troubleshooting and FAQs
Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: Oiling out occurs when the solid melts or comes out of solution as a liquid above its melting point. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities depressing the melting point.
-
Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent (e.g., acetone in an acetone/water system), and allow it to cool more slowly.[13] Slower cooling can favor crystal formation over oiling.
-
Solution 2: Try a different solvent system with a lower boiling point.
Q2: The yield from my recrystallization is very low (<50%). How can I improve it?
A: A low yield is typically caused by using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.
-
Solution 1: Ensure you are using the absolute minimum amount of hot solvent to dissolve your crude product.[11]
-
Solution 2: Before discarding the mother liquor, try to concentrate it by boiling off some of the solvent and cooling it again to see if a second crop of crystals forms.[12] Be aware that this second crop may be less pure than the first.
-
Solution 3: Ensure your cooling step is thorough. Use an ice-water bath and allow sufficient time for complete crystallization.
Q3: I'm not getting good separation between my product and impurities on the TLC plate. What can I do?
A: Poor separation on TLC indicates that you need to adjust the polarity of your mobile phase.
-
If Rf values are too high (all spots near the top): Your eluent is too polar. Increase the proportion of the nonpolar solvent (e.g., use more hexanes in a hexanes/ethyl acetate mixture).
-
If Rf values are too low (all spots near the bottom): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., use more ethyl acetate).
-
For acidic compounds: Adding a small amount of acetic or formic acid to the mobile phase can often improve resolution and reduce tailing of spots.[14]
Q4: My compounds are co-eluting during column chromatography. How can I improve the separation?
A: Co-elution means the mobile phase is too strong (too polar), pushing all compounds through the column too quickly.
-
Solution: Switch to a less polar mobile phase (e.g., decrease the percentage of ethyl acetate in your hexanes/ethyl acetate mixture). This will increase the retention time of all compounds on the silica gel, allowing for better separation between the less polar DISA and the more polar mono-iodo impurities. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can also be very effective.
Q5: My purified this compound is still showing a slight yellow tint. What causes this?
A: A yellow tint can be due to trace amounts of residual iodine or colored degradation products.
-
Solution 1: During the workup of the synthesis, a wash with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate can help remove residual iodine.[8]
-
Solution 2: If the color persists after purification, a small amount of activated charcoal can be added to the hot solution during recrystallization. The charcoal adsorbs colored impurities, which are then removed by hot filtration.[15] However, use charcoal sparingly as it can also adsorb your product, reducing the yield.
References
- 1. nbinno.com [nbinno.com]
- 2. JP2677687B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound [drugfuture.com]
- 10. Dip Chem Industries | Iodine Derivatives | 3,5 Di Iodo Salicylic Acid [pharma-india.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. scribd.com [scribd.com]
- 15. bt1.qu.edu.iq [bt1.qu.edu.iq]
Common side reactions in the synthesis of 3,5-Diiodosalicylic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-diiodosalicylic acid. As a crucial intermediate in the development of pharmaceuticals, including veterinary drugs and iodinated contrast media, achieving high purity and yield is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of electrophilic aromatic substitution and practical laboratory experience.
Troubleshooting Guide: Common Side Reactions & Issues
The synthesis of this compound, while conceptually straightforward, is often complicated by a number of side reactions that can impact purity and yield. This section addresses the most common issues encountered during the synthesis, their mechanistic origins, and actionable solutions.
Issue 1: Incomplete Iodination Resulting in Mono-iodinated Byproducts
Symptoms:
-
The final product shows a lower than expected melting point.
-
Chromatographic analysis (e.g., HPLC, TLC) reveals the presence of significant impurities alongside the desired this compound.
-
NMR spectroscopy indicates the presence of aromatic protons that are not consistent with the 3,5-disubstituted pattern.
Root Cause Analysis:
The formation of this compound occurs via a sequential electrophilic aromatic substitution reaction. The hydroxyl group of salicylic acid is a strongly activating ortho-, para-director, while the carboxyl group is a meta-director. The strong activating effect of the hydroxyl group directs the incoming electrophilic iodine to the positions ortho and para to it (positions 3, 5, and to a lesser extent, the sterically hindered position next to the carboxyl group).
The primary side products in this synthesis are the mono-iodinated species: 3-iodosalicylic acid and 5-iodosalicylic acid. Their formation is a direct consequence of incomplete reaction. This can be caused by several factors:
-
Insufficient Iodinating Agent: If the molar ratio of the iodinating agent to salicylic acid is too low, the reaction may stop at the mono-iodinated stage.
-
Inadequate Reaction Time or Temperature: The second iodination step is generally slower than the first due to the deactivating effect of the first iodine atom on the aromatic ring. Insufficient reaction time or temperature may not provide enough energy to drive the reaction to completion.
-
Poor Solubility of Intermediates: If the mono-iodinated intermediates precipitate out of the reaction mixture, they may be less available for the second iodination step.
Troubleshooting & Solutions:
| Corrective Action | Scientific Rationale |
| Increase Molar Ratio of Iodinating Agent | Ensure a sufficient excess of the iodinating agent (e.g., iodine monochloride or iodine) is used. A molar ratio of at least 2:1 (iodinating agent:salicylic acid) is recommended to drive the equilibrium towards the di-substituted product. |
| Optimize Reaction Time and Temperature | Gradually heat the reaction mixture to the recommended temperature and maintain it for a sufficient duration. For instance, in the iodine monochloride method, heating to 80°C for at least 20 minutes is suggested.[3] Monitoring the reaction progress by TLC or HPLC is crucial to determine the point of completion. |
| Ensure Homogeneous Reaction Mixture | Use a solvent system in which both the starting material and the mono-iodinated intermediates are reasonably soluble. Vigorous stirring is essential to maintain a homogeneous mixture, especially as the product precipitates. |
| Purification | If mono-iodinated byproducts are present in the final product, recrystallization can be an effective purification method. The solubility of this compound and its mono-iodinated counterparts may differ in various solvents, allowing for their separation. |
Issue 2: Product Contamination with a Reddish-Yellow Impurity
Symptoms:
-
The isolated product has a distinct reddish-yellow or orange hue instead of the expected white to off-white color.
Root Cause Analysis:
This issue is most commonly observed when using iodine monochloride (ICl) as the iodinating agent. The reddish-yellow color is often attributed to the formation of iodine trichloride (ICl₃) as an impurity.[4] ICl₃ can form if there is an excess of chlorine during the preparation of ICl or under certain reaction conditions.
Troubleshooting & Solutions:
| Corrective Action | Scientific Rationale |
| Use High-Purity Iodine Monochloride | Ensure the ICl used is of high purity and free from excess chlorine. If preparing ICl in-house, carefully control the stoichiometry of the reaction between iodine and chlorine. |
| Purification via Recrystallization | Recrystallization of the crude product from a suitable solvent system, such as acetone-water, can effectively remove colored impurities like ICl₃. |
| Alternative Iodinating Agents | Consider using elemental iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide, nitric acid) as an alternative to ICl. This approach avoids the potential for ICl₃ formation. |
Issue 3: Low Yield Due to Decarboxylation
Symptoms:
-
The final yield of this compound is significantly lower than expected, even with complete consumption of the starting material.
-
The presence of a phenolic odor may be detected during the reaction or workup.
Root Cause Analysis:
Salicylic acid and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures to form the corresponding phenol.[5] In this case, the decarboxylation of this compound would lead to the formation of 2,4-diiodophenol. This side reaction is temperature-dependent and becomes more significant at higher temperatures.
Troubleshooting & Solutions:
| Corrective Action | Scientific Rationale |
| Strict Temperature Control | Carefully monitor and control the reaction temperature. Avoid excessive heating or prolonged reaction times at high temperatures. The optimal temperature will depend on the specific synthetic method used. For the ICl method, a temperature of around 80°C is generally recommended.[3] |
| Use Milder Reaction Conditions | If decarboxylation is a persistent issue, explore synthetic routes that proceed at lower temperatures. This may involve the use of a more reactive iodinating agent or a catalyst that allows for milder reaction conditions. |
Diagrams
Caption: Main reaction pathway and common side reactions in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
The yield can vary depending on the chosen synthetic method and the scale of the reaction. The procedure using iodine monochloride in glacial acetic acid, as described in Organic Syntheses, reports a yield of 91-92%.[3] Other methods using elemental iodine and an oxidizing agent can also achieve high yields, with some patents reporting yields of up to 98.5%.[4]
Q2: What are the best analytical techniques to assess the purity of the final product?
A combination of techniques is recommended for a thorough purity assessment:
-
Melting Point: A sharp melting point in the expected range (around 235-236°C with decomposition) is a good indicator of purity.[3][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the desired product and detecting any impurities, such as mono-iodinated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify any byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and assessing the purity of the crude product.
Q3: Can other regioisomers of diiodosalicylic acid be formed?
The formation of other di-iodinated isomers is generally not a major concern. The strong directing effect of the hydroxyl group favors substitution at the 3 and 5 positions. Substitution at the 4 and 6 positions is electronically less favorable and, in the case of the 6-position, sterically hindered by the adjacent carboxyl group.
Q4: What are the safety precautions to consider during this synthesis?
-
Iodine and Iodine Monochloride: These are corrosive and can cause severe burns. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids: Strong acids like glacial acetic acid are corrosive. Handle with care and appropriate PPE.
-
Solvents: Organic solvents such as acetone and ethanol are flammable. Avoid open flames and work in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
Experimental Protocol: Synthesis of this compound using Iodine Monochloride
This protocol is adapted from a well-established procedure published in Organic Syntheses.[3]
Materials:
-
Salicylic acid (25 g, 0.18 mol)
-
Iodine monochloride (62 g, 0.38 mol)
-
Glacial acetic acid (390 mL)
-
Water
-
Acetone
Equipment:
-
2-L beaker
-
Mechanical stirrer
-
Hot plate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In the 2-L beaker, dissolve 25 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid with mechanical stirring. Gentle warming may be required to achieve complete dissolution.
-
In a separate container, prepare a solution of 62 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid.
-
With continuous stirring, add the iodine monochloride solution to the salicylic acid solution.
-
To the resulting mixture, add 725 mL of water. A yellow precipitate of this compound will form.
-
Gradually heat the reaction mixture on a hot plate to 80°C with stirring. Maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake first with a small amount of glacial acetic acid and then with water.
-
Dissolve the crude product in 100 mL of warm acetone and filter by gravity to remove any insoluble impurities.
-
To the filtrate, slowly add 400 mL of water with shaking to precipitate the purified this compound.
-
Collect the fine, flocculent precipitate by suction filtration, wash with water, and dry to a constant weight.
Expected Yield: 64-64.5 g (91-92%) Melting Point: 235-236°C (with decomposition)[3][6]
References
- 1. eskayiodine.com [eskayiodine.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound [drugfuture.com]
Technical Support Center: 3,5-Diiodosalicylic Acid Stability Guide
Welcome to the technical support resource for 3,5-Diiodosalicylic acid (DISA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered during experimentation. As Senior Application Scientists, we have compiled this information based on established data and practical field experience to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges related to the handling, storage, and use of this compound.
Q1: My solid this compound has changed color from off-white to a yellowish-brown. Is it still usable?
Answer: A color change from its typical white to cream or off-white appearance to yellow or brown is a primary indicator of degradation.[1][2] This discoloration often suggests the liberation of free iodine (I₂) due to the decomposition of the molecule.
-
Causality: This degradation can be initiated by exposure to several factors:
-
Light: Photodegradation is a common pathway for iodinated aromatic compounds.
-
High Temperatures: The compound's melting point is around 220-230°C, at which it decomposes.[2][3][4] However, accelerated degradation can occur at temperatures well below this, especially during prolonged storage.
-
Oxidizing Agents: Contact with oxidizing agents can facilitate the removal of iodide from the aromatic ring.[1][5]
-
-
Recommendation: We strongly advise against using the discolored product for any quantitative or sensitive applications. The presence of degradation products will introduce significant impurities, affecting experimental outcomes, from inaccurate standard concentrations to unpredictable biological activity. For critical experiments, always use a fresh, properly stored sample.
Q2: What are the ideal storage conditions for solid this compound?
Answer: To ensure long-term stability, this compound should be stored under controlled conditions that minimize exposure to environmental catalysts of degradation.
-
Core Requirements:
-
Tightly Closed Container: Prevents exposure to moisture and atmospheric contaminants.[1][2][6]
-
Cool & Dry Place: Store in a cool, well-ventilated area.[1][2][6] Recommended storage temperatures are often specified on the product label; refrigeration (-20°C) is also a common practice for long-term storage.[3]
-
Protection from Light: Store in a dark place or use an amber-colored, light-blocking container to prevent photodegradation.[6][7]
-
-
Incompatible Materials to Avoid: Keep the compound segregated from strong oxidizing agents and strong bases, as these can induce violent reactions or rapid decomposition.[1][8]
Q3: I'm having trouble dissolving this compound. What solvents are recommended and are there stability concerns?
Answer: The solubility of this compound is a critical parameter for preparing stock solutions. Its solubility profile dictates the choice of solvent.
-
Aqueous Solubility: It is sparingly soluble in water, with a reported solubility of approximately 0.02 g/100 mL at 25°C.[2][3] Attempting to make concentrated aqueous stocks without pH adjustment will be unsuccessful.
-
Organic Solvents: The compound is readily soluble in most organic solvents.[2][9] This makes them the preferred choice for preparing concentrated stock solutions.
The table below summarizes solubility and provides stability insights for common laboratory solvents.
| Solvent | Solubility | Stability & Handling Notes |
| Water | Sparingly soluble (0.02 g/100 mL)[2][3] | Stability is highly pH-dependent. Acidic to neutral pH is preferred. Avoid basic aqueous solutions for long-term storage. |
| Ethanol | Soluble[10][11] | Generally a good choice. Solutions should be stored in the dark and at cool temperatures. |
| Acetone | Soluble[12] | Suitable for initial solubilization, but its high volatility can lead to concentration changes if not handled properly. |
| DMSO | Soluble | A common solvent for biological assays. High-purity, anhydrous DMSO is recommended. Store frozen and protected from light. |
| PEG300, Corn Oil | Soluble[10] | Often used in formulation studies for in vivo applications.[10] |
-
Expert Insight: When preparing stock solutions in organic solvents, always use anhydrous grade solvents if possible to minimize water-driven degradation pathways. After solubilization, it is best practice to store the solution at -20°C or -80°C and protect it from light.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Answer: While specific kinetic data on pH stability is not extensively published, the chemical structure allows for a clear, mechanistically-grounded prediction. As a derivative of salicylic acid, the molecule has two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.
-
Acidic to Neutral pH (pH < 7): In this range, the compound is expected to be most stable. The carboxylic acid group will be partially or fully protonated, and the phenolic hydroxyl will be fully protonated. This form is less susceptible to oxidative degradation. Studies on similar compounds, like 3,5-dinitrosalicylic acid, have shown significantly greater stability at acidic pH (e.g., pH 3.5) compared to near-neutral pH.[13]
-
Alkaline pH (pH > 7): Stability is significantly compromised under basic conditions.
-
Deprotonation: Both the carboxylic acid and the phenolic hydroxyl group will be deprotonated, forming a dianionic species.
-
Increased Reactivity: The resulting phenoxide ion is highly activated and much more susceptible to oxidation. This can lead to ring-opening or de-iodination reactions. Safety data sheets explicitly warn against mixing with strong bases.[8]
-
-
Troubleshooting Scenario: If you observe that your aqueous formulation of DISA is rapidly turning yellow or brown, check the pH. If it is neutral or alkaline, the color change is likely due to base-catalyzed degradation. For maximal stability in aqueous media, buffer the solution to an acidic pH (e.g., pH 3-5).
Experimental Workflow & Troubleshooting Guide
This section provides a logical workflow for assessing stability and a diagram to troubleshoot common issues.
Workflow for Stability Assessment
The following diagram outlines a systematic approach to evaluating the stability of this compound in a new solvent or formulation.
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic Diagram
Use this diagram to diagnose the root cause of common experimental issues.
Caption: Logic diagram for troubleshooting stability issues.
Protocol: Standard Stability Assessment via HPLC
This protocol provides a self-validating system to quantify the stability of this compound under your specific experimental conditions.
Objective: To determine the percentage of this compound remaining after incubation in a specific solvent at a given temperature and pH.
Materials:
-
This compound (high purity)
-
Anhydrous ethanol (or other suitable organic solvent)
-
Test solvents/buffers (e.g., pH 4.0 citrate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer)
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubators/water baths set to desired temperatures
-
Light-blocking containers (amber vials)
Methodology:
-
Preparation of Primary Stock Solution:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in anhydrous ethanol in a 10 mL volumetric flask to create a 1 mg/mL stock solution. This is your Primary Stock . Store it at -20°C in the dark.
-
-
Preparation of Test Samples:
-
For each condition (e.g., pH 4 buffer at 25°C), pipette 100 µL of the Primary Stock into 900 µL of the test buffer/solvent in an amber vial. This creates a test concentration of 100 µg/mL.
-
Prepare a control sample using anhydrous ethanol as the diluent.
-
Prepare triplicate samples for each condition to ensure statistical validity.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparing the test samples, take an aliquot from each and inject it into the HPLC system.
-
This establishes the initial peak area and concentration for each condition, serving as the 100% reference point.
-
-
Incubation:
-
Store the remaining vials under their respective test conditions (e.g., 25°C in the dark, 40°C in the dark, 25°C with light exposure).
-
The control sample (in ethanol) should be stored under ideal conditions (-20°C, dark).
-
-
Analysis at Subsequent Time Points:
-
At each planned time point (e.g., 24, 48, 72 hours), remove an aliquot from each vial and analyze it by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~303 nm (based on data for salicylic acids[14])
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample for that same condition.
-
Formula: % Remaining = (Peak Area at Time T / Peak Area at Time T0) * 100
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
This protocol provides a robust, quantitative measure of stability and includes a control to ensure the integrity of the analytical method itself over the course of the experiment.
References
- 1. samratpharmachem.com [samratpharmachem.com]
- 2. innospk.com [innospk.com]
- 3. This compound | CAS#:133-91-5 | Chemsrc [chemsrc.com]
- 4. This compound | 133-91-5 [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. calibrechem.com [calibrechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. samratremedies.com [samratremedies.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 3,5 Diiodosalicylic Acid - Boiling Point: (Decomposes) at 71980.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 12. orgsyn.org [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Safe Handling and Storage of 3,5-Diiodosalicylic Acid
Welcome to the technical support guide for 3,5-Diiodosalicylic Acid (CAS No. 133-91-5). This document provides researchers, scientists, and drug development professionals with essential, field-tested procedures for the safe handling, storage, and emergency management of this compound. Our goal is to move beyond mere checklists, offering a framework grounded in scientific causality to ensure both experimental integrity and personal safety.
Section 1: Hazard Profile & Quick Reference
This compound is a versatile yet hazardous compound requiring stringent safety protocols.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes significant skin and eye irritation.[2][3][4] The following table summarizes its core hazard profile.
| Parameter | Description | Primary Sources |
| Appearance | Off-white to light brown or beige powder.[5][6] | [5][6] |
| GHS Pictogram |
| [2][7] |
| Signal Word | Warning / Danger | [2][3][4] |
| Hazard Statements | H302: Harmful if swallowed.[2][4] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2][4][7] H319: Causes serious eye irritation.[2][4][7] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[2][3][7] | [2][3][4][7] |
| Incompatibilities | Strong bases, strong oxidizing agents, metals, and metallic powders.[2][4][5] | [2][4][5] |
| Storage Class | TRGS 510: 6.1D - Non-combustible, acutely toxic hazardous materials. | [2] |
Section 2: Core Protocols: Handling & Storage Workflow
Adherence to a systematic workflow is paramount. The following protocol is designed to minimize exposure risk at every stage of handling.
Standard Handling & Use Protocol
-
Preparation is Key : Before handling, ensure the work area is prepared. This includes verifying that an eyewash station and safety shower are unobstructed and functional, and confirming proper ventilation.[3]
-
Don Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, a lab coat or chemical-resistant suit, and chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[2][3][5] If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (P95 or P1) is mandatory.[5]
-
Retrieve from Storage : Obtain the container from its designated cool, dry, and well-ventilated storage area.[2][3]
-
Weighing and Transfer : Conduct all weighing and transfer operations that may generate dust within a certified chemical fume hood or a ventilated balance enclosure.[5] This is a critical control measure to prevent inhalation, the primary route of acute exposure.
-
Experimental Use : Keep the container tightly closed when not in immediate use. Avoid contact with skin and eyes.[5]
-
Post-Experiment Cleanup : Clean the work area thoroughly. Decontaminate surfaces and equipment as per your institution's standard operating procedures.
-
Safe Storage : Securely close the container and return it to the designated storage location, away from incompatible materials.[2][5]
-
Doffing PPE and Hygiene : Remove PPE using the proper technique to avoid skin contact with the glove's outer surface.[2][5] Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][5][7]
Workflow for Safe Handling of this compound
Caption: A logical workflow for handling this compound.
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the immediate signs of accidental exposure to this compound?
A: Upon skin contact, you may experience irritation, redness, itching, or blistering.[2] Eye contact will likely cause serious irritation, pain, and redness.[2] Inhalation may lead to irritation of the respiratory system.[2][3] If swallowed, it is considered harmful and medical attention should be sought immediately.[2][3][4] In all cases of suspected exposure, refer to the first aid measures in Section 4 and consult the Safety Data Sheet (SDS).[5]
Q2: My container of this compound is several years old and the powder looks darker than expected. Is it safe to use?
A: While the compound is stable under recommended storage conditions, some sources indicate it should be protected from light.[4] A significant color change could suggest degradation. While it may not pose an immediate additional safety risk, its purity for experimental use is compromised. We recommend performing a quality control check (e.g., melting point determination, which is 220-230 °C with decomposition[5][6][8]) before use in a critical experiment. If in doubt, it is best to dispose of the old stock according to proper procedures.
Q3: The protocol requires working in a fume hood, but we only have a biosafety cabinet. Is that sufficient?
A: No. A biosafety cabinet is designed to protect the sample from contamination and the user from biological agents; it does not protect the user from chemical fumes or fine powders, as the air is often recirculated. A certified chemical fume hood that vents externally is essential for safely handling solid this compound to prevent inhalation of dust particles.[5]
Q4: What happens if this compound is mixed with a strong base?
A: this compound is incompatible with strong bases.[2][4][5] The reaction is not specified in detail in standard safety sheets, but as an acid, it will undergo an exothermic neutralization reaction. Depending on the base and concentrations used, this could generate significant heat. It is a foundational principle of chemical safety to never mix incompatible chemicals.
Q5: What is the proper way to dispose of materials contaminated with this chemical?
A: All waste, including surplus chemical, grossly contaminated PPE, and cleanup materials, must be treated as hazardous waste. Place it in a suitable, closed, and clearly labeled container for disposal.[5] This waste must be handled by a licensed professional waste disposal service.[2][4][5] Do not discharge into drains or the environment.[2][5][7]
Section 4: Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First Aid Measures
-
General Advice: In all cases, move the victim to a safe area and consult a physician. Show them the Safety Data Sheet for the product.[2][5]
-
Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation persists, consult a physician.[2][3][5]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3][5]
Spill & Leak Response
For any spill, the first step is to ensure personal safety. Evacuate non-essential personnel and ensure adequate ventilation.[5]
Caption: A decision tree for responding to a this compound spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Special Hazards: In a fire, hazardous decomposition products such as carbon oxides and highly toxic hydrogen iodide gas may be formed.[2][3][4][5] Fine dust dispersed in the air can also create a potential dust explosion hazard.[2][7]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][5]
Section 5: References
-
Material Safety Data Sheet - 3,5-di iodo salicylic acid ar. (Source: Sisco Research Laboratories Pvt. Ltd.) --INVALID-LINK--
-
SAFETY DATA SHEET: this compound. (Source: Samrat Pharmachem Limited) --INVALID-LINK--
-
Safety Data Sheet: this compound lithium salt. (Source: Chemos GmbH & Co.KG) --INVALID-LINK--
-
Safety Data Sheet: this compound. (Source: Thermo Fisher Scientific) --INVALID-LINK--
-
SAFETY DATA SHEET: this compound. (Source: TCI Chemicals) --INVALID-LINK--
-
PubChem Compound Summary for CID 8631, this compound. (Source: National Center for Biotechnology Information) --INVALID-LINK--
-
This compound | 133-91-5. (Source: ChemicalBook) --INVALID-LINK--
-
This compound. (Source: Chem-Impex) --INVALID-LINK--
-
This compound | CAS#:133-91-5. (Source: Chemsrc) --INVALID-LINK--
-
Exploring this compound: Properties, Applications, and Manufacturing. (Source: Mollub) --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. samratpharmachem.com [samratpharmachem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. innospk.com [innospk.com]
- 7. chemos.de [chemos.de]
- 8. This compound | CAS#:133-91-5 | Chemsrc [chemsrc.com]
Technical Support Center: 3,5-Diiodosalicylic Acid Handling and Compatibility Guide
Introduction: As a key intermediate in pharmaceutical synthesis, particularly for veterinary APIs like Closantel, and as a reagent in analytical chemistry, 3,5-Diiodosalicylic acid (CAS No. 133-91-5) is a compound handled by researchers across various disciplines.[1][2] Its unique chemical structure, featuring a carboxylic acid, a phenolic hydroxyl group, and two iodine atoms on an aromatic ring, dictates its reactivity and potential for incompatibility with other materials.[3] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and clear protocols to ensure experimental success and laboratory safety.
Frequently Asked Questions (FAQs) on Material Incompatibility
Q1: What are the primary chemical classes to avoid when working with this compound?
The primary materials and conditions to avoid are strong oxidizing agents, strong bases (alkalis), certain metals, and exposure to high heat or direct light.[4][5][6] Contact with these substances can lead to vigorous and potentially hazardous reactions, degradation of the compound, and compromised experimental results.[7]
Q2: Why is this compound considered incompatible with strong bases?
This incompatibility is rooted in fundamental acid-base chemistry. This compound possesses both a carboxylic acid group and a phenolic hydroxyl group, both of which are acidic. When mixed with a strong base (e.g., sodium hydroxide, potassium hydroxide), it will undergo a rapid and exothermic neutralization reaction. While this is a predictable chemical interaction, an uncontrolled addition can cause a dangerous temperature increase and will fundamentally alter the molecule's structure to its salt form, which may have different solubility and reactivity profiles. In a carefully controlled titration or salt formation protocol this is the desired reaction, but accidental contact in a formulation or reaction setup can ruin an experiment.
Q3: What are the specific risks of mixing this compound with strong oxidizing agents?
Mixing this compound with strong oxidizers (e.g., peroxides, permanganates, chromates) is hazardous.[4][5][8] The phenolic hydroxyl group and the electron-rich aromatic ring are susceptible to oxidation.[9][10] This can lead to several undesirable outcomes:
-
Degradation: The molecule can be decomposed, potentially into quinone-like structures or through cleavage of the carbon-iodine bonds.[9][11]
-
Hazardous Byproducts: The reaction can be violent and may lead to the formation of hazardous decomposition products, including carbon oxides (CO, CO₂) and hydrogen iodide (HI).[4][5][7] Hydrogen iodide is a toxic and corrosive gas.
-
Compromised Purity: The presence of oxidation byproducts will contaminate your reaction, making purification difficult and invalidating results.
Q4: Safety Data Sheets mention avoiding certain metals for storage. Why is this?
Several Safety Data Sheets (SDS) explicitly advise against packing or storing this compound in containers made of metals such as steel, iron, or zinc.[7] This precaution is based on the corrosive nature of acids towards many metals. The reaction can lead to:
-
Container Degradation: The integrity of the container can be compromised over time, leading to leaks and spills.
-
Product Contamination: The dissolution of metal ions into the this compound will contaminate the reagent. This is particularly critical in pharmaceutical applications where heavy metal contamination is strictly controlled.
-
Gas Evolution: Reactions between acids and metals often produce hydrogen gas, which is flammable and can lead to pressure buildup in a sealed container.
For these reasons, storage in glass or chemically resistant polymer containers is strongly recommended.
Q5: What are the signs of degradation or an incompatibility reaction?
Vigilance during handling and experimentation is key. Be alert for the following indicators:
-
Color Change: A shift from its typical white or off-white appearance to yellow or brown can indicate degradation or oxidation.[8]
-
Gas Evolution: Bubbling or fizzing upon mixing with another substance is a clear sign of a chemical reaction.
-
Temperature Increase: An unexpected rise in the temperature of the mixture (exotherm) indicates a reactive process is occurring.
-
Insolubility: If the compound fails to dissolve in a solvent where it is known to be soluble, it may have degraded or reacted to form a new, insoluble substance.[12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise from material incompatibilities.
| Problem Encountered | Potential Incompatibility Cause | Troubleshooting Action & Rationale |
| Unexpected Color Change (e.g., solution turns yellow/brown) | Oxidation. This may be caused by an oxidizing agent in the mixture, exposure to air and light over time, or the presence of metallic impurities acting as catalysts.[13] | Review all reagents for oxidizing properties. Store stock solutions protected from light (e.g., in an amber vial) and under an inert atmosphere (N₂ or Ar) if sensitivity is high. Ensure all glassware and spatulas are free from metallic residues. |
| Poor Yield or Formation of Unknown Byproducts | Reaction with Base or Oxidizer. An unintended reaction with a basic component (e.g., amine reagent, basic buffer) or trace oxidizer in your solvent could be consuming your starting material. | Verify the pH of all aqueous solutions before adding the acid. Ensure solvents are pure and free from peroxides (e.g., use fresh, inhibitor-free THF or test for peroxides before use). The decomposition can yield byproducts like hydrogen iodide and carbon oxides.[6] |
| Instability of a Stock Solution Over Time | Incompatible Solvent or Storage Container. The solvent may be slowly reacting with the compound (e.g., a protic solvent at elevated temperature) or leaching contaminants from an improper storage vessel (e.g., a metal-capped vial).[7] | Prepare stock solutions in high-purity, non-reactive solvents like acetone for immediate use or store at recommended low temperatures (0-8°C).[2] Use glass vials with PTFE-lined caps to avoid metal contact. |
Experimental Protocol: Safe Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, with critical checkpoints for avoiding incompatibility issues.
Objective: To prepare a 10 mg/mL stock solution in acetone.
Materials:
-
This compound (CAS: 133-91-5)
-
Anhydrous Acetone (ACS Grade or higher)
-
Volumetric flask (Class A, glass) with a glass or PTFE stopper
-
Glass funnel
-
Spatula (non-metallic, e.g., ceramic or PTFE-coated)
-
Analytical balance
Workflow Diagram:
Caption: Workflow for safe stock solution preparation.
Procedure:
-
Pre-Experiment Check: Before starting, consult the Safety Data Sheet (SDS) for this compound.[4][7][8] Ensure your planned downstream application does not involve strong bases or oxidizing agents.
-
Weighing: Using a ceramic or PTFE-coated spatula, accurately weigh the required mass of this compound on an analytical balance. Causality: Avoiding metal spatulas prevents potential catalytic degradation or metallic contamination.[7]
-
Transfer: Carefully transfer the weighed powder into a clean, dry glass volumetric flask using a glass funnel.
-
Dissolution: Add approximately 70% of the final volume of anhydrous acetone to the flask. Gently swirl or place in an ultrasonic bath at room temperature until the solid is fully dissolved.
-
Final Volume: Once dissolved, carefully add acetone until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization: Stopper the flask securely with a glass or PTFE stopper and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: If the solution is not for immediate use, transfer it to a labeled amber glass vial with a PTFE-lined cap. Store in a refrigerator at the recommended temperature (typically 0-8°C) to minimize degradation.[2] Causality: Amber glass protects the light-sensitive compound, and the PTFE-lined cap prevents interaction with any metal or adhesive in the cap.[6][13]
Material Compatibility Decision-Making Flowchart
Use this flowchart as a guide during your experimental design phase to proactively screen for potential incompatibilities.
Caption: Decision tree for material compatibility screening.
References
- 1. calibrechem.com [calibrechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. This compound Manufacturers, SDS [mubychem.com]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 12. innospk.com [innospk.com]
- 13. tcichemicals.com [tcichemicals.com]
Troubleshooting low purity in 3,5-Diiodosalicylic acid synthesis
Welcome to the technical support resource for the synthesis of 3,5-Diiodosalicylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to product purity. As an essential intermediate in the manufacturing of anthelmintic agents like Rafoxanide and Closantel, and a valuable building block in medicinal chemistry, achieving high purity of this compound is critical.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges encountered during its synthesis.
Troubleshooting Guide & FAQs
FAQ 1: My final product shows a low melting point and the yield is lower than expected. What are the likely impurities?
A depressed and broad melting point range is a classic indicator of impurities. In the synthesis of this compound via electrophilic iodination of salicylic acid, the primary culprits are typically unreacted starting material and incompletely iodinated intermediates.
Root Cause Analysis:
The iodination of salicylic acid is a stepwise electrophilic aromatic substitution reaction. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct the incoming electrophile (I⁺). The strong activating, ortho-, para-directing hydroxyl group governs the regioselectivity. The first iodine atom adds to either the 3- or 5-position, with the second iodine adding to the remaining vacant ortho/para position.
Low purity often stems from:
-
Incomplete Di-iodination: The reaction may stall after the first iodination step, leading to a mixture containing mono-iodinated species: 3-Iodosalicylic acid and 5-Iodosalicylic acid . These are the most common process-related impurities.[3]
-
Unreacted Salicylic Acid: If the reaction conditions (e.g., stoichiometry of the iodinating agent, reaction time, or temperature) are insufficient, a significant amount of the starting salicylic acid will remain in the crude product.
-
Isomeric Impurities: While the 3,5-diiodo isomer is the major product, trace amounts of other di-iodinated isomers could potentially form, although this is less common due to the directing effects of the substituents.
These impurities have different physical properties than the desired product, leading to the observed depression in melting point.
Diagram of Impurity Formation:
References
Technical Support Center: Synthesis of Iodine Monochloride (ICl)
Welcome to the technical support center for the synthesis of iodine monochloride (ICl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the formation of the common impurity, iodine trichloride (ICl₃), during the synthesis of ICl. This guide offers troubleshooting advice and frequently asked questions to ensure a high-purity yield of ICl for your critical applications.
Understanding the Core Chemistry: ICl vs. ICl₃
Iodine monochloride (ICl) is a valuable interhalogen compound synthesized by the direct combination of iodine and chlorine.[1][2] The reaction is straightforward:
I₂ + Cl₂ → 2ICl
However, the reaction landscape is complicated by the potential for a subsequent, reversible reaction when an excess of chlorine is present[1][2]:
ICl + Cl₂ ⇌ ICl₃
The formation of iodine trichloride (ICl₃), a yellow solid, is a common challenge.[3][4] As a more powerful oxidizing and chlorinating agent than ICl, its presence as an impurity can lead to unintended side reactions, compromising the integrity of subsequent experimental steps.[5] This guide will provide you with the necessary knowledge and protocols to mitigate the formation of this impurity.
Troubleshooting Guide: Preventing ICl₃ Formation
This section addresses common issues encountered during ICl synthesis in a question-and-answer format, providing both the underlying cause and the corrective action.
Issue 1: The product appears as a yellow or orange solid instead of a red-brown liquid/solid. What's happening?
Answer: The formation of a yellow or orange solid is a clear visual indicator of the presence of iodine trichloride (ICl₃).[3][6][7] This occurs when the molar ratio of chlorine to iodine exceeds 1:1, leading to the further chlorination of the desired iodine monochloride product.
Root Cause Analysis:
-
Excess Chlorine Flow: The most direct cause is supplying too much chlorine gas relative to the amount of iodine.
-
Inaccurate Stoichiometric Calculation: Errors in calculating the required amounts of reactants.
-
Localized Chlorine Excess: Poor mixing or a high flow rate of chlorine gas can create localized areas of high chlorine concentration, promoting ICl₃ formation even if the overall stoichiometry is correct.
Preventative & Corrective Actions:
-
Strict Stoichiometric Control: Carefully calculate and measure the molar equivalents of iodine and chlorine. Aim for a 1:1 molar ratio. It is often preferable to have a slight excess of iodine, which can be removed later via distillation.
-
Controlled Chlorine Delivery: Introduce chlorine gas slowly and at a steady rate. Using a mass flow controller can provide precise control over the gas delivery.
-
Efficient Agitation: If the reaction is performed in a solvent, ensure vigorous stirring to maintain a homogenous reaction mixture and prevent localized high concentrations of chlorine. For gas-solid reactions, a rotating flask can help expose fresh iodine surfaces.
-
Temperature Management: The reaction is exothermic.[8] Maintaining a controlled temperature can help regulate the reaction rate.
Issue 2: My reaction has stalled, and a solid yellow layer has formed on the surface of the unreacted iodine.
Answer: This indicates the formation of a solid layer of ICl₃ on the iodine crystals, which physically blocks further reaction between the iodine and chlorine gas.[5]
Root Cause Analysis:
-
Runaway Chlorine Addition: Introducing chlorine too quickly at the beginning of the reaction.
-
Lack of Agitation: In a static setup, the newly formed ICl/ICl₃ mixture can coat the solid iodine, preventing the gas from reaching the unreacted iodine.
Preventative & Corrective Actions:
-
Initial Slow Chlorine Introduction: Begin the chlorine addition very slowly to allow the initial reaction to form liquid ICl, which can then help to dissolve the incoming chlorine and facilitate a more controlled reaction.
-
Mechanical Agitation: For larger-scale preparations, consider a setup that allows for the gentle tumbling or stirring of the iodine crystals.
-
Solvent-Mediated Synthesis: Performing the reaction in an inert solvent like carbon tetrachloride or acetic acid can mitigate this issue by keeping the reactants and products in the same phase.[5] However, this introduces a solvent that may need to be removed later.
Issue 3: How can I remove ICl₃ if it has already formed in my product?
Answer: If ICl₃ has formed, it can be removed through a couple of methods based on its chemical properties.
Corrective Protocols:
-
Distillation: ICl can be purified by distillation.[9][10] ICl₃ is less volatile than ICl, and it also tends to decompose back into ICl and Cl₂ at elevated temperatures (decomposition is significant above 77°C).[11] Therefore, careful distillation can separate the more volatile ICl.
-
Addition of Stoichiometric Iodine: A clever approach is to add a calculated amount of iodine to the impure mixture.[5] The added iodine will react with the ICl₃ to produce ICl.
ICl₃ + I₂ → 3ICl
This method has the advantage of converting the impurity into the desired product, thereby increasing the overall yield. The mixture should be stirred and gently warmed to facilitate the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to distinguish between ICl and ICl₃?
A1: The physical properties are quite distinct and serve as a good preliminary indicator of purity.
| Property | Iodine Monochloride (ICl) | Iodine Trichloride (ICl₃) |
| Appearance | Red-brown liquid or black crystals (α- and β-forms)[2] | Bright yellow crystalline solid[3] |
| Melting Point | α-form: 27.2 °C, β-form: 13.9 °C[2] | 63 °C (decomposes)[3] |
| State at STP | Solid/Liquid | Solid |
Q2: Why is moisture sensitivity a concern during ICl synthesis?
A2: Both ICl and ICl₃ are sensitive to moisture and will hydrolyze.[1][12] The presence of water can lead to the formation of hydrochloric acid, iodine, and iodic acid, which will contaminate the product and reduce the yield.[1] It is crucial to use dry glassware and dry chlorine gas for the synthesis.[10]
Q3: Can I store ICl that contains some ICl₃?
A3: It is not recommended. ICl₃ is less stable than ICl and can slowly decompose, releasing chlorine gas.[11] This can build up pressure in a sealed container. Furthermore, as mentioned, ICl₃ is a stronger oxidizing and chlorinating agent, and its presence can lead to unexpected reactivity. For long-term storage and for use in sensitive applications, it is best to purify the ICl.
Q4: What is the best way to monitor the reaction to prevent ICl₃ formation?
A4: Visual observation is a powerful tool. As you pass chlorine gas over iodine, you will see the formation of a dark brown liquid, which is ICl.[1][2] If you start to see the formation of a yellow solid, this is an indication that you are beginning to form ICl₃, and you should reduce or stop the flow of chlorine.
Experimental Protocols & Visual Guides
Protocol 1: Synthesis of High-Purity ICl
This protocol is designed to minimize the formation of ICl₃.
-
Setup: Assemble a dry, all-glass apparatus consisting of a chlorine gas generator, a drying tube (filled with anhydrous CaCl₂ or concentrated H₂SO₄), a reaction flask containing a known quantity of crystalline iodine, and a condenser leading to a collection flask.[10]
-
Chlorine Generation: Generate chlorine gas by a standard method, such as the reaction of hydrochloric acid with potassium permanganate or sodium hypochlorite.[9][10] Ensure the gas is dried before it enters the reaction flask.
-
Reaction: Slowly pass the dry chlorine gas over the iodine crystals with gentle agitation if possible. The reaction is exothermic, and the iodine will melt and react to form a dark brown liquid.[8]
-
Monitoring: Carefully observe the color of the reaction mixture. The goal is to stop the chlorine flow once all the solid iodine has been consumed and before any yellow solid (ICl₃) appears. It is better to leave a small amount of unreacted iodine than to form ICl₃.
-
Purification (if necessary): If a small amount of unreacted iodine remains, or if some ICl₃ has formed, purify the crude product by distillation.[9] The fraction boiling at 97-103 °C should be collected.[10]
Diagrams
Reaction Pathway Diagram:
References
- 1. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 2. Iodine_monochloride [chemeurope.com]
- 3. Iodine trichloride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. JPH0735243B2 - Method for producing iodine monochloride - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - ICl and ICl3 - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. webqc.org [webqc.org]
- 12. calibrechem.com [calibrechem.com]
Technical Support Center: Purification of 3,5-Diiodosalicylic Acid via Alkalized Acid Precipitation
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development utilizing the alkalized acid precipitation method to purify 3,5-Diiodosalicylic acid (3,5-DISA). Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure robust and reproducible outcomes.
Introduction to the Method
The alkalized acid precipitation method is a cornerstone technique for purifying acidic organic compounds like this compound. Its efficacy hinges on the differential solubility of the target molecule and its impurities between aqueous alkaline and acidic conditions. The core principle involves dissolving the crude, acidic 3,5-DISA in a basic solution to form its highly water-soluble salt (a sodium or potassium diiodosalicylate). Insoluble impurities are then removed by filtration. Subsequently, the clear filtrate is acidified, which protonates the salicylate salt, causing the purified, water-insoluble this compound to precipitate out of the solution.[1] This method is particularly effective at removing non-acidic or weakly acidic impurities.
Purification Workflow Diagram
The following diagram illustrates the complete workflow for the alkalized acid precipitation of this compound.
Caption: Workflow of the Alkalized Acid Precipitation Method.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process, providing explanations and actionable solutions.
Issue 1: The crude this compound does not fully dissolve in the alkaline solution.
-
Question: I've added the calculated amount of aqueous sodium hydroxide, but a significant amount of solid material remains. What's happening?
-
Answer: This issue typically points to one of three possibilities:
-
Insufficient Base: The most common cause is an insufficient quantity of base to neutralize all the acidic protons of the 3,5-DISA and any other acidic impurities present in your crude material. The carboxylic acid proton is the primary site of reaction, but the phenolic proton is also acidic.
-
Insoluble Non-Acidic Impurities: Your crude product may contain a high percentage of non-acidic impurities that are inherently insoluble in the aqueous base.
-
Low Solubility of the Salt: While generally high, the solubility of the diiodosalicylate salt can be exceeded if the solution is too concentrated or if the temperature is too low.
-
-
Solutions:
-
Incremental Addition of Base: Add more of your alkaline solution dropwise while stirring and monitoring for dissolution. A slight excess of base is often necessary to ensure complete dissolution.
-
pH Check: Use pH paper or a pH meter to ensure the solution is distinctly alkaline (pH > 9). If the pH is still near neutral or acidic, more base is required.
-
Gentle Warming: Gently warm the mixture (e.g., to 40-50°C) to increase the rate of dissolution and the solubility of the salt. Avoid excessive heat, which could promote degradation.
-
Proceed to Filtration: If a solid remains despite a confirmed alkaline pH and warming, it is likely an insoluble impurity. Proceed to the filtration step to remove it before acidification.
-
Issue 2: The solution is darkly colored after alkalization.
-
Question: Upon dissolving my crude product in potassium carbonate solution, the solution turned a dark brown/yellow. Will this affect my final product?
-
Answer: The color likely originates from colored impurities or oxidation products. Salicylic acid and its derivatives can be susceptible to oxidation, which can be accelerated under alkaline conditions, especially in the presence of trace metal ions and heat.[2]
-
Solutions:
-
Activated Charcoal Treatment: After dissolving the crude product and before filtering insoluble impurities, add a small amount of activated charcoal (typically 1-2% w/w relative to the crude product) to the warm solution. Stir for 5-15 minutes. The charcoal will adsorb many colored organic impurities.
-
Hot Filtration: Filter the solution while it is still warm to remove the charcoal and any other insoluble matter. This must be done carefully to prevent premature crystallization of the product in the funnel.
-
Issue 3: No precipitate, or very little precipitate, forms upon acidification.
-
Question: I've added hydrochloric acid to my clear alkaline filtrate, but the solution remains clear. Where is my product?
-
Answer: This indicates that the 3,5-DISA has not yet reached its point of minimal solubility.
-
Insufficient Acid: You have not added enough acid to fully protonate the diiodosalicylate salt back to the neutral, water-insoluble carboxylic acid.
-
Excessive Volume: The total volume of the solution may be too large, keeping the concentration of the protonated 3,5-DISA below its solubility limit, which is very low in water (approx. 0.02 g/100 mL at 25°C).[3][4]
-
-
Solutions:
-
Monitor pH: Add acid portion-wise while stirring vigorously and continuously check the pH. A precipitate should begin to form as the pH drops below 6 and should be complete at a strongly acidic pH (pH 1-2).
-
Cooling and Agitation: Once the solution is acidic, cool it in an ice bath. Reduced temperature decreases the solubility of 3,5-DISA. Stirring or scratching the inside of the beaker with a glass rod can help induce crystallization.
-
Reduce Volume (If Necessary): If the yield is still low due to high dilution, you may need to carefully reduce the volume by evaporation under reduced pressure before acidification in future runs. However, ensure pH monitoring is the first step.
-
Issue 4: The precipitate is oily, gummy, or very fine instead of crystalline.
-
Question: When I added the acid, an oily substance formed instead of a solid powder. How can I get a crystalline product?
-
Answer: Oiling out or the formation of very fine particles often occurs when precipitation happens too rapidly from a supersaturated solution or at a temperature above the melting point of the hydrated product.
-
Solutions:
-
Slow Acid Addition: Add the acid slowly and with vigorous stirring to the filtrate. This prevents localized areas of high acidity and allows crystals to form gradually.
-
Control Temperature: Perform the precipitation at a lower temperature. Cooling the alkaline filtrate in an ice bath before and during the slow addition of acid is highly effective.
-
"Digestion": After precipitation is complete, continue to stir the slurry at a controlled temperature (e.g., room temperature or slightly below) for a period (30-60 minutes). This process, known as digestion, allows the initial fine or amorphous particles to reorganize into larger, more stable crystals, which are easier to filter.
-
Frequently Asked Questions (FAQs)
Q1: Which base should I use for the alkalization step?
-
A1: Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).
-
Strong Bases (NaOH, KOH): React quickly and are effective. However, they significantly increase the solution's ionic strength and can promote hydrolysis of ester impurities if present. They are also more corrosive.
-
Weaker Bases (Na₂CO₃, K₂CO₃): Generally preferred as they are less harsh and less likely to cause degradation of the target molecule. The reaction produces CO₂, so slow addition of the crude acid to the base solution (or vice-versa) is necessary to control foaming.
-
Q2: What is the optimal pH for precipitating this compound?
-
A2: The goal is to fully protonate the carboxylate and phenolic groups to minimize water solubility. 3,5-DISA is a moderately strong acid. To ensure complete precipitation, the final pH of the solution should be adjusted to pH 1-2 . This provides a sufficient excess of H⁺ ions to drive the equilibrium towards the neutral, insoluble acid form.
Q3: My final product has a low melting point and looks off-white or yellow. What are the likely impurities?
-
A3: A depressed and broad melting point suggests the presence of impurities. The expected melting point for pure 3,5-DISA is around 230-240 °C (with decomposition).[5] Common impurities include:
-
Starting Material (Salicylic Acid): Incomplete iodination during synthesis.
-
Mono-iodinated Species (e.g., 3-Iodosalicylic acid or 5-Iodosalicylic acid): Incomplete reaction or side reactions.[4]
-
Residual Solvents: Inadequate drying.
-
Oxidation Products: As mentioned in the troubleshooting section.
-
Inorganic Salts: Insufficient washing of the final product to remove salts like NaCl or K₂SO₄ formed during neutralization.
-
-
Purity should be confirmed by an analytical method like High-Performance Liquid Chromatography (HPLC).[1][6]
Q4: What is the best way to wash the final precipitated product?
-
A4: The key is to use a solvent that will wash away residual acid and dissolved inorganic salts without dissolving a significant amount of your product.
-
Cold Deionized (DI) Water: This is the ideal choice. The solubility of 3,5-DISA in water is very low, and this is further minimized at lower temperatures.[3] Wash the filter cake with several small portions of ice-cold DI water.
-
Check for Acidity: Continue washing until the filtrate runs neutral (check with pH paper). This ensures all the mineral acid used for precipitation has been removed.
-
Q5: Can this purification method be scaled up for larger quantities?
-
A5: Yes, the alkalized acid precipitation method is highly scalable and commonly used in industrial processes.[1] Key considerations for scale-up include:
-
Heat Management: Both the dissolution in base (exothermic) and the neutralization with acid (highly exothermic) will generate significant heat. A jacketed reactor with temperature control is essential to prevent overheating and potential degradation.
-
Efficient Agitation: Mechanical stirring is required to ensure homogeneity during dissolution and to manage the slurry during precipitation for uniform crystal growth.
-
Controlled Addition Rates: Use addition funnels or pumps for the slow, controlled addition of reagents to manage reaction rates and heat generation.
-
Experimental Protocol: Purification of this compound
This protocol outlines a standard lab-scale procedure for purifying 10 grams of crude 3,5-DISA.
1. Dissolution (Alkalization): a. Place 10.0 g of crude this compound into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Prepare a 5% (w/v) aqueous solution of sodium carbonate (Na₂CO₃). c. Slowly add the 5% Na₂CO₃ solution to the flask in portions while stirring. Use approximately 100-150 mL initially. d. Gently warm the mixture to 40-50 °C on a hot plate to aid dissolution. e. Continue adding Na₂CO₃ solution dropwise until all the solid has dissolved and the solution pH is confirmed to be > 9.
2. Decolorization (Optional): a. If the solution is significantly colored, add 0.1-0.2 g (1-2% w/w) of activated charcoal. b. Stir the hot solution for 10-15 minutes.
3. Hot Filtration: a. Set up a hot filtration apparatus using a Büchner funnel and filter paper. Pre-heat the funnel with hot water. b. Quickly filter the hot solution under vacuum to remove insoluble impurities and charcoal.
4. Precipitation (Acidification): a. Transfer the warm, clear filtrate to a clean 500 mL beaker and cool it in an ice-water bath. b. Prepare a 1 M solution of hydrochloric acid (HCl). c. While stirring vigorously, add the 1 M HCl solution dropwise to the cold filtrate. d. A white precipitate will begin to form. Continue adding HCl until the pH of the slurry is between 1 and 2 (verify with a pH meter or pH paper). e. Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation (digestion).
5. Isolation and Washing: a. Collect the white precipitate by vacuum filtration using a Büchner funnel. b. Wash the filter cake with three portions of 25 mL of ice-cold deionized water. c. Continue washing until the filtrate is neutral.
6. Drying: a. Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product should be a white to off-white crystalline powder.[1][6]
Chemical Properties and Data
The table below summarizes key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 133-91-5 | [3][7] |
| Molecular Formula | C₇H₄I₂O₃ | [7][8] |
| Molecular Weight | 389.91 g/mol | [7][8] |
| Appearance | White to off-white or beige crystalline powder | [3][5][7] |
| Melting Point | 230-240 °C (with decomposition) | [5] |
| Water Solubility | 0.02 g/100 mL (at 25 °C) | [3][4] |
| Organic Solvent Solubility | Freely soluble in alcohol, ether, and acetone; practically insoluble in chloroform and benzene. | [7] |
References
- 1. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. innospk.com [innospk.com]
- 4. This compound | CAS#:133-91-5 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound|Pharmaceutical Intermediate [benchchem.com]
- 7. This compound [drugfuture.com]
- 8. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Halogen Showdown in Protein Binding: A Comparative Guide to 3,5-Diiodosalicylic Acid and 3,5-Dibromosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular recognition, the substitution of a single atom can dramatically alter the binding affinity and specificity of a ligand for its protein target. This guide provides an in-depth comparison of two closely related salicylic acid derivatives, 3,5-diiodosalicylic acid and 3,5-dibromosalicylic acid, focusing on their interactions with proteins. By examining the underlying principles of halogen bonding and presenting supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions in ligand design and optimization.
The Critical Role of Halogen Substitution in Molecular Recognition
At first glance, this compound and 3,5-dibromosalicylic acid are structurally very similar. Both are derivatives of salicylic acid, a well-known scaffold in medicinal chemistry[1]. The key difference lies in the halogen atoms adorning the phenyl ring: iodine versus bromine. This seemingly subtle change has profound implications for their protein binding capabilities, primarily due to a non-covalent interaction known as halogen bonding.
A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom in a protein backbone or side chain[2][3]. The strength of this interaction is highly dependent on the identity of the halogen, following the general trend: Iodine > Bromine > Chlorine > Fluorine[2]. This hierarchy is attributed to the increasing size and polarizability of the halogen atom, which leads to a more positive σ-hole[4]. Consequently, iodine is capable of forming stronger and more directional halogen bonds compared to bromine[2][3]. This fundamental difference is the cornerstone of the comparative analysis that follows.
Comparative Binding Analysis: The Case of Transthyretin
Direct, head-to-head comparative studies of this compound and 3,5-dibromosalicylic acid binding to the same protein target are scarce in the literature. However, we can draw valuable insights from studies on the protein transthyretin (TTR), a transport protein in the blood plasma[5][6]. TTR has been extensively studied as a target for ligands that can stabilize its tetrameric structure and prevent amyloid fibril formation, a hallmark of certain amyloidotic diseases[5].
A study by Gales et al. (2007) investigated the binding of salicylic acid and its iodinated derivatives to TTR[5][6]. Their findings demonstrated that iodination significantly enhances the binding affinity for TTR. Specifically, this compound was shown to be a more potent binder than both salicylic acid and 5-iodosalicylic acid[5][6].
While this study did not include 3,5-dibromosalicylic acid, other research has explored the interaction of dibrominated compounds with TTR[7][8]. By comparing the structural data from the TTR-diiodosalicylate complex with the binding modes of other brominated ligands, we can infer the likely differences in their interactions.
Quantitative Binding Data Summary
| Compound | Protein Target | Method | Key Findings | Reference |
| This compound | Transthyretin (TTR) | X-ray Crystallography, Binding Assays | Higher binding affinity compared to salicylic acid and 5-iodosalicylic acid. The iodine atoms form key interactions in the halogen-binding pockets of TTR. | [5][6] |
| Dibromoflavonoids | Transthyretin (TTR) | X-ray Crystallography | Bromine atoms form strong interactions within the halogen-binding pockets of TTR, contributing significantly to binding. | [7][8] |
Structural Insights: Visualizing the Halogen Advantage
The crystal structure of this compound in complex with TTR reveals the structural basis for its enhanced affinity[5][6]. The iodine atoms are perfectly positioned to engage in halogen bonds with the protein's backbone carbonyl oxygens within the binding pocket.
References
- 1. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-di-nitro-benzoic acid with 4-amino-salicylic acid and 2-hy-droxy-3-(1H-indol-3-yl)propenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijres.org [ijres.org]
- 3. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 8. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Synthesis of 3,5-Diiodosalicylic Acid: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical synthesis and materials science, 3,5-diiodosalicylic acid stands out as a pivotal intermediate. Its applications are extensive, ranging from the synthesis of potent anthelmintic drugs like closantel and rafoxanide to its use as a building block for advanced diagnostic contrast agents.[1][2] The efficiency, safety, and scalability of its synthesis are therefore of paramount importance. This guide provides a detailed, experience-driven comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering a rationale for experimental choices and providing the data necessary for informed methodological selection.
The Chemistry of Iodinating Salicylic Acid
The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The salicylic acid ring is activated towards electrophilic attack by the hydroxyl (-OH) and, to a lesser extent, the carboxyl (-COOH) groups. Both are ortho, para-directing. With the para position (C4) sterically hindered by the carboxyl group, and the ortho positions (C3, C5) being activated, electrophilic substitution readily occurs at these two sites, leading to the desired 3,5-disubstituted product. The core challenge lies in the choice of the iodinating agent—the source of the electrophilic iodine (I⁺).
Method 1: The Classic Approach - Direct Iodination with Iodine Monochloride (ICl)
This is a robust and high-yielding method that has been a mainstay in organic synthesis for decades. It employs iodine monochloride (ICl), a potent and highly reactive interhalogen compound, as the iodinating agent.
Mechanistic Rationale
The I-Cl bond is polarized towards the more electronegative chlorine atom, rendering the iodine atom distinctly electrophilic. This potent electrophile readily attacks the electron-rich salicylic acid ring. The choice of glacial acetic acid as a solvent is strategic; it is polar enough to dissolve the reactants but is aprotic and does not interfere with the electrophile, facilitating a clean reaction.
Detailed Experimental Protocol
A representative protocol adapted from Organic Syntheses.[3]
-
Reactant Preparation: In a 2-liter beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid. Complete dissolution may occur upon addition of the ICl solution.
-
Addition of Iodinating Agent: With continuous stirring, add a solution of 62 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid.
-
Precipitation and Reaction: Add 725 mL of water to the reaction mixture. A yellow precipitate of this compound will form. Gradually heat the stirred mixture to 80°C and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.
-
Isolation: Cool the mixture to room temperature. Collect the solid precipitate via suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with a small amount of acetic acid, followed by a thorough wash with water to remove residual acid and salts.
-
Purification & Drying: For high purity, the crude solid (approx. 75 g) can be dissolved in 100 mL of warm acetone, filtered to remove insolubles, and reprecipitated by the slow addition of 400 mL of water to the filtrate. The purified product is then collected by suction filtration, washed with water, and dried.
Performance & Data
| Parameter | Value / Observation | Source(s) |
| Yield | 91–92% | [3] |
| Purity (HPLC) | >98% | [4] |
| Reaction Time | ~1-2 hours (including heating) | [3][4] |
| Reagents | Salicylic Acid, Iodine Monochloride, Glacial Acetic Acid | [3] |
| Advantages | High, reliable yield; straightforward procedure. | |
| Disadvantages | ICl is corrosive, moisture-sensitive, and relatively expensive; acetic acid solvent has a pungent odor and can be difficult to recover.[5][6] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the iodine monochloride method.
Method 2: The "In-Situ" Approach - Iodination with NaI and Sodium Hypochlorite (NaOCl)
This method represents a greener and safer alternative, avoiding the handling of highly corrosive ICl. It relies on the in-situ generation of the electrophilic iodine species by oxidizing a simple iodide salt (sodium iodide) with a common household and lab reagent, sodium hypochlorite (bleach).
Mechanistic Rationale
The reaction is typically performed under basic conditions. Sodium hypochlorite (NaOCl) oxidizes sodium iodide (NaI) to generate molecular iodine (I₂) or hypoiodite (IO⁻), which acts as the electrophile. The basic medium deprotonates the phenolic hydroxyl group of salicylic acid to form a phenoxide. This phenoxide is a much more powerful activating group than the neutral hydroxyl group, making the aromatic ring exceptionally electron-rich and highly susceptible to electrophilic attack, even by a milder iodinating agent like I₂.
Detailed Experimental Protocol
A representative protocol based on the iodination of similar phenolic compounds.[7][8]
-
Reactant Preparation: Dissolve salicylic acid in a stoichiometric amount of aqueous sodium hydroxide solution in a flask. Add two equivalents of sodium iodide and stir until fully dissolved.
-
Reaction Setup: Cool the flask in an ice bath to maintain a temperature of 0-5°C.
-
Addition of Oxidant: While stirring vigorously, add a solution of sodium hypochlorite (commercial bleach, ~5-6%) dropwise. The rate of addition should be controlled to keep the temperature below 10°C. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Once the reaction is complete, remove the flask from the ice bath. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is ~1-2. The product will precipitate as a solid.
-
Purification & Drying: Collect the precipitate by suction filtration, wash thoroughly with cold water to remove salts, and then wash with a small amount of sodium thiosulfate solution to remove any residual iodine. The product can be further purified by recrystallization from an ethanol/water mixture and then dried.
Performance & Data
| Parameter | Value / Observation | Source(s) |
| Yield | 70–85% (Typical) | |
| Purity (HPLC) | Good, may require recrystallization for >99% purity | |
| Reaction Time | 1–3 hours | |
| Reagents | Salicylic Acid, Sodium Iodide, Sodium Hypochlorite, NaOH, HCl | [7][8] |
| Advantages | Utilizes inexpensive, readily available, and less hazardous reagents; avoids corrosive ICl and acetic acid. | |
| Disadvantages | Reaction is exothermic and requires careful temperature control; yields are generally slightly lower than the ICl method. |
Experimental Workflow
Caption: Workflow for the in-situ synthesis of this compound using NaI and NaOCl.
Head-to-Head Comparison & Recommendations
| Feature | Method 1: Iodine Monochloride | Method 2: NaI / Sodium Hypochlorite |
| Yield | Excellent (90%+) [3] | Good (70-85%) |
| Safety & Handling | ICl is highly corrosive and requires careful handling in a fume hood. | Reagents are common, less hazardous, and easier to handle. |
| Process Control | Straightforward thermal control. | Exothermic reaction requires careful cooling and controlled addition. |
| Cost | Higher, due to the cost of ICl. | Lower, reagents are inexpensive commodities. |
| Environmental Impact | Use of acetic acid solvent can present recovery/disposal challenges. | Aqueous medium is more environmentally friendly. |
| Purity | Often produces a very pure product directly.[4] | May require recrystallization to remove inorganic salts and byproducts. |
Senior Scientist's Recommendation:
The choice between these two robust methods is a function of your laboratory's priorities.
-
For bench-scale synthesis, rapid development, and when the highest possible yield is the primary driver , the Iodine Monochloride method is often the superior choice. Its reliability and the high purity of the crude product can streamline the overall workflow.
-
For process scale-up, cost-sensitive projects, and in environments where minimizing hazardous material handling is a priority , the in-situ NaI/NaOCl method is highly recommended. Its "greener" profile, coupled with the low cost and wide availability of its reagents, makes it an attractive and scalable industrial alternative.
Both methods are validated and effective. The final decision should be based on a careful assessment of the available equipment, safety protocols, and the economic and environmental goals of the project.
References
- 1. This compound|Pharmaceutical Intermediate [benchchem.com]
- 2. eskayiodine.com [eskayiodine.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 6. JP2677687B2 - Method for producing this compound - Google Patents [patents.google.com]
- 7. Iodination Of Salicylamide Lab Report - 1008 Words | Bartleby [bartleby.com]
- 8. Iodination Of Salicylamide Lab Report | PDF [slideshare.net]
A Senior Application Scientist's Guide to Cross-Reactivity in 3,5-Diiodosalicylic Acid Immunoassays
For researchers and drug development professionals, the accurate quantification of small molecules like 3,5-Diiodosalicylic acid (DISA) is paramount. As a key intermediate in the synthesis of pharmaceuticals, particularly anthelmintic agents like closantel, and a subject of biological research, its precise measurement is critical.[1][2] Immunoassays offer a sensitive and high-throughput method for this purpose. However, the Achilles' heel of any immunoassay for a small molecule is specificity, particularly the potential for cross-reactivity with structurally similar compounds.
This guide provides an in-depth technical comparison of the principles and practices for evaluating cross-reactivity in the context of a this compound assay. While commercially available, fully validated immunoassays specifically for DISA are not abundant, this guide will leverage data from assays for the parent molecule, salicylic acid, to illustrate the critical concepts and provide a framework for validation. We will explore the theoretical underpinnings of cross-reactivity, detail the experimental protocols for its assessment, and present comparative data to inform your assay selection and validation strategy.
The Molecular Basis of Cross-Reactivity in DISA Assays
Immunoassays for small molecules like this compound typically operate on a competitive principle.[3] In this format, free DISA in a sample competes with a labeled version of DISA (e.g., an enzyme conjugate) for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of DISA in the sample.
Cross-reactivity occurs when the antibody, raised against a DISA-protein conjugate, recognizes and binds to molecules other than DISA.[4] This binding is a function of the structural similarity between DISA and the interfering compound. For DISA, potential cross-reactants include its precursor, salicylic acid, mono-iodinated salicylic acids, and other halogenated or substituted salicylates. The presence of such compounds in a sample can lead to an overestimation of the true DISA concentration, compromising data integrity.
It is a crucial, yet often overlooked, fact that cross-reactivity is not an intrinsic and fixed characteristic of an antibody. Instead, it is a property of the entire assay system.[4][5][6] The assay format, the specific reagents, and the concentrations used can all modulate the observed cross-reactivity of the same antibody.[4][5][6]
Designing a Cross-Reactivity Study for a DISA Assay
A robust cross-reactivity study is a cornerstone of immunoassay validation. The fundamental approach involves testing a panel of structurally related compounds in the assay and determining their ability to displace the labeled antigen from the antibody, relative to DISA itself.
Potential Cross-Reactants for this compound
A logical starting point for designing a cross-reactivity panel is to consider the synthetic route of DISA and its potential metabolites or precursors. The synthesis of DISA often starts from salicylic acid and involves iodination.[7][8][9][10] Therefore, key compounds to include in a cross-reactivity panel would be:
-
Salicylic Acid: The parent molecule and a likely impurity.
-
5-Iodosalicylic Acid & 3-Iodosalicylic Acid: Mono-iodinated intermediates or byproducts.
-
Other Halogenated Salicylates: Such as brominated or chlorinated analogs, if relevant to the sample matrix.
-
Structurally Related Drugs: For example, Diflunisal, which has a substituted salicylic acid structure.[11]
-
Metabolites: If DISA is being measured in a biological matrix, its potential metabolites should be considered.
Experimental Protocol: Determining Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps for assessing the cross-reactivity of potential interferents in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound.
Objective: To quantify the percentage of cross-reactivity of structurally related compounds in a DISA immunoassay.
Materials:
-
Microplate pre-coated with an anti-DISA antibody.
-
This compound standard.
-
Potential cross-reactant compounds.
-
DISA-Horseradish Peroxidase (HRP) conjugate (or other enzyme conjugate).
-
Assay Buffer.
-
Wash Buffer.
-
TMB Substrate Solution.
-
Stop Solution.
-
Microplate reader.
Workflow:
Caption: Workflow for Cross-Reactivity Assessment in a Competitive ELISA.
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a stock solution of the this compound standard in the provided Assay Buffer.
-
Perform a serial dilution of the DISA standard to generate a standard curve (e.g., from 1000 ng/mL down to 1 ng/mL).
-
For each potential cross-reactant, prepare a stock solution and a similar serial dilution series. The concentration range for the cross-reactants should typically extend to at least 10-fold higher than the highest DISA standard.
-
-
Assay Execution:
-
Add 50 µL of each standard, control, and cross-reactant dilution to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the DISA-HRP conjugate to each well.
-
Incubate the plate for the recommended time (e.g., 60 minutes at room temperature) to allow for competitive binding.
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Plot the absorbance values against the concentration for the DISA standard to generate a standard curve.
-
Similarly, plot the absorbance values for each cross-reactant against their respective concentrations.
-
Determine the concentration of DISA that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of DISA / IC50 of Cross-Reactant) x 100
-
Comparative Analysis: Lessons from Salicylic Acid Immunoassays
The following table summarizes published cross-reactivity data for several compounds in two different immunoassay formats for salicylate: Fluorescence Polarization Immunoassay (FPIA) and a colorimetric assay.
| Compound | Immunoassay Type | % Cross-Reactivity | Reference |
| Salicylic Acid | FPIA | 100% | [11][12] |
| Colorimetric | 100% | [13] | |
| 5-Methylsalicylic Acid | FPIA | 1200% | [11][12] |
| Diflunisal | FPIA | 130 - 222% | [11][12] |
| Colorimetric | 20 - 52.5% | [12] | |
| 5-Aminosalicylic Acid | FPIA | 122% | [11] |
| Acetylsalicylic Acid (Aspirin) | FPIA | Minimal | [14] |
| ELISA | Negligible | [14] |
Key Observations and Implications for DISA Assays:
-
High Specificity is Not a Given: The data clearly shows that even for a well-established analyte like salicylic acid, significant cross-reactivity can occur.
-
Assay Format Matters: Diflunisal shows much higher cross-reactivity in the FPIA format compared to the colorimetric assay. This underscores the importance of validating the specific assay format you intend to use.[11][12][14]
-
Substitutions on the Salicylic Acid Ring are Critical: The FPIA for salicylic acid showed a remarkable 1200% cross-reactivity with 5-Methylsalicylic acid, indicating that the antibody in that particular assay has a higher affinity for the methylated version than for salicylic acid itself.[11][12] This has direct implications for a DISA assay, where the two large iodine atoms on the ring will be the primary determinants of antibody recognition and specificity.
Structural Considerations for Cross-Reactivity
The following diagram illustrates the structural similarities between this compound and its potential cross-reactants. The antibody's binding site (paratope) will have a specific three-dimensional shape and chemical properties that favor binding to the di-iodinated structure. Any other molecule that can fit into this binding site, even with lower affinity, will exhibit cross-reactivity.
Caption: Structural comparison of this compound and potential cross-reactants.
Conclusion and Recommendations
The development and validation of a robust immunoassay for this compound demand a thorough investigation of its specificity. While off-the-shelf solutions with comprehensive cross-reactivity data may be limited, a systematic evaluation of potential interferents is a non-negotiable aspect of good scientific practice.
Our key recommendations are:
-
Assume Nothing: Do not assume that an immunoassay is specific to your target analyte without empirical evidence.
-
Perform Rigorous Cross-Reactivity Testing: Utilize the protocol outlined in this guide to test a panel of structurally related compounds that are relevant to your samples.
-
Understand Your Assay's Limitations: The cross-reactivity profile you generate will define the limitations of your assay. If significant cross-reactivity is observed with a compound that is likely to be present in your samples, you may need to consider alternative analytical methods, such as LC-MS/MS, for confirmatory analysis.
-
Assay-Specific Validation is Crucial: As demonstrated by the data from salicylic acid assays, cross-reactivity is highly dependent on the specific antibody and assay format.[14] Therefore, it is imperative to validate the specific assay you plan to use in your laboratory.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable data in their studies involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calibrechem.com [calibrechem.com]
- 3. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | Semantic Scholar [semanticscholar.org]
- 7. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 11. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Clinical evaluation of the EMIT salicylic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 3,5-Diiodosalicylic Acid
Introduction
3,5-Diiodosalicylic acid (DISA) is a halogenated derivative of salicylic acid, identified by its CAS number 133-91-5.[1] With a molecular formula of C₇H₄I₂O₃ and a molecular weight of 389.91 g/mol , this off-white to beige crystalline powder is a critical intermediate in the pharmaceutical industry.[1] Its primary role is in the synthesis of potent anthelmintic drugs for veterinary use, such as closantel and rafoxanide.[2] Given its direct impact on the quality and efficacy of final drug products, the rigorous analytical characterization of DISA is not merely a procedural step but a fundamental requirement for ensuring purity, stability, and structural integrity.
This guide provides a comparative analysis of the principal analytical techniques for the characterization of this compound. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a self-validating system of analysis, where orthogonal techniques converge to provide a complete and trustworthy profile of the molecule.
Physicochemical Properties: The Foundation of Analytical Strategy
A successful analytical strategy begins with a firm understanding of the analyte's properties. These characteristics dictate choices in solvents, instrumentation, and potential challenges.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₇H₄I₂O₃ | Confirmed by Mass Spectrometry.[3] |
| Molecular Weight | 389.91 g/mol | Foundational value for MS and calculating molar concentrations.[1][3] |
| Appearance | Off-white to beige or grey powder | Visual inspection is the first, simplest check for impurities.[1][4] |
| Melting Point | ~220-236 °C (with decomposition) | A key indicator of purity; a broad range suggests impurities.[1][5][6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, acetone, ether).[4][6] | Crucial for preparing samples for NMR, UV-Vis, and HPLC analysis. |
| pKa | 2.07 (Predicted) | Influences mobile phase pH selection in reverse-phase HPLC.[4] |
Part 1: Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides a "fingerprint" of the molecule, offering definitive structural information and confirming functional group identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure determination. It maps the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.
Expertise & Experience: For DISA, ¹H NMR confirms the substitution pattern on the aromatic ring, while ¹³C NMR verifies the presence of all seven unique carbon atoms. The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are often broad and may exchange with deuterium in the solvent, providing further structural confirmation. Due to its poor solubility in less polar solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~8.0-8.2 ppm (2H, d): Two aromatic protons, split into doublets by each other.
-
~11-13 ppm (1H, s, broad): Carboxylic acid proton.
-
~9-11 ppm (1H, s, broad): Phenolic hydroxyl proton.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
~170 ppm: Carboxylic acid carbon (C=O).
-
~160 ppm: Carbon bearing the hydroxyl group.
-
~110-145 ppm: Four other aromatic carbons.
-
~80-90 ppm: Two carbons bearing the iodine atoms (heavy atom effect shifts them upfield).
Spectral data for this compound is available in public databases like PubChem, which can be used as a reference.[3][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.
Expertise & Experience: The IR spectrum of DISA is dominated by the stretches of its hydroxyl and carbonyl groups. The carboxylic acid O-H stretch is a hallmark, appearing as a very broad band from 2500 to 3500 cm⁻¹, a result of strong hydrogen bonding. This often overlaps with the aromatic C-H stretches. The C=O stretch of the carboxylic acid is a strong, sharp peak. The presence of heavy iodine atoms will result in C-I stretching vibrations in the fingerprint region (< 600 cm⁻¹), though these can be difficult to assign definitively.
Key IR Absorption Bands for DISA:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3500 | Very broad, strong |
| O-H (Phenol) | 3200-3600 | Broad, medium (often obscured by acid O-H) |
| C=O (Carbonyl) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to sharp peaks |
| C-O Stretch | 1210-1320 | Strong |
This technique is exceptionally useful for quick identity confirmation against a known standard.[3]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the aromatic ring in DISA.
Expertise & Experience: While not as structurally informative as NMR or IR, UV-Vis is a powerful quantitative tool. According to Beer-Lambert's Law, absorbance is directly proportional to concentration, making it ideal for simple purity assays or dissolution studies once a standard curve is established. The substituted benzene ring in DISA acts as a chromophore. Based on similar compounds like 3,5-dihydroxybenzoic acid, which has absorption maxima around 208, 250, and 308 nm, we can expect DISA to absorb strongly in the UV region.[8] The exact λ_max (wavelength of maximum absorbance) should be determined experimentally in the chosen solvent (e.g., ethanol or methanol).
Part 2: Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating DISA from impurities, including starting materials (salicylic acid), intermediates (mono-iodinated species), and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity testing and quantitative analysis. For a moderately polar compound like DISA, reverse-phase HPLC is the method of choice.
Trustworthiness: A self-validating HPLC method must demonstrate specificity, linearity, accuracy, and precision. Specificity is proven by separating the main DISA peak from all potential and known impurities. This is often confirmed using a photodiode array (PDA) detector, which can check for peak purity by comparing spectra across the peak. Purity is frequently verified by this method post-synthesis.[2][9]
Experimental Workflow:
Caption: High-level workflow for HPLC analysis of this compound.
Detailed Protocol: Reverse-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a suitable λ_max, determined by UV-Vis scan (e.g., 230 nm).[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of DISA at ~1 mg/mL in a 50:50 mixture of ACN and water. Dilute as necessary.
-
Elution Program: A gradient elution is recommended to separate non-polar and polar impurities effectively. For example: Start at 70% A, hold for 2 min, ramp to 30% A over 15 min, hold for 3 min, then return to initial conditions and equilibrate.
Gas Chromatography (GC)
Direct analysis of DISA by GC is challenging due to its low volatility and thermal instability (it decomposes near its melting point).[5]
Expertise & Experience: To make DISA suitable for GC analysis, a derivatization step is mandatory. This involves converting the polar -OH and -COOH groups into more volatile, thermally stable moieties. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach for compounds like salicylic acid.[12] While powerful, especially when coupled with Mass Spectrometry (GC-MS), the extra sample preparation step makes it less suitable for routine quality control than HPLC. Its primary utility lies in identifying and quantifying specific volatile or semi-volatile impurities that are difficult to resolve by LC.
Part 3: Mass Spectrometry for Molecular Weight Confirmation
Mass Spectrometry (MS) is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and can offer structural clues from fragmentation patterns.
Authoritative Grounding: The molecular weight of DISA is 389.91 g/mol .[3] A high-resolution mass spectrometer (HRMS) can confirm the elemental composition (C₇H₄I₂O₃) with high accuracy. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a formidable tool for identifying unknown impurities. The NIST Mass Spectrometry Data Center provides reference spectra for DISA, showing a top peak at m/z 372, corresponding to the loss of water, and a peak at 390, likely the molecular ion.[3]
General Analytical Workflow
Caption: A logical workflow for the comprehensive characterization of DISA.
Comparative Summary of Techniques
| Technique | Information Provided | Throughput | Primary Application | Causality for Use |
| NMR | Definitive molecular structure, substitution patterns | Low | Structural Elucidation, Reference Standard Characterization | Provides an unambiguous map of the C-H framework, essential for confirming identity. |
| IR | Functional group identification | High | Rapid Identity Check, Raw Material Screening | Quickly confirms the presence of key bonds (O-H, C=O), validating the gross structure. |
| UV-Vis | Electronic transitions, concentration | High | Quantitative Analysis (Assay), Dissolution Testing | Simple, robust method for quantification based on the aromatic chromophore. |
| HPLC-UV/PDA | Purity, quantification of impurities, assay | Medium | Routine Quality Control, Stability Testing | Best combination of separating power and quantitative accuracy for routine analysis of non-volatile analytes.[2] |
| GC-MS | Separation & ID of volatile/derivatized compounds | Low | Specialized Impurity Profiling | Used when specific volatile impurities are suspected; requires derivatization.[12] |
| MS | Molecular weight, elemental formula (HRMS), fragmentation | Medium | Identity Confirmation, Impurity Identification | Provides the most accurate molecular weight, confirming the fundamental identity of the compound.[3] |
Conclusion
The comprehensive characterization of this compound requires a multi-technique, orthogonal approach. No single method provides all the necessary information.
-
For definitive structural confirmation , NMR spectroscopy is unparalleled.
-
For routine quality control, purity assessment, and quantification , reverse-phase HPLC with UV/PDA detection is the industry-standard method, offering the best balance of performance, reliability, and throughput.
-
IR spectroscopy and melting point analysis serve as rapid, essential identity checks.
-
Mass spectrometry provides the crucial confirmation of molecular weight and is vital for identifying unknown impurities when coupled with a separation technique like LC or GC.
By strategically combining these techniques, researchers and drug development professionals can build a complete, self-validating analytical profile of this compound, ensuring its quality and suitability for its intended pharmaceutical applications.
References
- 1. innospk.com [innospk.com]
- 2. This compound|Pharmaceutical Intermediate [benchchem.com]
- 3. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS#:133-91-5 | Chemsrc [chemsrc.com]
- 6. This compound [drugfuture.com]
- 7. This compound(133-91-5) 1H NMR spectrum [chemicalbook.com]
- 8. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 9. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 10. ycmou.ac.in [ycmou.ac.in]
- 11. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Greener Approach to 3,5-Diiodosalicylic Acid Synthesis: A Comparative Guide to Ferrate-Based Methodology
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-diiodosalicylic acid, a key intermediate in the production of pharmaceuticals and agrochemicals, has traditionally relied on methods that, while effective, present environmental and process challenges. This guide provides an in-depth comparison of the emerging ferrate-based synthesis with established protocols, offering experimental insights and a critical evaluation of the advantages offered by this greener alternative.
The Challenge: Limitations of Conventional Synthesis
Traditional methods for the synthesis of this compound commonly employ iodine monochloride (ICl) as the iodinating agent. While this approach can achieve high yields, it is not without its drawbacks. The use of glacial acetic acid as a solvent is typical, which can be corrosive and requires significant energy for recovery.[1] Furthermore, the handling of iodine monochloride necessitates caution due to its reactivity and potential to form hazardous byproducts. Another patented method utilizes iodine and an oxidizing agent like hydrogen peroxide in an ethanol solution, which, while an improvement, still involves multiple steps and solvent handling.[2][3]
The Ferrate Advantage: A Paradigm Shift in Iodination
A novel approach utilizing ferrate(VI), a powerful and environmentally benign oxidizing agent, presents a compelling alternative for the synthesis of this compound.[4] Ferrate(VI) (FeO₄²⁻) is a supercharged iron species that is a potent oxidant, yet its reduction product is the non-toxic and easily separable ferric hydroxide (Fe(OH)₃).[5] This inherent characteristic positions the ferrate-based method as a significant advancement in green chemistry.
Key Advantages of the Ferrate-Based Synthesis:
-
Environmental Friendliness: The primary byproduct of the ferrate oxidation is non-toxic iron(III) hydroxide, which can be easily removed from the reaction mixture. This contrasts with methods that may produce more hazardous waste streams.[4]
-
High Conversion and Purity: The patented ferrate method claims high conversion rates and good product purity, minimizing the need for extensive purification steps.[4]
-
Simplified Workup: The post-treatment process is described as simple, which can lead to reduced production costs and time.[4]
-
Versatile Reaction Conditions: The synthesis can be carried out in a variety of polar solvents, including water and alcohols, offering flexibility and the potential to avoid harsh organic acids.[4]
Comparative Analysis: Ferrate vs. Traditional Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the ferrate-based method against traditional iodine monochloride and iodine/hydrogen peroxide methods.
| Parameter | Ferrate-Based Method | Iodine Monochloride Method (Aqueous)[6] | Iodine Monochloride Method (Acetic Acid)[1] | Iodine/H₂O₂ Method[2][3] |
| Yield | High (exact % not specified in patent abstract)[4] | Up to 97.6% | 91-92% | Up to 98.5% |
| Reaction Time | 1 - 20 hours[4] | 1 - 5 hours | ~40 minutes (heating) | ~7 hours (reflux) |
| Solvent | Polar solvents (e.g., water, alcohols)[4] | Water | Glacial Acetic Acid | Ethanol |
| Key Reagents | Salicylic acid, Iodide source, Ferrate, Protonic acid[4] | Salicylic acid, Iodine monochloride, Catalyst (e.g., FeCl₃) | Salicylic acid, Iodine monochloride | Salicylic acid, Iodine, Hydrogen peroxide, Hydrochloric acid |
| Environmental Impact | Low; non-toxic Fe(III) byproduct[4] | Moderate; requires catalyst and potential for halogenated byproducts | High; use of corrosive acetic acid | Moderate; use of organic solvent and acid |
| Post-Treatment | Simple[4] | Filtration and washing | Filtration, washing, and recrystallization | Multi-step purification including crystallization and centrifugation |
Unveiling the Mechanism: The Role of Ferrate
The enhanced efficiency and green credentials of the ferrate-based synthesis can be attributed to its unique reaction mechanism. In this process, ferrate(VI) acts as a potent oxidizing agent, converting the iodide source (e.g., sodium or potassium iodide) into a highly reactive iodinating species, likely hypoiodous acid (HOI) or a related intermediate.[7][8] This in-situ generation of the active iodinating agent allows for a controlled and efficient electrophilic aromatic substitution on the salicylic acid backbone at the 3 and 5 positions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis method of medical intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]
- 4. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]
- 5. Potassium ferrate - Wikipedia [en.wikipedia.org]
- 6. JP2677687B2 - Method for producing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Ferrate(VI) with Iodide and Hypoiodous Acid: Kinetics, Pathways, and Implications for the Fate of Iodine during Water Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Halogenated Salicylic Acids in Biological Systems: A Guide for Researchers
This guide provides a comprehensive comparative analysis of halogenated salicylic acids, offering researchers, scientists, and drug development professionals a detailed examination of their biological activities. By delving into their structure-activity relationships, this document aims to elucidate the impact of halogenation on the therapeutic potential of salicylic acid, a well-established compound with anti-inflammatory, analgesic, and antipyretic properties. This analysis is grounded in experimental data to provide an objective comparison of these compounds' performance in various biological assays.
Introduction: The Rationale for Halogenating Salicylic Acid
Salicylic acid has long been a cornerstone in pharmacology. Its mechanism of action is multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] Additionally, salicylic acid modulates cellular signaling pathways, including the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[2]
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the salicylic acid scaffold is a strategic medicinal chemistry approach to modulate its physicochemical and biological properties. Halogenation can influence a molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. The central hypothesis is that specific halogenation patterns can enhance the therapeutic efficacy and selectivity of salicylic acid, potentially leading to the development of more potent and safer drug candidates. This guide will explore the experimental evidence supporting this hypothesis.
Physicochemical Properties: The Foundation of Biological Activity
The nature and position of the halogen substituent significantly alter the physicochemical properties of the salicylic acid molecule. These properties, in turn, dictate the compound's behavior in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Position of Halogen |
| Salicylic Acid | C₇H₆O₃ | 138.12 | - |
| 3-Fluorosalicylic Acid | C₇H₅FO₃ | 156.11 | 3 |
| 4-Fluorosalicylic Acid | C₇H₅FO₃ | 156.11 | 4 |
| 5-Fluorosalicylic Acid | C₇H₅FO₃ | 156.11 | 5 |
| 3-Chlorosalicylic Acid | C₇H₅ClO₃ | 172.57 | 3 |
| 4-Chlorosalicylic Acid | C₇H₅ClO₃ | 172.57 | 4 |
| 5-Chlorosalicylic Acid | C₇H₅ClO₃ | 172.57 | 5 |
| 5-Bromosalicylic Acid | C₇H₅BrO₃ | 217.02 | 5 |
| 5-Iodosalicylic Acid | C₇H₅IO₃ | 264.02 | 5 |
Data sourced from PubChem.
The addition of a halogen increases the molecular weight and can significantly impact the acidity (pKa) and lipophilicity (logP) of the compound. Generally, halogenation increases lipophilicity, which can enhance membrane permeability and cellular uptake. However, the specific effects are highly dependent on the type of halogen and its position on the aromatic ring.
Comparative Biological Activities
The true measure of the impact of halogenation lies in the comparative analysis of the biological activities of these derivatives. This section will focus on two key therapeutic areas: antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Salicylic acid itself possesses antibacterial properties.[3] Halogenation has been shown to modulate this activity. A key consideration in antimicrobial drug development is the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Structure-Activity Relationship Insights:
A comparative study on the antibacterial reactivity of salicylic acid and some of its halogenated derivatives against viscose fabrics revealed a clear trend. The study concluded the following order of antibacterial reactivity: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid . This suggests that the introduction of a bromine atom at the 5-position significantly enhances antibacterial efficacy compared to the parent molecule and its chlorinated counterparts. The higher activity of the 5-substituted derivatives compared to the 4-substituted one also highlights the importance of the substituent's position.
Quantitative Antimicrobial Data:
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Source |
| Salicylic Acid | Escherichia coli | 4000 | 4000 | [4] |
| Salicylic Acid | Staphylococcus aureus | 4000 | 4000 | [4] |
| 4-Chlorosalicylic Acid | Escherichia coli | 250 | 500 | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: Data is compiled from different studies and direct comparison should be made with caution.
The data for 4-chlorosalicylic acid suggests a significant increase in potency against E. coli compared to salicylic acid. This underscores the potential of halogenation to improve the antimicrobial properties of salicylic acid.
Anti-inflammatory Activity
The anti-inflammatory effects of salicylic acid are primarily attributed to its ability to inhibit COX enzymes and the NF-κB signaling pathway. Halogenation can enhance these inhibitory activities.
Structure-Activity Relationship Insights:
Studies have shown that the introduction of electron-withdrawing groups, such as halogens, at the 3- and/or 5-position of the salicylic acid ring generally increases anti-inflammatory potency.[6] In contrast, substitutions at the 4-position tend to reduce or eliminate this activity. This highlights the critical role of the substitution pattern in determining the biological effect.
One study investigating the induction of the PR-1a protein (a marker for systemic acquired resistance, which has parallels to the inflammatory response) in tobacco plants found that fluorinated and chlorinated derivatives at the 3- and/or 5-positions were more active than salicylic acid itself.
NF-κB Inhibition:
The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of salicylates.[2] Research has demonstrated that halogenation can significantly enhance this inhibitory activity. A study on salicylic acid derivatives showed that substitution of a chlorine atom at the 5-position increased the ability to suppress NF-κB dependent gene expression. Furthermore, when this 5-chloro substitution was combined with amidation of the carboxylic group, an additive inhibitory effect on NF-κB was observed.
Quantitative NF-κB Inhibition Data:
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some N-acylated derivatives of 5-chlorosalicylic acid from a luciferase reporter assay, demonstrating the potent NF-κB inhibition achieved through these modifications.
| Compound | IC₅₀ (µM) for NF-κB Inhibition | Source |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | 15 | |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | 17 | |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | 91 |
These compounds are derivatives of 5-chlorosalicylic acid, highlighting the potential of this halogenated scaffold for developing potent NF-κB inhibitors.
Cyclooxygenase (COX) Inhibition:
While specific IC₅₀ values for a direct comparison of various halogenated salicylic acids on COX-1 and COX-2 are not available in a single comprehensive study, it is a critical parameter to assess for anti-inflammatory potential and gastrointestinal side-effect liability. The general principle is that a lower IC₅₀ value indicates greater potency. A higher COX-2/COX-1 selectivity ratio is generally desirable for reducing gastrointestinal side effects. Researchers are encouraged to perform head-to-head comparisons of their compounds of interest using standardized assays.
Mechanistic Considerations: How Halogenation Influences Biological Activity
The observed differences in the biological activities of halogenated salicylic acids can be attributed to several factors at the molecular level.
-
Lipophilicity: Increased lipophilicity can enhance the ability of the molecule to cross cell membranes, leading to higher intracellular concentrations and potentially greater efficacy.
-
Electronic Effects: Halogens are electron-withdrawing groups. This can alter the electron density of the aromatic ring and the acidity of the phenolic hydroxyl and carboxylic acid groups. These changes can influence the molecule's ability to interact with amino acid residues in the active sites of target enzymes like COX or regulatory proteins in the NF-κB pathway.
-
Steric Hindrance: The size of the halogen atom can introduce steric bulk, which may either promote or hinder binding to a target protein, depending on the topography of the binding site. This can be a key factor in achieving selectivity for one target over another (e.g., COX-2 vs. COX-1).
Experimental Protocols for Comparative Analysis
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is a standard procedure for assessing antimicrobial activity.
Materials:
-
Test compounds (halogenated salicylic acids)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of each halogenated salicylic acid in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of each compound in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay is a common method to determine the IC₅₀ values of compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Test compounds
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX enzymes, probe, and arachidonic acid according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Include a positive control (a known COX inhibitor like celecoxib or ibuprofen) and a negative control (enzyme without inhibitor).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of the enzyme activity).
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This cell-based assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the halogenated salicylic acids for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Lysis and Measurement:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
The comparative analysis of halogenated salicylic acids reveals that the strategic placement of halogen atoms on the salicylic acid scaffold can significantly enhance its biological activities. The available data strongly suggests that:
-
Antimicrobial Activity: Halogenation, particularly with bromine at the 5-position, can lead to a substantial increase in antibacterial potency.
-
Anti-inflammatory Activity: The introduction of electron-withdrawing halogens at the 3- and 5-positions is a promising strategy for augmenting anti-inflammatory effects, largely through enhanced inhibition of the NF-κB signaling pathway.
While these findings are encouraging, there is a clear need for comprehensive, head-to-head comparative studies that evaluate a wide range of halogenated salicylic acids against multiple biological targets under standardized conditions. Such studies would provide the quantitative data necessary to build robust structure-activity relationship models and guide the rational design of novel therapeutic agents.
Future research should focus on:
-
Systematic Screening: Performing comprehensive in vitro screens of a library of positional isomers of fluoro-, chloro-, bromo-, and iodosalicylic acids to determine their MICs against a panel of clinically relevant bacteria and their IC₅₀ values for COX-1, COX-2, and NF-κB inhibition.
-
Pharmacokinetic Profiling: Evaluating the ADME properties of the most promising candidates to assess their drug-like properties.
-
In Vivo Efficacy and Safety: Testing the lead compounds in animal models of infection and inflammation to validate their therapeutic potential and assess their safety profiles.
By systematically exploring the chemical space of halogenated salicylic acids, the research community can unlock the full potential of this versatile scaffold for the development of next-generation antimicrobial and anti-inflammatory drugs.
References
- 1. An in vitro comparison of four antibacterial agents with and without nicotine and their effects on human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Diiodosalicylic Acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Diiodosalicylic acid, grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile of this compound
This compound (CAS No. 133-91-5) is a halogenated organic compound.[1] Its hazard profile necessitates careful handling throughout its lifecycle, from use to disposal. It is classified as:
These classifications underscore the importance of appropriate personal protective equipment (PPE) and engineering controls during handling and disposal.
Core Principles of Disposal: Segregation and Incineration
The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste .[1] Halogenated compounds, which include those containing iodine, bromine, chlorine, or fluorine, require specific disposal streams.[1][7] Co-mingling halogenated and non-halogenated waste streams is a common and costly error in laboratory waste management. The disposal of mixed waste is often more complex and expensive.[8]
The recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[1][9] This high-temperature process is designed to break down the complex organic structure and manage the resulting acidic gases (like hydrogen iodide) in a controlled manner.[2][3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[2][9]
-
Eye and Face Protection: Wear chemical splash goggles that meet EN 166 standards or equivalent.[6]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[2][6] Inspect gloves for any signs of degradation before use.[2]
-
Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter is recommended.[6][10]
2. Waste Collection and Segregation:
-
Container Selection: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7][11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.[7][11]
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated organic waste, aqueous waste, and other incompatible materials.[1][8] Do not mix this compound waste with strong bases, oxidizing agents, or metals.[2]
3. Spill Management:
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spread of dust.
-
Only personnel trained in hazardous waste cleanup should address large spills.
-
4. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.[7]
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.[2][3] Pouring this chemical down the drain is strictly prohibited.[2][9][12]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the compliant disposal of this compound waste.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains iodine, a halogen.[1] |
| Primary Disposal Method | Licensed Hazardous Waste Incineration | Ensures complete destruction and management of hazardous byproducts.[1][9] |
| PPE | Goggles, lab coat, gloves, respirator (if needed) | Protects against skin/eye irritation and respiratory effects.[2][6][10] |
| Incompatibilities | Strong reducing agents, metals, strong oxidizers, strong bases | To prevent hazardous chemical reactions.[2] |
| Spill Cleanup | Sweep solid, avoid dust, clean area with water | Minimizes exposure and ensures thorough decontamination.[9][10] |
| "Do Nots" | Do not dispose down the drain. Do not mix with non-halogenated waste. | Prevents environmental contamination and ensures proper disposal pathways.[2][8] |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific waste management policies and your EHS department for any additional local or state requirements.
References
- 1. bucknell.edu [bucknell.edu]
- 2. samratpharmachem.com [samratpharmachem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. fishersci.fi [fishersci.fi]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bio.vu.nl [bio.vu.nl]
A Researcher's Guide to the Safe Handling of 3,5-Diiodosalicylic Acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3,5-Diiodosalicylic acid. Beyond mere procedural steps, this document elucidates the rationale behind each safety recommendation, ensuring a deep-seated understanding of the risks and mitigation strategies. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Hazard Profile of this compound
This compound is a valuable compound in various research and development applications. However, a thorough understanding of its hazard profile is paramount to its safe handling. It is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] Overexposure can lead to more severe health consequences.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3][4] | GHS07 | Warning |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation, which may manifest as redness, itching, or inflammation.[1][2][3][5] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation, potentially leading to redness, pain, or severe eye damage.[1][2][3][5] | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust.[1][3][5] | GHS07 | Warning |
The crystalline nature of this compound means that the primary routes of exposure are through inhalation of dust particles, skin contact, eye contact, and ingestion. Therefore, our safety protocols are designed to mitigate these specific risks.
The Hierarchy of Controls: A Multi-layered Safety Approach
Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A comprehensive approach, known as the hierarchy of controls, provides a systematic way to minimize risks. This methodology prioritizes engineering and administrative controls to remove or reduce hazards, with PPE serving as the final, crucial barrier.
Caption: Hierarchy of controls for handling this compound.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with you.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6] A chemical fume hood or a powder containment hood is essential to minimize the inhalation of dust particles.[1][7] These systems capture airborne contaminants at the source and exhaust them safely away from the user.
Administrative Controls: Safe Work Practices
Administrative controls are the policies and procedures that you and your institution put in place to ensure safe work habits.
-
Standard Operating Procedures (SOPs): Your laboratory should have a specific SOP for handling this compound. This document should detail the potential hazards, necessary precautions, and emergency procedures.
-
Training: All personnel handling this chemical must be thoroughly trained on its hazards and the established SOPs.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5][6]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are primary, the correct use of PPE is a mandatory final layer of protection.
Eye and Face Protection
-
Requirement: Chemical safety goggles are required.[2] They must be worn at all times when handling this compound to protect against dust particles and potential splashes.
-
Rationale: this compound is a serious eye irritant.[1][2][3][5] Safety glasses with side shields conforming to EN166 or NIOSH standards provide a good seal around the eyes.[6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection
-
Gloves: Wear chemical-resistant gloves.[1][2][5] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your skin.[1][6]
-
Lab Coat/Protective Clothing: A lab coat or a chemical-resistant suit should be worn to protect your skin and clothing from contamination.[1][2][7] This protective clothing should be removed before leaving the laboratory.
Respiratory Protection
-
When to Use: A NIOSH-approved dust respirator (e.g., N95) should be used when engineering controls are not sufficient to keep airborne concentrations below exposure limits, or during activities that may generate significant dust, such as weighing or transferring large quantities of the solid.[7]
-
Rationale: Inhalation of this compound dust can cause respiratory tract irritation.[1][3][5] A respirator provides a critical barrier to prevent these particles from entering your lungs.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in your lab to its final disposal is crucial for maintaining safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][8]
Handling and Experimental Procedures
-
Preparation: Before starting any work, ensure that all necessary engineering controls are functioning correctly and that you are wearing the appropriate PPE.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to minimize dust generation.
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Experiment: After completing your work, decontaminate your work area and any equipment used.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the further spread of the spill. For a solid spill, avoid creating dust.[6]
-
Clean-up: Wearing appropriate PPE, carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[6] Use a non-combustible absorbent material like sand or vermiculite for larger spills.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be collected in a designated, properly labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[6]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[1][6] |
References
- 1. samratpharmachem.com [samratpharmachem.com]
- 2. fishersci.fi [fishersci.fi]
- 3. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 133-91-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemos.de [chemos.de]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound Manufacturers, SDS [mubychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
